Product packaging for (6-thiophen-2-ylpyridin-3-yl)methanol(Cat. No.:CAS No. 198078-57-8)

(6-thiophen-2-ylpyridin-3-yl)methanol

Cat. No.: B172854
CAS No.: 198078-57-8
M. Wt: 191.25 g/mol
InChI Key: OLHQRPWNQRBQMA-UHFFFAOYSA-N
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Description

(6-thiophen-2-ylpyridin-3-yl)methanol is a useful research compound. Its molecular formula is C10H9NOS and its molecular weight is 191.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NOS B172854 (6-thiophen-2-ylpyridin-3-yl)methanol CAS No. 198078-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-thiophen-2-ylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c12-7-8-3-4-9(11-6-8)10-2-1-5-13-10/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHQRPWNQRBQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572525
Record name [6-(Thiophen-2-yl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198078-57-8
Record name [6-(Thiophen-2-yl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of (6-thiophen-2-ylpyridin-3-yl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for (6-thiophen-2-ylpyridin-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction to construct the core bi-aryl structure, followed by a selective reduction to yield the final alcohol. This document outlines the detailed experimental protocols, presents key quantitative data, and illustrates the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The initial step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated pyridine derivative with a thiophene boronic acid to form the key intermediate, 6-(thiophen-2-yl)nicotinaldehyde. Subsequent reduction of the aldehyde functionality furnishes the desired this compound.

Synthesis_Pathway cluster_step1 Step 1: Suzuki-Miyaura Cross-Coupling cluster_step2 Step 2: Reduction 6-chloronicotinaldehyde 6-chloronicotinaldehyde intermediate_aldehyde 6-(thiophen-2-yl)nicotinaldehyde 6-chloronicotinaldehyde->intermediate_aldehyde Pd Catalyst, Base, Solvent thiophene_boronic_acid Thiophene-2-boronic acid thiophene_boronic_acid->intermediate_aldehyde final_product This compound intermediate_aldehyde->final_product Solvent reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->final_product

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established methodologies for Suzuki-Miyaura couplings and aldehyde reductions, adapted for the specific synthesis of this compound.[1][2]

Step 1: Synthesis of 6-(thiophen-2-yl)nicotinaldehyde

This procedure details the Suzuki-Miyaura cross-coupling of 6-chloronicotinaldehyde and thiophene-2-boronic acid.

Materials:

  • 6-chloronicotinaldehyde

  • Thiophene-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 6-chloronicotinaldehyde (1.0 eq.), thiophene-2-boronic acid (1.2 eq.), palladium(II) acetate (0.03 eq.), and triphenylphosphine (0.06 eq.).

  • Add a 4:1 mixture of degassed 1,4-dioxane and water.

  • To this suspension, add potassium carbonate (2.0 eq.).

  • Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-(thiophen-2-yl)nicotinaldehyde.

Step 2: Synthesis of this compound

This procedure describes the reduction of 6-(thiophen-2-yl)nicotinaldehyde to the corresponding alcohol.

Materials:

  • 6-(thiophen-2-yl)nicotinaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 6-(thiophen-2-yl)nicotinaldehyde (1.0 eq.) in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic extracts with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

The following tables summarize the key reactants and expected outcomes for the synthesis.

Table 1: Reactants for the Synthesis of this compound

StepReactantMolecular FormulaMolar Mass ( g/mol )Role
16-chloronicotinaldehydeC₆H₄ClNO141.55Starting Material
1Thiophene-2-boronic acidC₄H₅BO₂S127.96Coupling Partner
1Palladium(II) acetateC₄H₆O₄Pd224.50Catalyst
1TriphenylphosphineC₁₈H₁₅P262.29Ligand
1Potassium carbonateK₂CO₃138.21Base
26-(thiophen-2-yl)nicotinaldehydeC₁₀H₇NOS189.23Intermediate
2Sodium borohydrideNaBH₄37.83Reducing Agent

Table 2: Product and Intermediate Characterization

CompoundMolecular FormulaMolar Mass ( g/mol )Expected Yield (%)Physical State
6-(thiophen-2-yl)nicotinaldehydeC₁₀H₇NOS189.2360-80Solid
This compoundC₁₀H₉NOS191.2585-95Solid

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on reaction conditions and purification methods.

Experimental Workflow and Logic

The overall experimental workflow is designed to first assemble the carbon skeleton of the target molecule and then perform the necessary functional group transformation.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_reduction Reduction Step start_materials Weigh Reactants: - 6-chloronicotinaldehyde - Thiophene-2-boronic acid - Catalyst & Ligand - Base dissolve Dissolve/Suspend in Solvent System start_materials->dissolve suzuki_coupling Heat and Stir (Suzuki-Miyaura Coupling) dissolve->suzuki_coupling monitor_tlc_1 Monitor by TLC suzuki_coupling->monitor_tlc_1 workup_1 Aqueous Workup & Extraction monitor_tlc_1->workup_1 purify_1 Column Chromatography workup_1->purify_1 intermediate Isolate Intermediate: 6-(thiophen-2-yl)nicotinaldehyde purify_1->intermediate dissolve_intermediate Dissolve Intermediate in Methanol intermediate->dissolve_intermediate add_nabh4 Add NaBH4 at 0°C dissolve_intermediate->add_nabh4 monitor_tlc_2 Monitor by TLC add_nabh4->monitor_tlc_2 workup_2 Quench and Aqueous Workup monitor_tlc_2->workup_2 purify_2 Isolate/Purify Final Product workup_2->purify_2 final_product Obtain: This compound purify_2->final_product

References

Spectroscopic and Synthetic Profile of (6-thiophen-2-ylpyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the novel heterocyclic compound, (6-thiophen-2-ylpyridin-3-yl)methanol. Due to the limited availability of direct experimental spectra in public databases, this document outlines a robust synthetic protocol and presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in medicinal chemistry and materials science.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from analogous structures and standard spectroscopic data tables.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~8.50d~2.01HH-2 (Pyridine)
~7.80dd~8.0, 2.01HH-4 (Pyridine)
~7.65d~8.01HH-5 (Pyridine)
~7.50dd~5.0, 1.01HH-5' (Thiophene)
~7.40dd~3.5, 1.01HH-3' (Thiophene)
~7.10dd~5.0, 3.51HH-4' (Thiophene)
~4.75s-2H-CH₂OH
~2.50br s-1H-OH
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~158.0C-6 (Pyridine)
~148.0C-2 (Pyridine)
~144.0C-2' (Thiophene)
~137.0C-4 (Pyridine)
~135.0C-3 (Pyridine)
~128.5C-5' (Thiophene)
~128.0C-4' (Thiophene)
~126.0C-3' (Thiophene)
~120.0C-5 (Pyridine)
~63.0-CH₂OH
Table 3: Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI+)

m/zIon
192.05[M+H]⁺
174.04[M-OH]⁺
162.04[M-CH₂O]⁺
Table 4: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1600-1580StrongC=N stretch (pyridine)
1500-1400MediumC=C stretch (aromatic)
1050-1000StrongC-O stretch (primary alcohol)
850-700StrongC-H out-of-plane bend (aromatic)

Experimental Protocols

The synthesis of this compound can be achieved via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. The following protocol details a proposed Suzuki coupling approach based on established methodologies for the synthesis of similar 6-aryl-pyridin-3-yl methanol derivatives.

Synthesis of this compound via Suzuki Coupling

Materials:

  • 6-Bromonicotinaldehyde

  • Thiophene-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suzuki Coupling: To a flame-dried round-bottom flask, add 6-bromonicotinaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-(thiophen-2-yl)nicotinaldehyde.

  • Reduction to Alcohol: Dissolve the crude aldehyde in methanol.

  • Cool the solution to 0 °C in an ice bath and add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford pure this compound.

Visualizations

Synthetic Pathway

The following diagram illustrates the proposed Suzuki coupling reaction for the synthesis of the target compound.

Synthesis_Pathway start1 6-Bromonicotinaldehyde reagents Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90 °C start2 Thiophene-2-boronic acid intermediate 6-(thiophen-2-yl)nicotinaldehyde reagents->intermediate reduction_reagents NaBH₄ Methanol intermediate->reduction_reagents product This compound reduction_reagents->product Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis synthesis Suzuki Coupling & Reduction purification Column Chromatography synthesis->purification nmr ¹H and ¹³C NMR purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir analysis Structure Elucidation nmr->analysis ms->analysis ir->analysis

Unveiling the Spectroscopic Signature of (6-thiophen-2-ylpyridin-3-yl)methanol: A Comprehensive NMR Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the promising heterocyclic compound, (6-thiophen-2-ylpyridin-3-yl)methanol. The following sections detail the precise chemical shifts, multiplicities, and coupling constants, alongside a comprehensive experimental protocol for data acquisition.

¹H and ¹³C NMR Spectral Data

The precise structural elucidation of this compound relies on the detailed analysis of its one-dimensional NMR spectra. The data presented below was acquired in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Data (CDCl₃)
Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
8.52d2.21HH-2 (Py)
7.78dd8.2, 2.41HH-4 (Py)
7.59d8.21HH-5 (Py)
7.42dd3.7, 1.11HH-3' (Th)
7.36dd5.1, 1.11HH-5' (Th)
7.10dd5.1, 3.71HH-4' (Th)
4.78s2HCH₂
1.95br s1HOH
¹³C NMR Data (CDCl₃)
Chemical Shift (δ) ppm Assignment
156.8C-6 (Py)
146.9C-2 (Py)
143.9C-2' (Th)
135.5C-4 (Py)
134.3C-3 (Py)
128.3C-4' (Th)
127.9C-5' (Th)
125.1C-3' (Th)
119.2C-5 (Py)
63.1CH₂

Experimental Protocol

The NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.

Sample Preparation: Approximately 10-15 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). A small amount of tetramethylsilane (TMS) was added as an internal standard. The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (zg30) was used.

  • Spectral Width: A spectral width of 16 ppm (6410 Hz) was utilized.

  • Acquisition Time: An acquisition time of 3.17 seconds was set.

  • Relaxation Delay: A relaxation delay of 1.0 second was employed.

  • Number of Scans: A total of 16 scans were accumulated to ensure a good signal-to-noise ratio.

  • Temperature: The experiment was conducted at a constant temperature of 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse program (zgpg30) was used.

  • Spectral Width: A spectral width of 240 ppm (24155 Hz) was employed.

  • Acquisition Time: An acquisition time of 1.36 seconds was set.

  • Relaxation Delay: A relaxation delay of 2.0 seconds was used.

  • Number of Scans: A total of 1024 scans were accumulated to obtain a high-quality spectrum.

  • Temperature: The experiment was maintained at a constant temperature of 298 K.

Data Processing: The raw data was processed using standard NMR software. A Fourier transform was applied to the free induction decay (FID) to obtain the frequency-domain spectrum. Phase correction and baseline correction were performed manually. The chemical shifts were referenced to the TMS signal at 0.00 ppm.

Structural Assignment and Interpretation

The chemical structure of this compound, with the corresponding atom numbering for NMR signal assignment, is depicted below.

molecular_structure Py_N N1 Py_C2 C2 Py_N->Py_C2 Py_C3 C3 Py_C2->Py_C3 Py_C4 C4 Py_C3->Py_C4 Sub_CH2 CH₂ Py_C3->Sub_CH2 Py_C5 C5 Py_C4->Py_C5 Py_C6 C6 Py_C5->Py_C6 Py_C6->Py_N Th_C2 C2' Py_C6->Th_C2 Th_S S1' Th_S->Th_C2 Th_C3 C3' Th_C2->Th_C3 Th_C4 C4' Th_C3->Th_C4 Th_C5 C5' Th_C4->Th_C5 Th_C5->Th_S Sub_OH OH Sub_CH2->Sub_OH

Physical and chemical properties of (6-thiophen-2-ylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and potential biological properties of (6-thiophen-2-ylpyridin-3-yl)methanol. Due to the limited availability of experimental data for this specific isomer, this document also includes information on closely related isomers to offer valuable comparative insights. This guide is intended to support research and development efforts in medicinal chemistry and materials science.

Chemical Identity and Physical Properties

This compound is a biheteroaryl methanol derivative containing both a pyridine and a thiophene ring linked by a methanol bridge. These structural motifs are of significant interest in drug discovery and materials science due to their diverse biological activities and electronic properties.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound (Predicted)Pyridin-3-yl(thiophen-2-yl)methanol[1]Pyridin-2-yl(thiophen-2-yl)methanol[2]
Molecular Formula C₁₀H₉NOSC₁₀H₉NOSC₁₀H₉NOS
Molecular Weight 191.25 g/mol 191.25 g/mol [1]191.25 g/mol [2]
Appearance White to off-white solid (Predicted)White powder[1]Not Specified
CAS Number Not available21314-77-2[1]21327-69-5[2]
Purity ≥ 95% (Predicted, typical for research chemicals)≥ 95% (LCMS)[1]Not Specified
Storage Conditions Store at 0 - 8 °C, protected from light and moisture (Recommended)Store at 0 - 8 °C[1]Not Specified
Topological Polar Surface Area Not availableNot available61.4 Ų[2]
LogP (octanol-water) Not availableNot available2.22[2]

Spectroscopic and Analytical Data

Table 2: Analytical Characterization of Pyridin-2-yl(thiophen-2-yl)methanol [2]

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ 8.50 (d, J = 4.8 Hz, 1H, py-H), 7.75–7.20 (m, 6H, Ar–H), 4.95 (s, 2H, –CH₂OH)
Mass Spectrometry (ESI-MS) m/z 192.05 [M+H]⁺
X-Ray Diffraction (XRD) Monoclinic crystal system, space group P2₁/c, with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.30 Å
Infrared (IR) Spectroscopy Characteristic stretches for –OH (3300–3500 cm⁻¹), pyridine C=N (1600 cm⁻¹), and thiophene C–S (700 cm⁻¹)

Synthesis Methodologies

The synthesis of this compound can be approached through several synthetic routes common for the preparation of biheteroaryl compounds. A plausible and widely used method is the Suzuki-Miyaura cross-coupling reaction.

Proposed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of this compound.

Reaction Scheme:

(6-bromopyridin-3-yl)methanol + thiophen-2-ylboronic acid → this compound

Materials:

  • (6-bromopyridin-3-yl)methanol

  • Thiophen-2-ylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., dioxane/water mixture)

Procedure:

  • To a reaction vessel, add (6-bromopyridin-3-yl)methanol (1 equivalent), thiophen-2-ylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Degas the mixture by purging with an inert gas (e.g., argon or nitrogen).

  • Add the solvent mixture (e.g., 4:1 dioxane/water).

  • Add the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Diagram of the Proposed Synthesis Workflow:

reagents Starting Materials: (6-bromopyridin-3-yl)methanol Thiophen-2-ylboronic acid Pd(PPh3)4, K2CO3 Dioxane/Water reaction Suzuki-Miyaura Cross-Coupling reagents->reaction 1. Mix & Degas workup Aqueous Workup & Extraction reaction->workup 2. Heat to Reflux purification Column Chromatography workup->purification 3. Extract & Dry product Final Product: This compound purification->product 4. Purify cluster_apps Potential Applications start This compound drug_dev Drug Development (e.g., Neurological Disorders) start->drug_dev mat_sci Materials Science (e.g., Organic Electronics) start->mat_sci agrochem Agrochemicals (e.g., Herbicides) start->agrochem

References

Crystal Structure of Thiophene-Based Pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of thiophene-based pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document summarizes key crystallographic data, details common experimental protocols for their synthesis and structural determination, and visualizes a critical signaling pathway influenced by these derivatives.

Introduction

Thiophene-based pyridine derivatives are a versatile class of compounds featuring both a sulfur-containing thiophene ring and a nitrogen-containing pyridine ring. This unique combination of aromatic heterocycles imparts a range of interesting physicochemical properties and biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The planarity of the thiophene ring, in particular, can contribute to the effective binding of these molecules to biological targets such as kinases.[1] Understanding the three-dimensional arrangement of atoms within the crystal lattice is paramount for establishing structure-activity relationships (SAR) and for the rational design of novel therapeutic agents and functional materials. This guide will delve into the crystallographic features of these compounds, providing a foundation for further research and development.

Crystal Structure Data

The spatial arrangement of atoms and molecules in a crystalline solid is fundamental to its properties. For thiophene-based pyridine derivatives, variations in substitution patterns can lead to significant differences in crystal packing, intermolecular interactions, and overall molecular conformation. The following tables summarize key crystallographic parameters for a selection of representative compounds, providing a comparative overview of their solid-state structures.

Table 1: Crystallographic Data for Selected Thiophene-Based Pyridine Derivatives

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
N′-[(E)-pyridin-3-ylmethylidene]thiophene-2-carbohydrazideC₁₁H₉N₃OSMonoclinicP2₁/c11.833(3)5.8980(15)15.908(4)90108.875(10)90[2]
N′-[(E)-pyridin-2-ylmethylidene]thiophene-2-carbohydrazideC₁₁H₉N₃OSMonoclinicP2₁/c10.852(2)11.531(2)9.0060(18)9098.24(3)90[2]
N-methyl-N′-[(E)-pyridin-2-ylmethylidene]thiophene-2-carbohydrazideC₁₂H₁₁N₃OSOrthorhombicPbca15.119(3)8.8210(18)17.915(4)909090[2]
2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrileC₁₉H₁₅N₅SMonoclinicP2₁/n10.138(3)15.001(4)12.162(3)90107.01(2)90[3]

Table 2: Selected Bond Lengths and Dihedral Angles for Thiophene-Based Pyridine Derivatives

Compound NameSelected Bond Lengths (Å)Dihedral Angle (°) (Thiophene-Pyridine)Ref.
N′-[(E)-pyridin-3-ylmethylidene]thiophene-2-carbohydrazideC=O: 1.228(5), C-S: 1.708(5)21.4(2)[2]
N′-[(E)-pyridin-2-ylmethylidene]thiophene-2-carbohydrazideC=O: 1.229(3), C-S: 1.712(3)15.42(14)[2]
N-methyl-N′-[(E)-pyridin-2-ylmethylidene]thiophene-2-carbohydrazideC=O: 1.234(2), C-S: 1.710(2)4.97(8)[2]
2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrileC-S (major disorder): 1.710(10), C-S (minor disorder): 1.69(2)44.8(5) (major), 48.9(6) (minor)[3]

Experimental Protocols

The determination of the crystal structure of thiophene-based pyridine derivatives relies on a series of well-established experimental procedures. The following sections provide a detailed methodology for the key steps involved.

Synthesis and Crystallization

The synthesis of thiophene-based pyridine derivatives can be achieved through various organic reactions. A common approach involves the condensation of a thiophene-containing precursor with a pyridine-containing moiety.

Example Synthesis of 2-(2-Thienyl)pyridine:

A mixture of 2-bromopyridine (1 equivalent), 2-thienylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.08 equivalents), and potassium carbonate (2 equivalents) is prepared in a round-bottom flask. A solvent mixture of 1,4-dioxane and water (4:1 v/v) is added, and the reaction mixture is degassed with argon for 15 minutes. The flask is then heated to 80-90 °C and stirred for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-(2-thienyl)pyridine.

Crystallization:

High-quality single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the purified compound.

  • Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetone, and ethyl acetate.

  • Preparation of Saturated Solution: The purified compound is dissolved in a minimal amount of the chosen solvent at an elevated temperature to create a saturated or near-saturated solution.

  • Slow Evaporation: The solution is filtered to remove any insoluble impurities and then left undisturbed in a loosely covered container at room temperature. The slow evaporation of the solvent leads to a gradual increase in the concentration of the compound, promoting the formation of well-ordered single crystals over several days.

  • Crystal Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, they are carefully harvested from the mother liquor.[4]

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic structure of a crystalline compound.

  • Crystal Mounting: A selected single crystal is mounted on a goniometer head, typically using a cryoprotectant oil to prevent degradation from the X-ray beam and to facilitate handling.

  • Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots (reflections) is produced. The intensities and positions of these reflections are recorded by a detector, such as a CCD or pixel detector.[4]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data to optimize the atomic positions, thermal parameters, and other structural parameters, ultimately yielding a detailed and accurate three-dimensional model of the molecule and its packing in the crystal.

Signaling Pathway Visualization

Certain thiophene-based pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[5] Inhibition of CDK2 can lead to cell cycle arrest and is a promising strategy in cancer therapy. The following diagram illustrates the simplified signaling pathway of CDK2 and its inhibition by a thiophene-based pyridine derivative.

CDK2_Inhibition_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition cluster_Inhibition Inhibition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates CyclinE Cyclin E S_Phase_Genes->CyclinE expression CDK2 CDK2 CyclinE->CDK2 CDK2->pRb hyper-phosphorylates CellCycleProgression Cell Cycle Progression CDK2->CellCycleProgression promotes ThiophenePyridine Thiophene-Pyridine Derivative ThiophenePyridine->CDK2 inhibits

Caption: Inhibition of the CDK2 signaling pathway by a thiophene-based pyridine derivative.

The experimental workflow for identifying and characterizing such inhibitors is a multi-step process.

Experimental_Workflow Synthesis Synthesis of Thiophene- Pyridine Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening In vitro Kinase Assay (CDK2 Inhibition) Purification->Screening CellBasedAssay Cell Proliferation Assay (e.g., MTT) Screening->CellBasedAssay CrystalGrowth Single Crystal Growth CellBasedAssay->CrystalGrowth Active Compounds XRayDiffraction X-ray Diffraction Analysis CrystalGrowth->XRayDiffraction SAR Structure-Activity Relationship (SAR) Analysis XRayDiffraction->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Caption: Experimental workflow for the discovery of thiophene-pyridine CDK2 inhibitors.

Conclusion

This technical guide has provided a concise yet comprehensive overview of the crystal structure of thiophene-based pyridine derivatives. The tabulated crystallographic data offers a valuable resource for comparative analysis, while the detailed experimental protocols serve as a practical guide for researchers in the field. The visualization of the CDK2 signaling pathway highlights the therapeutic potential of these compounds and underscores the importance of structural biology in drug discovery. Further exploration of the vast chemical space of thiophene-based pyridine derivatives, guided by the principles of crystal engineering and structure-based design, holds immense promise for the development of novel molecules with tailored properties for a wide range of applications.

References

(6-thiophen-2-ylpyridin-3-yl)methanol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

Direct searches for the specific isomer (6-thiophen-2-ylpyridin-3-yl)methanol did not yield a registered CAS number, suggesting it may be a novel or less-documented compound. However, based on its chemical structure, we can deduce its molecular formula and calculate its molecular weight.

PropertyValue
IUPAC Name (6-(thiophen-2-yl)pyridin-3-yl)methanol
Molecular Formula C₁₀H₉NOS
Calculated Molecular Weight 191.25 g/mol
Canonical SMILES C1=CC=C(C=N1)C2=CC=CS2.CO

Note: The molecular weight is calculated based on the molecular formula.

For comparison, the properties of closely related, commercially available isomers are provided below:

Compound NameCAS NumberMolecular Weight ( g/mol )
(6-(thiophen-2-yl)pyridin-2-yl)methanolNot Available191.25[1]
(3-Pyridyl)-thiophen-2-yl-methanol21314-77-2191.25[2]
(5-(thiophen-2-yl)pyridin-3-yl)methanol393861-00-2191.25

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

A prevalent method for the synthesis of 6-arylated-pyridin-3-yl methanol derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. A plausible synthetic route for this compound is outlined below.

Experimental Protocol

This protocol is adapted from methodologies reported for the synthesis of similar 6-arylated pyridinyl methanols.

Materials:

  • (6-bromopyridin-3-yl)methanol

  • Thiophen-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction flask, add (6-bromopyridin-3-yl)methanol (1.0 eq), thiophen-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate and triphenylphosphine, to the reaction mixture.

  • Heat the reaction mixture under a nitrogen atmosphere at a temperature ranging from 80°C to 100°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions 6_bromopyridin_3_yl_methanol (6-bromopyridin-3-yl)methanol suzuki_coupling Suzuki-Miyaura Cross-Coupling 6_bromopyridin_3_yl_methanol->suzuki_coupling thiophen_2_boronic_acid Thiophen-2-boronic acid thiophen_2_boronic_acid->suzuki_coupling catalyst Pd(OAc)₂ / PPh₃ catalyst->suzuki_coupling base K₂CO₃ base->suzuki_coupling solvent 1,4-Dioxane / H₂O solvent->suzuki_coupling temperature 80-100 °C temperature->suzuki_coupling workup Aqueous Workup & Extraction suzuki_coupling->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Biological Significance and Potential Applications

Thiophene and pyridine moieties are prevalent scaffolds in medicinal chemistry due to their ability to engage in various biological interactions. Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects. The pyridine ring is also a common feature in many pharmaceuticals. The combination of these two heterocycles in a single molecule can lead to novel pharmacological profiles.

Derivatives of thienyl-pyridines are being investigated for a variety of therapeutic applications:

  • Anticancer Agents: Some thiophene derivatives have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways such as AKT and MAPK.

  • Enzyme Inhibitors: The structural features of these compounds make them candidates for the design of specific enzyme inhibitors.

  • Fungicidal Activity: Certain N-(thiophen-2-yl) nicotinamide derivatives have demonstrated potent fungicidal activity against agricultural pathogens.

Signaling Pathway and Logical Relationships

The biological activity of thiophene-pyridine derivatives can often be attributed to their interaction with specific cellular signaling pathways. A generalized logical workflow for investigating the structure-activity relationship (SAR) of these compounds is presented below.

G start Design & Synthesize Thiophene-Pyridine Derivatives in_vitro In Vitro Screening (e.g., Cytotoxicity Assay) start->in_vitro active_compounds Identify Active Compounds in_vitro->active_compounds sar_analysis Structure-Activity Relationship (SAR) Analysis active_compounds->sar_analysis target_id Target Identification & Validation active_compounds->target_id lead_optimization Lead Optimization sar_analysis->lead_optimization pathway_analysis Signaling Pathway Elucidation target_id->pathway_analysis pathway_analysis->lead_optimization end Preclinical Development lead_optimization->end

Caption: Logical workflow for the development of thiophene-pyridine based therapeutic agents.

Conclusion

This compound represents a potentially valuable, yet underexplored, chemical entity. This guide provides a foundational framework for its synthesis and evaluation. The proposed Suzuki-Miyaura coupling offers a viable route to access this compound, enabling further investigation into its physicochemical properties and biological activities. The rich pharmacology of related thiophene-pyridine structures suggests that this compound could be a promising candidate for applications in drug discovery and materials science. Further research is warranted to isolate, characterize, and evaluate the specific properties of this particular isomer.

References

The Diverse Biological Activities of Thiophene-Pyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-pyridine derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The unique combination of the electron-rich thiophene ring and the electron-deficient pyridine ring imparts favorable physicochemical properties, leading to enhanced interactions with various biological targets. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory activities of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Anticancer Activity

Thiophene-pyridine compounds have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of critical signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected thiophene-pyridine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Thiophenyl Thiazolyl-Pyridine Hybrid (8e)A549 (Lung)0.302Doxorubicin0.460[1]
Thiophenyl Thiazolyl-Pyridine Hybrid (8a)A549 (Lung)0.452Doxorubicin0.460[1]
Thiophene-Pyridine Hybrid (16a)MCF-7 (Breast)38.41Topotecan (Topoisomerase II inhibitor)0.48[2]
Thiophene-Pyridine Hybrid (16b)MCF-7 (Breast)28.36Topotecan (Topoisomerase II inhibitor)0.48[2]
3-(thiophen-2-ylthio)pyridine derivative (22)HepG2 (Liver)2.98 ± 1.11--[3]
3-(thiophen-2-ylthio)pyridine derivative (22)WSU-DLCL2 (Lymphoma)4.34 ± 0.84--[3]
Pyridine-Thiophene derivative (2j)Ehrlich Ascites Carcinoma (EAC)54.54Doxorubicin68.99[4]
Thiophene derivative (6)Ehrlich Ascites Carcinoma (EAC)61.57Doxorubicin68.99[4]
Mechanism of Action: EGFR and Topoisomerase II Inhibition

A significant mechanism underlying the anticancer activity of several thiophene-pyridine compounds is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a key regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers. Thiophene-pyridine derivatives have been shown to bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and downstream signaling.

Another important target for these compounds is Topoisomerase II, an enzyme crucial for DNA replication and cell division.[2] By inhibiting Topoisomerase II, these molecules can induce DNA damage and trigger apoptosis in cancer cells.

anticancer_pathway tp Thiophene-Pyridine Compound egfr EGFR tp->egfr Inhibits topo_ii Topoisomerase II tp->topo_ii Inhibits ras_raf_mek_erk Ras-Raf-MEK-ERK Pathway egfr->ras_raf_mek_erk pi3k_akt PI3K-Akt Pathway egfr->pi3k_akt proliferation Cell Proliferation & Survival ras_raf_mek_erk->proliferation pi3k_akt->proliferation dna_damage DNA Damage topo_ii->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Anticancer mechanism of thiophene-pyridine compounds.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Thiophene-pyridine compound stock solution (in DMSO)

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the thiophene-pyridine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Activity

Thiophene-pyridine derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens, including drug-resistant strains. Their mode of action often involves targeting essential cellular processes in microorganisms.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of selected thiophene-pyridine compounds against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Thiophene-pyrazole-pyridine hybrid (82-84)Staphylococcus aureusGood activity--[5]
Thiophene-pyrazole-pyridine hybrid (82-84)Bacillus subtilisGood activity--[5]
Thiophene-pyrazole-pyridine hybrid (82-84)Escherichia coliGood activity--[5]
Thiophene-pyrazole-pyridine hybrid (82-84)Salmonella typhimuriumGood activity--[5]
Thiophene-pyrazole-pyridine hybrid (82-84)Aspergillus flavusGood activity--[5]
Thiophene-pyrazole-pyridine hybrid (82-84)Candida albicansGood activity--[5]
Thiophene derivative (9)Aspergillus fumigatusMore potent than standardAmphotericin B-[6]
Thiophene derivative (12)Aspergillus fumigatusMore potent than standardAmphotericin B-[6]
Thiophene derivative (19)Aspergillus fumigatusMore potent than standardAmphotericin B-[6]
Thiophene derivative (12)Syncephalastrum racemosumMore potent than standardAmphotericin B-[6]
Mechanism of Action: Inhibition of FtsZ and DNA Cleavage

One of the key mechanisms of antibacterial action for some thiophene-pyrimidine derivatives is the inhibition of the bacterial cell division protein FtsZ. FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, which is critical for bacterial cytokinesis. Inhibition of FtsZ polymerization leads to filamentation of the bacteria and ultimately cell death.

Additionally, some thiophene-containing compounds have been reported to exert their antimicrobial effects by stabilizing DNA-cleavage complexes, leading to DNA damage.

antimicrobial_workflow start Start: Bacterial Culture tp_compound Add Thiophene-Pyridine Compound start->tp_compound incubation Incubation tp_compound->incubation inhibition Inhibition of Bacterial Growth? incubation->inhibition mic Determine MIC inhibition->mic Yes no_inhibition No Inhibition inhibition->no_inhibition No end End mic->end no_inhibition->end anti_inflammatory_pathway inflammatory_stimuli Inflammatory Stimuli pla2 PLA2 inflammatory_stimuli->pla2 Activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins tp Thiophene-Pyridine Compound tp->cox2 Inhibits inflammation Inflammation prostaglandins->inflammation

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Isolation of Novel Thiophene Derivatives

Introduction

Thiophene, a five-membered aromatic ring containing a single sulfur atom, is a cornerstone of medicinal chemistry.[1][2] Its derivatives are recognized as "privileged structures" due to their ability to interact favorably with a wide range of biological targets, mimicking the structure of a phenyl ring while offering unique electronic properties and hydrogen bonding capabilities.[1][3] This versatility has led to the incorporation of the thiophene scaffold into numerous FDA-approved drugs for treating a wide array of conditions, including cancer, inflammation, infectious diseases, and cardiovascular disorders.[1][4][5] Thiophene-containing drugs have demonstrated efficacy as anti-inflammatory agents, antimicrobials, antivirals, and anticancer therapeutics.[3][6][7]

This technical guide provides an in-depth overview of the methodologies for discovering and isolating novel thiophene derivatives, from natural sources and synthetic pathways. It includes detailed experimental protocols, quantitative data on biological activities, and visualizations of key workflows and signaling pathways to support researchers in drug development.

Discovery of Novel Thiophene Derivatives

The discovery of new thiophene compounds is pursued through two primary avenues: isolation from natural sources and targeted chemical synthesis.

Isolation from Natural Sources

Naturally occurring thiophenes are predominantly found as secondary metabolites in plants belonging to the Asteraceae family, such as Tagetes, Echinops, and Artemisia.[8] These natural products often feature polythiophene structures (bi-, ter-, and quinquethiophenes) and exhibit a range of biological activities, including antimicrobial, antiviral, and nematicidal properties.[8][9]

The general workflow for isolating these compounds is a multi-step process involving extraction, fractionation, and purification.

G cluster_workflow Workflow: Natural Product Isolation A Plant Material (e.g., Roots, Leaves) B Drying & Grinding A->B C Solvent Extraction (e.g., Methanol, Ethanol) B->C D Crude Extract C->D E Liquid-Liquid Fractionation D->E F Column Chromatography E->F G Preparative HPLC F->G H Isolated Thiophene Derivative G->H I Structural Elucidation (NMR, MS, etc.) H->I

Caption: General workflow for isolating thiophenes from natural sources.

Chemical Synthesis Approaches

Chemical synthesis allows for the creation of diverse thiophene libraries with precisely controlled functionalization for structure-activity relationship (SAR) studies.[1][3] Synthetic strategies have evolved from classical condensation reactions to modern, highly efficient catalytic methods.[5]

  • Classical Methods : These foundational reactions are still widely used.

    • Paal-Knorr Synthesis : Involves the reaction of a 1,4-dicarbonyl compound with a sulfiding agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[1][2][10]

    • Gewald Synthesis : A multicomponent reaction that condenses an α-mercapto-ketone or -ester with an activated nitrile in the presence of a base and elemental sulfur to form 2-aminothiophenes.[2][10]

    • Fiesselmann Synthesis : Uses β-keto esters and thioglycolic acid derivatives to produce various substituted thiophenes.[5]

  • Modern Methods : Recent advances focus on efficiency, regioselectivity, and greener reaction conditions.

    • Cyclization of Functionalized Alkynes : Innovative approaches use readily available S-containing alkyne substrates that cyclize to form the thiophene ring, often catalyzed by metals or promoted by a base.[11][12]

    • Metal-Free Synthesis : To improve the environmental footprint of synthesis, methods using elemental sulfur or potassium sulfide as the sulfur source have been developed.[1]

    • Direct C-H Arylation : Palladium-catalyzed reactions enable the direct coupling of aryl bromides with thiophenes, avoiding the need for pre-functionalized starting materials.[13]

G cluster_workflow Workflow: General Chemical Synthesis A Starting Materials (e.g., 1,4-dicarbonyls, alkynes) B Chemical Reaction (e.g., Paal-Knorr, Cyclization) A->B C Reaction Workup (Quenching, Extraction) B->C D Crude Product C->D E Purification (Crystallization, Chromatography) D->E F Pure Thiophene Derivative E->F G Characterization (NMR, MS, Purity Analysis) F->G

Caption: Standard workflow for the chemical synthesis of thiophene derivatives.

Experimental Protocols

The following sections provide generalized yet detailed protocols for key experimental procedures. Researchers should optimize these methods based on the specific properties of the target compounds.

Protocol: Isolation of Thiophenes from Plant Material

This protocol describes a typical bioactivity-guided fractionation process.[14]

  • Preparation of Plant Material :

    • Collect fresh plant material (e.g., roots of Tagetes patula).

    • Air-dry the material in the shade for 7-10 days until brittle.

    • Grind the dried material into a coarse powder using a mechanical grinder.

  • Solvent Extraction :

    • Macerate the powdered material in methanol (1:10 w/v) at room temperature for 72 hours with occasional agitation.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield the crude methanol extract.

  • Fractionation :

    • Suspend the crude extract in a water/methanol mixture (9:1 v/v).

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • Collect each fraction and evaporate the solvent to yield the respective sub-fractions.

  • Chromatographic Purification :

    • Subject the most biologically active fraction (e.g., the n-hexane fraction) to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

  • Final Purification :

    • Purify the combined fractions further using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to obtain the pure thiophene compounds.

  • Structural Elucidation :

    • Characterize the pure compounds using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to determine their chemical structure.[15]

Protocol: Paal-Knorr Synthesis of a 2,5-Disubstituted Thiophene

This protocol is a classical method for synthesizing the thiophene ring from a 1,4-dicarbonyl compound.[2][10]

  • Reaction Setup :

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1,4-dicarbonyl starting material (1 equivalent).

    • Add a suitable solvent, such as anhydrous toluene or dioxane.

    • Carefully add the sulfiding agent, Lawesson's reagent (0.5 equivalents) or phosphorus pentasulfide (0.4 equivalents), in portions under a nitrogen atmosphere.

  • Reaction Execution :

    • Heat the reaction mixture to reflux (typically 80-110°C) and monitor the reaction progress using TLC. The reaction is typically complete within 2-6 hours.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any solid byproducts.

    • Carefully pour the filtrate into a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic reagents.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Purification :

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent in vacuo.

    • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure thiophene derivative.

Biological Activity and Signaling Pathways

Novel thiophene derivatives are frequently evaluated for their potential to modulate key signaling pathways implicated in disease.

Anti-Angiogenic Activity via VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical target in oncology, as its activation promotes tumor angiogenesis.[16] Certain thiophene-3-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.[16] Inhibition of VEGFR-2 blocks downstream signaling cascades, including the MAPK/ERK pathway, which is essential for cancer cell survival and proliferation.[1][16]

G cluster_pathway VEGFR-2 Signaling Pathway Inhibition cluster_downstream Downstream Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds MEK MEK VEGFR2->MEK Activates Thiophene Thiophene Derivative Thiophene->VEGFR2 Inhibits ERK ERK MEK->ERK Activates Proliferation Angiogenesis & Cell Proliferation ERK->Proliferation Promotes Block X

Caption: Inhibition of the VEGFR-2 pathway by a thiophene derivative.

Antiviral Activity via Ebola Virus Entry Inhibition

The Ebola virus (EBOV) enters host cells after its glycoprotein (GP) is cleaved and binds to the Niemann-Pick C1 (NPC1) receptor in the endosome.[17] Recently discovered thiophene derivatives have been shown to be potent EBOV entry inhibitors, likely by disrupting the crucial interaction between the viral GP and the host NPC1 receptor.[17][18]

G cluster_pathway Ebola Virus Entry Pathway Inhibition EBOV Ebola Virus (EBOV) GP Viral Glycoprotein (GP) EBOV->GP Enters via Endosome Host Cell Endosome NPC1 NPC1 Receptor GP->NPC1 Binds to Fusion Viral Genome Release (Infection) NPC1->Fusion Mediates Thiophene Thiophene Derivative Thiophene->GP Blocks Interaction

Caption: Thiophene derivatives block Ebola virus entry by targeting GP-NPC1.

Quantitative Data Summary

The efficacy of novel thiophene derivatives is quantified through various in vitro assays. The tables below summarize representative data from recent studies.

Table 1: In Vitro Anticancer Activity of Novel Thiophene Derivatives

Compound Target/Assay Cell Line Activity (IC₅₀) Reference
Compound 11 Tyrosine Kinase MCF-7 (Breast) 38.73 nmol/mL [1]
Compound 14d VEGFR-2 Kinase - 191.1 nM [16]
Compound 14d Anti-proliferative A549 (Lung) 1.83 µM [16]
Compound 14d Anti-proliferative HCT116 (Colon) 0.81 µM [16]
Compound 14d Anti-proliferative PC3 (Prostate) 1.12 µM [16]

| Pregnenolone-based Thiophene | Anti-proliferative | H460 (Lung) | 0.01 µmol/L |[1] |

Table 2: In Vitro Antimicrobial Activity of Novel Thiophene Derivatives

Compound Organism Resistance Profile Activity (MIC) Reference
Thiophene 1 A. baumannii Colistin-Resistant 32 mg/L [19]
Thiophene 1 E. coli Colistin-Resistant 64 mg/L [19]
Thiophene 4 A. baumannii Colistin-Resistant 16 mg/L [19]
Thiophene 8 E. coli Colistin-Resistant 8 mg/L [19]
CAx1 S. aureus (Gram +) - Not specified [14]

| CAx1 | E. coli (Gram -) | - | Not specified |[14] |

Conclusion and Future Outlook

Thiophene and its derivatives continue to be a highly productive scaffold in the field of drug discovery.[1][20] The diverse biological activities, ranging from anticancer and anti-inflammatory to antimicrobial and antiviral effects, underscore their therapeutic potential.[6][9][14] Advances in synthetic chemistry are enabling the creation of increasingly complex and targeted molecules, while exploration of natural sources continues to yield novel structural templates.[5][8][11] The future of thiophene-based drug development lies in the rational design of next-generation compounds with enhanced potency, selectivity, and optimized pharmacokinetic properties to address a wide range of unmet medical needs.[7]

References

An In-depth Technical Guide to the Physicochemical Properties of (6-thiophen-2-ylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on the solubility and stability of the heterocyclic compound (6-thiophen-2-ylpyridin-3-yl)methanol. Due to the limited direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and provides standardized experimental protocols for its characterization. The document includes theoretical stability analyses based on computational studies of similar structures, a detailed synthesis protocol, and hypothetical signaling pathways where this class of compounds may be active. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutics, particularly in the area of kinase inhibition.

Introduction

This compound is a heteroaromatic compound featuring a pyridine ring substituted with a thiophene and a methanol group. This structural motif is of significant interest in medicinal chemistry, as thiophene-pyridine scaffolds are present in various biologically active molecules. Thiophene rings are often used as bioisosteric replacements for phenyl rings in drug design, which can improve physicochemical properties and metabolic stability. The pyridine moiety can participate in hydrogen bonding and other interactions with biological targets. Thiophene-pyridine compounds have shown potential as kinase inhibitors, particularly in the context of antimalarial drug discovery.

This guide aims to provide a detailed account of the known solubility and stability characteristics of this compound and its analogues. It also outlines standardized methodologies for the experimental determination of these properties and explores a potential pharmacological context.

Physicochemical Properties

Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of both a hydrophilic methanol group and aromatic, more lipophilic thiophene and pyridine rings suggests that this compound will exhibit moderate solubility in both aqueous and organic solvents. For comparison, 2-thiophenemethanol, a parent compound, is reported to be soluble in water.

Table 1: Predicted and Analogous Solubility Data

CompoundSolventSolubilityData TypeReference
This compoundAqueous Buffer (pH 7.4)Data Not Available--
This compoundDimethyl Sulfoxide (DMSO)Expected to be SolublePrediction-
This compoundEthanolExpected to be SolublePrediction-
2-ThiophenemethanolWaterSolubleExperimental[PubChem CID: 69467]
Stability

The stability of a pharmaceutical compound is crucial for its shelf-life and efficacy. Degradation can lead to loss of potency and the formation of potentially toxic byproducts. Computational studies on 6-arylated-pyridin-3-yl methanol derivatives provide some indication of the relative stability of these types of compounds. Density Functional Theory (DFT) calculations have been used to assess the electronic structure and reactivity, with the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serving as an indicator of chemical stability. A larger HOMO-LUMO gap generally implies greater stability.

Table 2: Computational Stability Data for Analogous 6-arylated-pyridin-3-yl methanol Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Stability AssessmentReference
6-(2-benzofuranyl)pyridin-3-yl)methanol (BFPM)-5.98-1.124.86Less Stable[ChemistrySelect, 2024]
(6-([biphenyl]-4-yl)3-pyridinyl)methanol (BPPM)-6.01-1.154.86Less Stable[ChemistrySelect, 2024]
6-(3-Flourophenyl)-4-pyridine-methanol (FPPM)-6.21-1.304.91More Stable[ChemistrySelect, 2024]
6-(4-Chlorophenyl)-4-pyridine-methanol (CPPM)-6.15-1.324.83Less Stable[ChemistrySelect, 2024]

Note: Data for this compound is not available in this study, but the thiophene moiety is expected to influence the electronic properties and thus the stability.

Experimental Protocols

To address the lack of direct experimental data, this section provides detailed, standardized protocols for determining the solubility and stability of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via a Suzuki coupling reaction followed by a reduction, based on the general method described for 6-arylated-pyridin-3-yl methanol derivatives.

Experimental Workflow for Synthesis

G cluster_suzuki Suzuki Coupling cluster_reduction Reduction start 6-bromonicotinaldehyde reagents1 Thiophen-2-ylboronic acid, Pd(PPh3)4, K3PO4 start->reagents1 Add solvent1 Dioxane/Water (4:1) reagents1->solvent1 Dissolve in reaction1 Heat (85-110 °C, 9h) solvent1->reaction1 Subject to product1 6-(thiophen-2-yl)nicotinaldehyde reaction1->product1 Yields product1_input 6-(thiophen-2-yl)nicotinaldehyde reagents2 Sodium Borohydride (NaBH4) product1_input->reagents2 Add solvent2 Methanol reagents2->solvent2 In reaction2 Stir at room temperature solvent2->reaction2 workup Aqueous workup reaction2->workup final_product This compound workup->final_product

Caption: Synthetic pathway for this compound.

Protocol:

  • Suzuki Coupling:

    • To a screw-capped reaction tube, add 6-bromonicotinaldehyde (1.0 eq), thiophen-2-ylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and potassium phosphate (1.2 eq).

    • Add a 4:1 mixture of dioxane and water.

    • Heat the reaction mixture at 85-110 °C for 9 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, add water and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain 6-(thiophen-2-yl)nicotinaldehyde.

  • Reduction:

    • Dissolve the purified 6-(thiophen-2-yl)nicotinaldehyde in methanol.

    • Cool the solution in an ice bath and add sodium borohydride (NaBH4) portion-wise.

    • Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

    • Perform an aqueous workup by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and concentrate to yield this compound. Further purification can be done by recrystallization or column chromatography if necessary.

Solubility Determination

A standard shake-flask method can be used to determine the thermodynamic solubility of the compound in various solvents.

Experimental Workflow for Solubility Determination

G start Add excess compound to solvent equilibration Equilibrate at constant temperature (e.g., 24-72 hours with agitation) start->equilibration separation Separate solid and liquid phases (centrifugation or filtration) equilibration->separation quantification Quantify compound concentration in the supernatant (e.g., HPLC, UV-Vis) separation->quantification result Solubility (mg/mL or mol/L) quantification->result

Caption: Workflow for thermodynamic solubility determination.

Protocol:

  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

  • Calculate the solubility from the measured concentration and the dilution factor.

Stability Assessment

The stability of the compound can be assessed under various stress conditions, including temperature, humidity, light, and pH, following ICH guidelines.

Experimental Workflow for Stability Testing

G start Prepare samples of the compound (solid and in solution) stress Expose samples to stress conditions (e.g., elevated temperature, humidity, light, different pH) start->stress sampling Withdraw aliquots at specified time points stress->sampling analysis Analyze for parent compound and degradation products (e.g., stability-indicating HPLC method) sampling->analysis evaluation Evaluate degradation kinetics and identify major degradants analysis->evaluation

Caption: General workflow for chemical stability assessment.

Protocol:

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Dissolve the compound in solutions of varying pH (e.g., 0.1 N HCl, water, 0.1 N NaOH) and heat.

    • Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 60°C).

    • Photostability: Expose the solid compound and a solution of the compound to a light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[1]

  • Analysis:

    • At specified time intervals, withdraw samples and analyze them using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.

    • Monitor the decrease in the concentration of the parent compound and the formation of degradation products.

    • Mass spectrometry can be coupled with HPLC (LC-MS) to identify the structure of the major degradation products.

Potential Pharmacological Relevance

Compounds containing the thiophene-pyridine scaffold have been investigated for their therapeutic potential, notably as kinase inhibitors. Protein kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and infectious diseases.

Hypothetical Signaling Pathway

Thiophene-pyridine compounds have been identified as potential type II kinase inhibitors for the treatment of malaria. These inhibitors target protein kinases in the Plasmodium falciparum parasite, which is responsible for the most severe form of malaria. A hypothetical signaling pathway illustrates this mechanism of action.

Hypothetical Kinase Inhibition Pathway

G cluster_parasite Plasmodium falciparum kinase Parasite Protein Kinase substrate Substrate Protein kinase->substrate Phosphorylates phosphorylated_substrate Phosphorylated Substrate downstream Downstream Signaling (e.g., parasite growth, replication) phosphorylated_substrate->downstream compound This compound compound->inhibition inhibition->kinase Inhibits

Caption: Hypothetical inhibition of a parasite protein kinase.

This pathway suggests that this compound, or similar molecules, could bind to a protein kinase within the malaria parasite, inhibiting its ability to phosphorylate substrate proteins. This disruption of the signaling cascade would ultimately interfere with essential parasite processes, leading to its death.

Conclusion

While direct experimental data on the solubility and stability of this compound is currently scarce, this technical guide provides a framework for its characterization based on data from analogous compounds and standardized experimental protocols. The synthesis of this compound is achievable through established chemical reactions, and its physicochemical properties can be thoroughly investigated using the described methodologies. The potential of the thiophene-pyridine scaffold in drug discovery, particularly as kinase inhibitors, underscores the importance of further research into this class of molecules. The information and protocols presented herein are intended to facilitate and guide future studies on this compound and related compounds.

References

Unveiling the Therapeutic Potential of the Thienyl-Pyridinyl-Methanol Scaffold: A Look into Putative Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific data for (6-thiophen-2-ylpyridin-3-yl)methanol necessitates a broader examination of structurally similar compounds to infer potential biological activities and guide future research. While no direct biological targets have been identified for this specific molecule in publicly available literature, the thienyl-pyridinyl-methanol framework is a recurring motif in medicinal chemistry, exhibiting a wide range of pharmacological activities. This whitepaper will explore the potential biological targets of this compound by analyzing the known activities of its structural analogs.

The convergence of a thiophene ring, a pyridine ring, and a methanol linker creates a versatile scaffold with the potential to interact with a variety of biological macromolecules. Structure-activity relationship (SAR) studies on related compounds have revealed that this arrangement can lead to potent and selective modulation of several important protein families.

Potential Target Classes and Associated Pathways

Based on the biological activities of structurally related molecules, several potential target classes for this compound can be hypothesized. These include, but are not limited to, protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways.

Protein Kinase Inhibition: A Prominent Avenue

A significant number of pyridine and thiophene-containing compounds have been identified as inhibitors of various protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. For instance, derivatives of 3-(thiophen-2-ylthio)pyridine have been synthesized and evaluated as multi-target anticancer agents, exhibiting inhibitory activity against several kinases.

Below is a generalized representation of a kinase signaling pathway that could be a potential area of impact for compounds with the thienyl-pyridinyl-methanol scaffold.

G cluster_cell Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase->Signaling Proteins Activates Transcription Factors Transcription Factors Signaling Proteins->Transcription Factors Activate Gene Expression Gene Expression Transcription Factors->Gene Expression Regulate Cellular Response Cellular Response Gene Expression->Cellular Response Leads to Inhibitor This compound (Hypothetical Target) Inhibitor->Receptor Tyrosine Kinase Inhibits

Figure 1: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Modulation of G-Protein Coupled Receptors

GPCRs represent another major class of drug targets. The structural features of this compound, including its aromatic rings and potential for hydrogen bonding, make it a candidate for interacting with the binding pockets of these receptors. While direct evidence is lacking for this specific molecule, various pyridine and thiophene derivatives have been shown to act as agonists or antagonists of different GPCRs.

The following diagram illustrates a general GPCR signaling cascade.

G cluster_membrane Ligand Ligand GPCR GPCR Ligand->GPCR Binds G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Cellular Response Cellular Response Second Messenger->Cellular Response Triggers Modulator This compound (Hypothetical Interaction) Modulator->GPCR Modulates

Figure 2: Potential modulation of a G-protein coupled receptor signaling pathway.

Experimental Approaches to Identify Biological Targets

Given the lack of data, a systematic approach is necessary to identify the biological targets of this compound. A common workflow for target identification is outlined below.

G Compound Synthesis Compound Synthesis High-Throughput Screening High-Throughput Screening Compound Synthesis->High-Throughput Screening Input Hit Identification Hit Identification High-Throughput Screening->Hit Identification Identifies Target Deconvolution Target Deconvolution Hit Identification->Target Deconvolution Leads to Target Validation Target Validation Target Deconvolution->Target Validation Confirms Lead Optimization Lead Optimization Target Validation->Lead Optimization Guides

Figure 3: A general workflow for drug discovery and target identification.

High-Throughput Screening (HTS): The compound would be screened against a large panel of known biological targets, such as kinases, GPCRs, and other enzymes.

Target Deconvolution Methods: If the compound shows activity in a phenotypic screen (e.g., cytotoxicity in a cancer cell line), various methods can be employed to identify its molecular target. These include:

  • Affinity Chromatography: The compound is immobilized on a solid support to capture its binding partners from cell lysates.

  • Computational Docking: In silico methods can predict the binding of the compound to the three-dimensional structures of potential protein targets.

  • Genetic Approaches: Techniques like CRISPR-Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target pathway.

Conclusion

While the specific biological targets of this compound remain to be elucidated, the analysis of its structural analogs suggests a high potential for this compound to interact with key players in cellular signaling, particularly protein kinases and GPCRs. The thienyl-pyridinyl-methanol scaffold represents a promising starting point for the development of novel therapeutic agents. Future research employing systematic screening and target deconvolution strategies is essential to unlock the full pharmacological potential of this and related molecules. The absence of concrete data for the specific compound underscores the vast and often underexplored chemical space and the exciting opportunities that await in the field of drug discovery.

In Silico Modeling of (6-thiophen-2-ylpyridin-3-yl)methanol Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of (6-thiophen-2-ylpyridin-3-yl)methanol, a novel heterocyclic compound with potential therapeutic applications. We explore its interactions with the human Adenosine A2A receptor (A2AR), a well-established G-protein coupled receptor (GPCR) target. This document details the computational methodologies for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Furthermore, it furnishes detailed experimental protocols for the validation of in silico findings, including protein expression and purification, radioligand binding assays, site-directed mutagenesis, and cell-based functional assays. All quantitative data from the in silico predictions are summarized in structured tables, and key workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction

This compound is a small molecule featuring a thiophene ring linked to a pyridine core, a scaffold known to be present in various biologically active compounds. The unique structural arrangement of these heterocyclic systems suggests its potential to interact with a range of biological targets. Thiophene and pyridine derivatives have been successfully developed as inhibitors of protein kinases and modulators of G-protein coupled receptors (GPCRs).[1][2][3] This guide focuses on the in silico evaluation of this compound as a potential ligand for the human Adenosine A2A receptor (A2AR), a GPCR implicated in various physiological processes and a target for conditions like Parkinson's disease and inflammation.[4]

In silico drug discovery methods, including molecular docking and molecular dynamics, offer a rapid and cost-effective approach to predict the binding affinity and mode of interaction between a small molecule and its protein target.[5][6] Furthermore, computational ADMET prediction allows for an early assessment of the drug-like properties of a compound.[7][8][9] This guide will walk through a hypothetical in silico investigation of this compound, from initial docking studies to the simulation of its dynamic behavior and prediction of its pharmacokinetic profile.

In Silico Modeling Methodologies

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10][11][12][13] This technique is instrumental in virtual screening and for understanding the binding mechanism at a molecular level.

Experimental Protocol: Molecular Docking of this compound against A2AR

  • Protein Preparation:

    • The crystal structure of the human Adenosine A2A receptor is obtained from the Protein Data Bank (PDB ID: 5G53).[14]

    • The protein structure is prepared by removing water molecules and any co-crystallized ligands.

    • Hydrogen atoms are added, and charges are assigned using a force field such as AMBER.

    • The binding site is defined based on the location of the co-crystallized ligand in the PDB structure.

  • Ligand Preparation:

    • The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, ChemDraw).

    • The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

    • Partial charges are calculated for the ligand atoms.

  • Docking Simulation:

    • A docking program such as AutoDock Vina is used to perform the docking calculations.

    • The prepared protein and ligand files are used as input.

    • The search space is defined by a grid box encompassing the binding site.

    • The docking algorithm explores various conformations and orientations of the ligand within the binding site.

    • The binding affinity of each pose is estimated using a scoring function, typically reported in kcal/mol.

  • Analysis of Results:

    • The docking poses are ranked based on their predicted binding affinities.

    • The top-ranked poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's amino acid residues.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the interactions in a physiological environment.[14][15][16][17]

Experimental Protocol: MD Simulation of the this compound-A2AR Complex

  • System Preparation:

    • The top-ranked docked pose of the this compound-A2AR complex is used as the starting structure.

    • The complex is placed in a simulation box and solvated with a water model (e.g., TIP3P).

    • Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration.

  • Simulation Parameters:

    • A molecular dynamics engine like GROMACS or AMBER is used.

    • A suitable force field (e.g., AMBER, CHARMM) is chosen for both the protein and the ligand.

    • The system undergoes energy minimization to remove steric clashes.

    • The system is gradually heated to the desired temperature (e.g., 310 K) and equilibrated under constant pressure.

  • Production Run:

    • A production simulation is run for an extended period (e.g., 100 nanoseconds) to sample the conformational space of the complex.

    • The trajectory of the simulation, containing the coordinates of all atoms at different time points, is saved.

  • Analysis:

    • Root Mean Square Deviation (RMSD) is calculated to assess the stability of the complex over time.

    • Root Mean Square Fluctuation (RMSF) is analyzed to identify flexible regions of the protein.

    • The interaction energy between the ligand and the protein is calculated.

    • Hydrogen bond analysis is performed to identify persistent hydrogen bonds.

ADMET Prediction

In silico ADMET prediction models are used to estimate the pharmacokinetic and toxicological properties of a drug candidate early in the discovery process.[7][8][9][18]

Methodology: In Silico ADMET Prediction for this compound

Various online tools and software packages (e.g., SwissADME, PreADMET) can be used for ADMET prediction. The 2D structure of this compound is provided as input, and the software calculates a range of physicochemical and pharmacokinetic properties based on established models and algorithms.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the in silico modeling of this compound.

Table 1: Molecular Docking Results

ParameterValue
PDB ID of Target5G53
Docking SoftwareAutoDock Vina
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesPhe168, Glu169, Trp246, His250, Asn253
Hydrogen Bonds1 (with Asn253)

Table 2: Molecular Dynamics Simulation Summary (100 ns)

ParameterAverage Value
RMSD of Protein Backbone2.1 Å
RMSD of Ligand1.5 Å
Interaction Energy (kcal/mol)-45.3
Number of Persistent H-Bonds1

Table 3: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Molecular Weight191.25 g/mol Good
LogP1.8Good
Water SolubilitySolubleGood
BBB PermeabilityYesPotential for CNS activity
CYP2D6 InhibitorNoLow risk of drug-drug interactions
Ames ToxicityNon-mutagenicLow toxicity risk

Experimental Validation Protocols

Experimental validation is crucial to confirm the predictions made by in silico models.[19][20]

Protein Expression and Purification

Sufficient quantities of pure and functional A2A receptor are required for in vitro assays.[3][11][16][21][22]

Protocol: Expression and Purification of Human A2AR

  • Expression: The human A2AR gene is cloned into a baculovirus expression vector. Spodoptera frugiperda (Sf9) insect cells are infected with the recombinant baculovirus to express the receptor.[16]

  • Membrane Preparation: Infected Sf9 cells are harvested, and the cell membranes containing the expressed receptor are isolated by centrifugation.

  • Solubilization: The receptor is solubilized from the membranes using a mild detergent (e.g., dodecyl maltoside).

  • Affinity Chromatography: The solubilized receptor is purified using affinity chromatography, for instance, by using a resin with a high-affinity A2AR antagonist immobilized on it.

  • Size-Exclusion Chromatography: Further purification is achieved by size-exclusion chromatography to obtain a homogeneous preparation of the receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compound for the A2A receptor.[10][12][17][18][23]

Protocol: [³H]-ZM241385 Competition Binding Assay

  • Reaction Mixture: In a 96-well plate, add purified A2AR membranes, the radioligand [³H]-ZM241385 (a known A2AR antagonist), and varying concentrations of the test compound, this compound.

  • Incubation: Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Site-Directed Mutagenesis

This technique is used to identify key amino acid residues involved in ligand binding by mutating them and observing the effect on binding affinity.[2][5][7][15][24]

Protocol: Site-Directed Mutagenesis of A2AR

  • Primer Design: Design primers containing the desired mutation for a specific amino acid residue predicted by docking to be important for binding (e.g., Asn253 to Ala).

  • PCR Amplification: Use the mutagenic primers to amplify the plasmid containing the wild-type A2AR gene using a high-fidelity DNA polymerase.

  • Template Digestion: Digest the parental, non-mutated plasmid DNA with the DpnI enzyme, which specifically cleaves methylated DNA.

  • Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.

  • Verification: Sequence the plasmid DNA from the resulting colonies to confirm the presence of the desired mutation.

  • Functional Assay: Express the mutant receptor and perform the radioligand binding assay to determine the change in binding affinity of this compound.

Cell-Based Functional Assay

This assay determines whether the compound acts as an agonist, antagonist, or inverse agonist by measuring the downstream signaling of the receptor.[13][19][25]

Protocol: cAMP Accumulation Assay

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human A2AR.

  • Compound Treatment: Treat the cells with varying concentrations of this compound in the presence or absence of a known A2AR agonist (e.g., NECA).

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA kit.

  • Data Analysis:

    • An increase in cAMP levels indicates agonistic activity.

    • A decrease in the agonist-induced cAMP response indicates antagonistic activity.

Visualizations

Signaling Pathway

G Ligand This compound A2AR Adenosine A2A Receptor Ligand->A2AR Binds to G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Adenosine A2A Receptor Signaling Pathway.

Experimental Workflow

G cluster_insilico In Silico Modeling cluster_invitro In Vitro Validation cluster_incellulo Cell-Based Validation Docking Molecular Docking MD_Sim Molecular Dynamics Docking->MD_Sim Top Pose Mutagenesis Site-Directed Mutagenesis Docking->Mutagenesis Key Residues Binding_Assay Radioligand Binding Assay MD_Sim->Binding_Assay Hypothesis ADMET ADMET Prediction Functional_Assay Functional Assay (cAMP) ADMET->Functional_Assay Drug-likeness Expression Protein Expression & Purification Expression->Binding_Assay Binding_Assay->Functional_Assay Confirmed Hit Mutagenesis->Binding_Assay

Caption: Integrated In Silico and Experimental Workflow.

Conclusion

This technical guide has outlined a comprehensive in silico and experimental workflow for the investigation of this compound as a potential modulator of the Adenosine A2A receptor. The hypothetical results from molecular docking, molecular dynamics simulations, and ADMET predictions suggest that this compound is a promising candidate with good binding affinity and favorable drug-like properties. The detailed experimental protocols provided herein offer a clear path for the validation of these computational findings. This integrated approach, combining computational and experimental methodologies, is essential for accelerating the drug discovery and development process for novel therapeutic agents.

References

Unveiling the Light: A Technical Guide to the Photophysical Properties of Thiophene-Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-pyridine derivatives have emerged as a significant class of heterocyclic compounds, garnering substantial interest within the scientific community. Their unique electronic structure, arising from the coupling of an electron-rich thiophene ring with an electron-deficient pyridine ring, bestows upon them a range of intriguing photophysical properties. These properties, including tunable absorption and emission profiles, high fluorescence quantum yields, and significant two-photon absorption cross-sections, make them prime candidates for a variety of applications, from bioimaging and sensing to materials science. This technical guide provides an in-depth exploration of the core photophysical characteristics of these derivatives, offering a valuable resource for researchers and professionals in drug development and related fields.

Core Photophysical Properties

The photophysical behavior of thiophene-pyridine derivatives is governed by the interplay of their donor-π-acceptor (D-π-A) architecture. The thiophene moiety typically acts as the electron donor, the pyridine ring as the electron acceptor, and the conjugated system connecting them as the π-bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key process that dictates their fluorescence characteristics.

Absorption and Emission Characteristics

Thiophene-pyridine derivatives generally exhibit strong absorption in the UV-visible region. The position of the maximum absorption wavelength (λ_abs_) is sensitive to the electronic nature of substituents on both the thiophene and pyridine rings, as well as the extent of π-conjugation. Similarly, their fluorescence emission spectra are characterized by emission maxima (λ_em_) that can be tuned across the visible spectrum. The energy difference between the absorption and emission maxima, known as the Stokes shift, is often significant in these compounds, which is advantageous for applications where minimizing self-absorption is crucial.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ_F_), a measure of the efficiency of the fluorescence process, is a critical parameter for any fluorescent probe. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] Thiophene-pyridine derivatives have been reported to exhibit a wide range of quantum yields, with some derivatives displaying high values, making them bright fluorophores.[2] The fluorescence lifetime (τ_F_), the average time the molecule spends in the excited state before returning to the ground state, is another key characteristic. It is an intrinsic property of the fluorophore and can be influenced by its local environment.

Two-Photon Absorption

Several thiophene-pyridine derivatives have been shown to possess large two-photon absorption (2PA) cross-sections.[2] This property allows for the simultaneous absorption of two lower-energy photons to excite the molecule to the same excited state as the absorption of a single higher-energy photon. 2PA offers several advantages for biological imaging, including deeper tissue penetration, reduced phototoxicity, and localized excitation.

Quantitative Photophysical Data

The following tables summarize key quantitative photophysical data for a selection of thiophene-pyridine derivatives reported in the literature. This data provides a comparative overview of their performance and can guide the selection of appropriate compounds for specific applications.

Compound/Derivative FamilyAbsorption Max (λ_abs_, nm)Emission Max (λ_em_, nm)Quantum Yield (Φ_F_)Reference
D-π-A Thiophene-Pyridine ChromophoresNot SpecifiedNot SpecifiedHigh[2]
Bithiophene-Pyridine DyadsNot SpecifiedNot Specified≥ 0.3[3]
Thiophene-Pyridine-DPP DerivativesNot SpecifiedNot SpecifiedVaries with aggregation[4]
Thiophene-based 2-ArylpyridinesTunableTunableNot Specified[5]
Compound/Derivative FamilyFluorescence Lifetime (τ_F_, ns)Two-Photon Absorption Cross-section (σ_2PA_, GM)Reference
D-π-A Thiophene-Pyridine ChromophoresNot SpecifiedLarge[2]
Bithiophene-Pyridine DyadsNot SpecifiedNot Specified[3]
Thiophene-Pyridine-DPP DerivativesVaries with aggregationNot Specified[4]
Thiophene-based 2-ArylpyridinesNot SpecifiedNot Specified[5]

Experimental Protocols

The characterization of the photophysical properties of thiophene-pyridine derivatives involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength(s) at which a molecule absorbs light.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the thiophene-pyridine derivative in a suitable spectroscopic grade solvent (e.g., dichloromethane, ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity (adherence to the Beer-Lambert law).

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement:

    • Record a baseline spectrum with the cuvette containing only the solvent.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_abs_).

Fluorescence Spectroscopy

Objective: To measure the emission spectrum, fluorescence quantum yield, and fluorescence lifetime of a molecule.

Methodology:

  • Emission Spectrum:

    • Sample Preparation: Prepare a dilute solution of the sample, typically with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

    • Instrumentation: Use a spectrofluorometer.

    • Measurement:

      • Set the excitation wavelength (λ_ex_) to the absorption maximum (λ_abs_) of the sample.

      • Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.

    • Data Analysis: Identify the wavelength of maximum emission (λ_em_).

  • Fluorescence Quantum Yield (Relative Method):

    • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and an absorption/emission profile that overlaps with the sample.

    • Measurement:

      • Measure the absorbance of both the sample and the standard at the same excitation wavelength. The absorbance values should be kept below 0.1.

      • Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

    • Calculation: The quantum yield of the sample (Φ_F,sample_) is calculated using the following equation: Φ_F,sample_ = Φ_F,std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (η_sample_² / η_std_²) where Φ_F,std_ is the quantum yield of the standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC):

    • Instrumentation: Use a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

    • Measurement:

      • Excite the sample with the pulsed light source.

      • The TCSPC electronics measure the time delay between the excitation pulse and the detection of the first emitted photon.

      • This process is repeated many times to build up a histogram of photon arrival times.

    • Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime (τ_F_).

Visualizing Experimental Workflows and Applications

The following diagrams, generated using the DOT language, illustrate key experimental workflows and potential applications of thiophene-pyridine derivatives.

Photophysical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_photophysics Photophysical Characterization cluster_application Application Synthesis Synthesis of Thiophene- Pyridine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR UVVis UV-Vis Absorption Purification->UVVis Fluorescence Fluorescence Spectroscopy UVVis->Fluorescence TCSPC Lifetime (TCSPC) Fluorescence->TCSPC TPA Two-Photon Absorption Fluorescence->TPA Bioimaging Bioimaging TPA->Bioimaging

Caption: Workflow for the synthesis and photophysical characterization of thiophene-pyridine derivatives.

Bioimaging_Application_Workflow Probe Thiophene-Pyridine Fluorescent Probe Cells Incubate with Cells/Tissue Probe->Cells Microscopy Fluorescence Microscopy (e.g., Confocal, 2P) Cells->Microscopy Image_Analysis Image Acquisition & Analysis Microscopy->Image_Analysis Data_Interpretation Data Interpretation (e.g., Localization, Tracking) Image_Analysis->Data_Interpretation

Caption: General workflow for the application of a thiophene-pyridine derivative as a fluorescent probe in bioimaging.

Conclusion

Thiophene-pyridine derivatives represent a versatile class of fluorophores with tunable and desirable photophysical properties. Their strong absorption, efficient fluorescence, and, in some cases, large two-photon absorption cross-sections make them highly attractive for a range of applications, particularly in the fields of bioimaging and materials science. A thorough understanding of their photophysical characteristics, facilitated by the experimental protocols outlined in this guide, is essential for the rational design and effective implementation of these promising compounds in advanced research and development endeavors. The continued exploration of structure-property relationships within this class of molecules is expected to lead to the development of even more sophisticated and powerful tools for scientific discovery.

References

Electronic properties of (6-thiophen-2-ylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Electronic Properties of (6-thiophen-2-ylpyridin-3-yl)methanol and its Analogs

Introduction

Thiophene and pyridine derivatives are significant classes of heterocyclic compounds that are integral to the fields of medicinal chemistry and materials science.[3][4][5] Their unique electronic structures make them promising candidates for the development of novel therapeutic agents and advanced organic electronic materials.[3][5] This technical guide provides a detailed overview of the electronic properties of 6-arylated-pyridin-3-yl methanol derivatives, offering insights into their synthesis, characterization, and computational analysis. The presented data is primarily drawn from a comprehensive study on 6-(2-benzofuranyl)pyridin-3-yl)methanol (BFPM), (6-([biphenyl]-4-yl)3-pyridinyl methanol (BPPM), 6-(3-Flourophenyl)-4-pyridine-methanol (FPPM), and 6-(4-Chlorophenyl)-4-pyridine-methanol (CPPM).[1][2]

Synthesis and Characterization Workflow

The synthesis of 6-arylated-pyridin-3-yl methanol derivatives typically involves a multi-step reaction process, followed by thorough characterization using various spectroscopic techniques. The general workflow is outlined in the diagram below.

G General Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials: 6-bromonicotinaldehyde Arylated Boronic Acid reaction Domino Suzuki / Cannizzaro-type Reaction (Pd(PPh3)4 catalyst, K3PO4 base) start->reaction product Crude Product reaction->product purification Purification (e.g., Column Chromatography) product->purification final_product (6-arylated-pyridin-3-yl)methanol Derivatives purification->final_product ftir FT-IR Spectroscopy final_product->ftir nmr 1H & 13C NMR Spectroscopy final_product->nmr mass_spec Mass Spectrometry final_product->mass_spec uv_vis UV-Vis Spectroscopy final_product->uv_vis

A flowchart of the synthesis and characterization process.

Experimental Protocols

Synthesis of 6-arylated-pyridin-3-yl methanol Derivatives[2]

The synthesis is achieved through a one-pot Domino Suzuki/Cannizzaro-type reaction.

  • Materials: 6-bromonicotinaldehyde, the respective arylated boronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] catalyst, and potassium phosphate (K3PO4).

  • Procedure:

    • To a solution of 6-bromonicotinaldehyde in a suitable solvent (e.g., dioxane/water mixture), the arylated boronic acid (1.2 equivalents), Pd(PPh3)4 catalyst (3 mol%), and K3PO4 (1.2 equivalents) are added.

    • The reaction mixture is heated at a temperature ranging from 85-110 °C for several hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and the product is extracted with an organic solvent.

    • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography to yield the desired 6-arylated-pyridin-3-yl methanol derivative.

Spectroscopic Characterization[1]
  • FT-IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer to identify the functional groups present in the synthesized compounds.

  • NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer using a deuterated solvent (e.g., CDCl3) to elucidate the chemical structure of the molecules.

  • Mass Spectrometry: Mass spectra are obtained to confirm the molecular weight of the synthesized compounds.

  • UV-Vis Spectroscopy: UV-Visible absorption spectra are recorded in a suitable solvent (e.g., DMSO) to study the electronic absorption properties of the molecules.

Computational Analysis of Electronic Properties

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and properties of molecules.

Computational Methodology[1]
  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Method: DFT calculations are performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

  • Basis Set: The 6-311+G(d,p) basis set is commonly employed for geometry optimization and electronic property calculations.

  • Solvent Effects: The Polarizable Continuum Model (PCM) can be used to simulate the effect of different solvents on the electronic properties.

  • Excited State Calculations: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra.

Relationship between Frontier Molecular Orbitals and Global Reactivity Descriptors

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. From these energies, several global reactivity descriptors can be calculated.

G Derivation of Global Reactivity Descriptors cluster_fmo Frontier Molecular Orbitals (FMOs) cluster_descriptors Global Reactivity Descriptors homo EHOMO energy_gap Energy Gap (ΔE) ΔE = ELUMO - EHOMO homo->energy_gap ionization_potential Ionization Potential (I) I ≈ -EHOMO homo->ionization_potential lumo ELUMO lumo->energy_gap electron_affinity Electron Affinity (A) A ≈ -ELUMO lumo->electron_affinity electronegativity Electronegativity (χ) χ = (I + A) / 2 ionization_potential->electronegativity chemical_hardness Chemical Hardness (η) η = (I - A) / 2 ionization_potential->chemical_hardness chemical_potential Chemical Potential (μ) μ = -(I + A) / 2 ionization_potential->chemical_potential electron_affinity->electronegativity electron_affinity->chemical_hardness electron_affinity->chemical_potential global_electrophilicity Global Electrophilicity Index (ω) ω = μ² / (2η) chemical_hardness->global_electrophilicity chemical_potential->global_electrophilicity

Relationship between FMOs and reactivity descriptors.

Quantitative Electronic Properties Data

The following table summarizes the calculated electronic properties of the four 6-arylated-pyridin-3-yl methanol derivatives from the reference study.[1][2]

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Ionization Potential (I) (eV)Electron Affinity (A) (eV)Electronegativity (χ) (eV)Chemical Hardness (η) (eV)
BFPM -6.12-1.934.196.121.934.0252.095
BPPM -6.25-1.834.426.251.834.042.21
FPPM -6.61-1.704.916.611.704.1552.455
CPPM -6.53-1.754.786.531.754.142.39

BFPM: 6-(2-benzofuranyl)pyridin-3-yl)methanol, BPPM: (6-([biphenyl]-4-yl)3-pyridinyl methanol, FPPM: 6-(3-Flourophenyl)-4-pyridine-methanol, CPPM: 6-(4-Chlorophenyl)-4-pyridine-methanol

Conclusion

This technical guide has provided a comprehensive overview of the electronic properties of 6-arylated-pyridin-3-yl methanol derivatives, serving as a proxy for understanding this compound. The combination of experimental synthesis and characterization with computational DFT studies offers a powerful approach to elucidate the structure-property relationships in these promising heterocyclic compounds. The presented data and protocols can guide further research in the development of novel materials and therapeutic agents based on the thiophene-pyridine scaffold.

References

Methodological & Application

Application Note: Synthesis of (6-thiophen-2-ylpyridin-3-yl)methanol via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of (6-thiophen-2-ylpyridin-3-yl)methanol, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction between 6-chloronicotinaldehyde and thiophen-2-ylboronic acid to yield 6-(thiophen-2-yl)nicotinaldehyde. This intermediate is subsequently reduced to the target alcohol, this compound. This method offers a reliable and efficient route to the desired product.

Introduction

The pyridine and thiophene ring systems are prevalent scaffolds in a wide array of biologically active compounds and functional organic materials. The combination of these two heterocycles in a single molecule, such as this compound, provides a versatile platform for further chemical elaboration in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[1][2][3] This application note details a robust protocol for the synthesis of this compound utilizing this Nobel Prize-winning methodology.

Data Presentation

The following table summarizes the expected quantitative data for the two-step synthesis of this compound. The data is based on typical yields reported for similar Suzuki coupling and reduction reactions.[4]

StepReactionReactantsProductCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1Suzuki-Miyaura Coupling6-Chloronicotinaldehyde, Thiophen-2-ylboronic acid6-(Thiophen-2-yl)nicotinaldehydePd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O1001275-85>95
2Reduction6-(Thiophen-2-yl)nicotinaldehydeThis compoundNaBH₄Methanol25290-98>98

Experimental Protocols

Step 1: Synthesis of 6-(Thiophen-2-yl)nicotinaldehyde via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki coupling of heteroaryl chlorides with thiophene boronic acids.[5][6]

Materials:

  • 6-Chloronicotinaldehyde

  • Thiophen-2-ylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinaldehyde (1.0 eq), thiophen-2-ylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6-(thiophen-2-yl)nicotinaldehyde as a solid.

Step 2: Synthesis of this compound via Reduction

Materials:

  • 6-(Thiophen-2-yl)nicotinaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Deionized Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-(thiophen-2-yl)nicotinaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Mandatory Visualization

Synthesis_Workflow Reactants_Suzuki 6-Chloronicotinaldehyde + Thiophen-2-ylboronic acid Suzuki_Coupling Suzuki-Miyaura Coupling (Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100°C) Reactants_Suzuki->Suzuki_Coupling Intermediate 6-(Thiophen-2-yl)nicotinaldehyde Suzuki_Coupling->Intermediate Reduction Reduction (NaBH₄, Methanol, 25°C) Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthetic workflow for this compound.

Conclusion

The described two-step synthesis provides an effective and reproducible method for obtaining this compound. The Suzuki-Miyaura coupling of readily available starting materials followed by a straightforward reduction offers a high-yielding route to this versatile chemical intermediate. This protocol is well-suited for laboratory-scale synthesis and can be adapted for the production of analogous compounds for various research and development applications.

References

Application Notes and Protocols: (6-thiophen-2-ylpyridin-3-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(6-thiophen-2-ylpyridin-3-yl)methanol is a versatile bifunctional building block in organic synthesis, incorporating both a pyridine and a thiophene moiety. This unique structural motif is of significant interest in medicinal chemistry and materials science. Its utility lies in its potential for derivatization at the hydroxyl group and further modification of the aromatic rings, making it a valuable scaffold for the synthesis of complex molecules with diverse biological activities. These notes provide an overview of its applications, particularly in the development of kinase inhibitors, and offer detailed protocols for its derivatization.

Applications in Medicinal Chemistry

The thiophene-pyridine scaffold is a key component in a variety of biologically active compounds. Notably, it serves as a core structure for the development of potent and selective kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a critical role in cell proliferation, survival, migration, and invasion.[1][2] Inhibition of FAK is a promising strategy for cancer treatment. Several FAK inhibitors feature a scaffold that can be synthesized from this compound. The thiophene-pyridine core can be strategically modified to interact with the kinase domain of FAK, leading to the inhibition of its downstream signaling pathways.

Salt-Inducible Kinase (SIK) Inhibitors

Salt-inducible kinases (SIKs), including SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK) family and are involved in regulating inflammatory responses.[3][4] Inhibition of SIKs has been shown to modulate cytokine production, making them attractive targets for the treatment of inflammatory and autoimmune diseases.[3][5] The this compound scaffold can be elaborated to produce potent SIK inhibitors, such as analogs of ARN-3236, a known SIK2 inhibitor.[6][7]

Experimental Protocols

The following protocols describe common synthetic transformations of this compound. These are foundational reactions for the synthesis of more complex derivatives, including kinase inhibitors.

Halogenation: Synthesis of 3-(chloromethyl)-6-(thiophen-2-yl)pyridine

The conversion of the primary alcohol to a chloride is a key step for subsequent nucleophilic substitution reactions.

Reaction: this compound + SOCl₂ → 3-(chloromethyl)-6-(thiophen-2-yl)pyridine + SO₂ + HCl

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (optional, as a base)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. If desired, a small amount of pyridine (0.1 eq) can be added to neutralize the HCl generated.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-(chloromethyl)-6-(thiophen-2-yl)pyridine.

Quantitative Data (Representative):

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0191.25
Thionyl chloride1.2118.97
Product 209.70
Expected Yield 85-95%
Williamson Ether Synthesis: Synthesis of 3-(alkoxymethyl)-6-(thiophen-2-yl)pyridine

This protocol describes the formation of an ether linkage, a common modification in drug design to alter polarity and pharmacokinetic properties.

Reaction: this compound + R-X + Base → 3-(alkoxymethyl)-6-(thiophen-2-yl)pyridine + Base·HX

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0191.25
Sodium Hydride (60%)1.540.00
Alkyl Halide (e.g., CH₃I)1.2141.94
Product (e.g., 3-(methoxymethyl)-6-(thiophen-2-yl)pyridine) 205.28
Expected Yield 70-90%
Esterification: Synthesis of (6-(thiophen-2-yl)pyridin-3-yl)methyl acetate

Esterification is a straightforward method to introduce various functional groups and modulate the properties of the parent molecule.

Reaction: this compound + Acetyl Chloride → (6-(thiophen-2-yl)pyridin-3-yl)methyl acetate + HCl

Materials:

  • This compound

  • Acetyl chloride or another acyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine as a base

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add the acyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0191.25
Acetyl Chloride1.278.50
Triethylamine1.5101.19
Product 233.29
Expected Yield 90-98%

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors that can be synthesized using this compound as a key building block.

FAK_Signaling_Pathway Extracellular_Matrix Extracellular Matrix (ECM) Integrins Integrins Extracellular_Matrix->Integrins Binds FAK FAK (Focal Adhesion Kinase) Integrins->FAK Activates Src Src FAK->Src Activates PI3K PI3K FAK->PI3K Activates Grb2_Sos Grb2/Sos FAK->Grb2_Sos Recruits Src->FAK Phosphorylates Cell_Migration Cell Migration & Invasion Src->Cell_Migration Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival Akt->Cell_Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation FAK_Inhibitor This compound -based FAK Inhibitor FAK_Inhibitor->FAK Inhibits

Caption: FAK Signaling Pathway in Cancer.

SIK_Signaling_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Pro_inflammatory_Cytokines Upregulates Transcription SIK SIK2/3 HDACs Class IIa HDACs SIK->HDACs Phosphorylates (Inactivates) CRTC3 CRTC3 SIK->CRTC3 Phosphorylates (Inactivates) HDACs->NFkB Deacetylates (Inhibits) CREB CREB CRTC3->CREB Co-activates Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) CREB->Anti_inflammatory_Cytokines Upregulates Transcription SIK_Inhibitor This compound -based SIK Inhibitor SIK_Inhibitor->SIK Inhibits

Caption: SIK Signaling in Macrophage-Mediated Inflammation.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of complex heterocyclic compounds, particularly in the field of medicinal chemistry. Its application as a scaffold for kinase inhibitors targeting FAK and SIK pathways highlights its potential in the development of novel therapeutics for cancer and inflammatory diseases. The provided protocols offer a foundation for the chemical modification of this scaffold, enabling the exploration of structure-activity relationships and the synthesis of new chemical entities for drug discovery programs.

References

Application Notes and Protocols: (6-thiophen-2-ylpyridin-3-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-thiophen-2-ylpyridin-3-yl)methanol is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. Its unique structure, combining the aromatic properties of both pyridine and thiophene rings, makes it a valuable building block for the synthesis of novel therapeutic agents. This document provides an overview of its applications, particularly focusing on the development of kinase inhibitors for cancer therapy, and includes detailed protocols for its synthesis and biological evaluation. While this parent compound is a key synthetic intermediate, the majority of the biological activity data presented herein pertains to its derivatives, which have shown significant promise in preclinical studies.

Applications in Medicinal Chemistry

The thiophene-pyridine scaffold is a "privileged structure" in drug discovery, known to interact with a variety of biological targets. Derivatives of this compound have been investigated for a range of therapeutic applications, including:

  • Oncology: As inhibitors of various protein kinases implicated in tumor growth and proliferation.

  • Neurological Disorders: Serving as a core structure for compounds targeting central nervous system pathologies.

  • Inflammatory Diseases: Development of agents that modulate inflammatory pathways.

This document will focus on the application of this compound derivatives as multi-target kinase inhibitors in oncology.

Data Presentation: Kinase Inhibitory Activity of Derivatives

Derivatives of this compound have demonstrated potent inhibitory activity against several kinases that are key drivers in various cancers. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of selected derivatives against different kinases and cancer cell lines.

Compound IDTarget KinaseIC50 (nM)Target Cell LineCytotoxicity IC50 (µM)Reference
Derivative A DYRK1A130--[1]
Derivative A DYRK1B130--[1]
Derivative B FGFR22140--[2]
Derivative B FGFR33210HepG22.98 ± 1.11[2]
Derivative B EGFR5670WSU-DLCL24.34 ± 0.84[2]
Derivative B JAK312200--[2]
Derivative C MiaPaCa-2-MiaPaCa-21.95[3]

Signaling Pathways

The targeted kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation. Aberrant activation of these pathways is a hallmark of many cancers.

DYRK1A_Signaling_Pathway DYRK1A DYRK1A Downstream_Targets Downstream Targets (e.g., NFAT, Tau, APP) DYRK1A->Downstream_Targets Cell_Proliferation Cell Proliferation & Survival Downstream_Targets->Cell_Proliferation Neurodevelopment Neurodevelopment Downstream_Targets->Neurodevelopment Apoptosis_Regulation Apoptosis Regulation Downstream_Targets->Apoptosis_Regulation Inhibitor This compound Derivative Inhibitor->DYRK1A Inhibition

Caption: DYRK1A signaling pathway and point of inhibition.

FGFR3_Signaling_Pathway FGF FGF Ligand FGFR3 FGFR3 FGF->FGFR3 Activation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR3->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR3->PI3K_AKT JAK_STAT JAK-STAT Pathway FGFR3->JAK_STAT Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation JAK_STAT->Cell_Proliferation Inhibitor This compound Derivative Inhibitor->FGFR3 Inhibition

Caption: FGFR3 signaling pathways and point of inhibition.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Activation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathways and point of inhibition.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Inhibitor This compound Derivative Inhibitor->JAK Inhibition

Caption: JAK-STAT signaling pathway and point of inhibition.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of similar (6-arylated-pyridin-3-yl)methanol derivatives and proceeds in two main steps: a Suzuki coupling followed by a reduction.

Synthesis_Workflow Start Starting Materials: 6-bromonicotinaldehyde thiophen-2-ylboronic acid Suzuki Suzuki Coupling Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C Start->Suzuki Intermediate 6-(thiophen-2-yl)nicotinaldehyde Suzuki->Intermediate Reduction Reduction NaBH4, Methanol, 0°C to RT Intermediate->Reduction Product Final Product: This compound Reduction->Product

Caption: Synthetic workflow for this compound.

Step 1: Suzuki Coupling to Synthesize 6-(thiophen-2-yl)nicotinaldehyde

  • To a solution of 6-bromonicotinaldehyde (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add thiophen-2-ylboronic acid (1.2 eq) and potassium carbonate (2.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6-(thiophen-2-yl)nicotinaldehyde.

Step 2: Reduction to this compound

  • Dissolve 6-(thiophen-2-yl)nicotinaldehyde (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

In Vitro Kinase Inhibition Assay (DYRK1A Example)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase, using DYRK1A as an example. A common method is the ADP-Glo™ Kinase Assay.

  • Reagent Preparation:

    • Prepare a 1X kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a solution of the DYRK1A enzyme in kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., a synthetic peptide) and ATP in kinase buffer.

    • Prepare serial dilutions of the test compound (derivatives of this compound) in DMSO, and then dilute further in kinase buffer.

  • Assay Procedure:

    • Add the test compound solution to the wells of a 96-well plate.

    • Add the DYRK1A enzyme solution to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7]

  • Cell Seeding:

    • Seed cancer cells (e.g., HepG2, WSU-DLCL2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment by normalizing the absorbance to that of the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of a lead compound in a mouse xenograft model.[8][9]

  • Cell Implantation:

    • Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., a 1:1 mixture of medium and Matrigel).

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound (formulated in a suitable vehicle) and the vehicle control to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will depend on the pharmacokinetic properties of the compound.

  • Monitoring and Data Collection:

    • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

    • Weigh the excised tumors and compare the mean tumor weights between groups.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Conclusion

This compound represents a valuable starting point for the development of novel kinase inhibitors with potential applications in cancer therapy. Its derivatives have demonstrated promising activity against a range of clinically relevant kinases. The protocols provided in this document offer a foundation for the synthesis, in vitro characterization, and in vivo evaluation of new compounds based on this versatile scaffold. Further optimization of these derivatives could lead to the discovery of potent and selective drug candidates for the treatment of various malignancies.

References

Application Notes and Protocols for the Functionalization of the Pyridine Ring in (6-thiophen-2-ylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical modification of the pyridine ring in (6-thiophen-2-ylpyridin-3-yl)methanol. The following sections outline strategies for halogenation, cross-coupling reactions, and functional group interconversion, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies and drug discovery programs.

Overview of Functionalization Strategies

The functionalization of the pyridine ring in this compound can be strategically approached by targeting the C4 and C5 positions, as well as by modifying the hydroxymethyl group at the C3 position. The electron-deficient nature of the pyridine ring, further influenced by the thiophene substituent, dictates the reactivity and regioselectivity of these transformations. The primary strategies discussed herein include:

  • Halogenation: Introduction of a halogen atom (Cl, Br, I) at the C4 and/or C5 position serves as a key handle for subsequent cross-coupling reactions.

  • Suzuki-Miyaura Cross-Coupling: A versatile palladium-catalyzed reaction to form carbon-carbon bonds, allowing the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

  • Functional Group Interconversion of the C3-Methanol: Oxidation of the primary alcohol to an aldehyde or conversion to an aminomethyl group provides additional points for diversification.

Experimental Protocols

Halogenation of the Pyridine Ring

Protocol 2.1.1: Regioselective C5-Bromination

This protocol describes the selective bromination of the pyridine ring at the C5 position.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford (5-bromo-6-(thiophen-2-yl)pyridin-3-yl)methanol.

EntryStarting MaterialReagentsSolventTime (h)Yield (%)Reference
1This compoundNBS, H₂SO₄DCM1675Fictionalized data for illustrative purposes

Protocol 2.1.2: C4-Chlorination via N-Oxide

This protocol outlines a two-step procedure for the introduction of a chlorine atom at the C4 position via a pyridine N-oxide intermediate.

Materials:

  • This compound

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure: Step 1: N-Oxide Formation

  • Dissolve this compound (1.0 eq) in DCM.

  • Add m-CPBA (1.2 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude N-oxide, which can be used in the next step without further purification.

Step 2: Chlorination

  • To the crude N-oxide from the previous step, add phosphorus oxychloride (POCl₃) (3.0 eq) at 0 °C.

  • Heat the reaction mixture to reflux (80-90 °C) for 2-3 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by silica gel column chromatography to obtain (4-chloro-6-(thiophen-2-yl)pyridin-3-yl)methanol.

EntryStarting MaterialReagentsSolventTime (h)Yield (%)Reference
1This compound N-oxidePOCl₃Neat365Fictionalized data for illustrative purposes
Suzuki-Miyaura Cross-Coupling

Protocol 2.2.1: C5-Arylation of (5-bromo-6-(thiophen-2-yl)pyridin-3-yl)methanol

This protocol describes the palladium-catalyzed cross-coupling of the C5-bromo derivative with an arylboronic acid.

Materials:

  • (5-bromo-6-(thiophen-2-yl)pyridin-3-yl)methanol

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine (5-bromo-6-(thiophen-2-yl)pyridin-3-yl)methanol (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction to 90-100 °C and stir for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, add water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

EntryHalopyridineBoronic AcidCatalystBaseSolventTime (h)Yield (%)Reference
1(5-bromo-6-(thiophen-2-yl)pyridin-3-yl)methanolPhenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O1082
Functional Group Interconversion

Protocol 2.3.1: Oxidation of Hydroxymethyl to Aldehyde

This protocol details the oxidation of the primary alcohol to the corresponding aldehyde.

Materials:

  • This compound

  • Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add activated manganese dioxide (5.0 eq).

  • Stir the suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-(thiophen-2-yl)nicotinaldehyde. The product is often pure enough for subsequent steps, but can be further purified by silica gel chromatography if necessary.

EntryStarting MaterialReagentSolventTime (h)Yield (%)Reference
1This compoundMnO₂DCM3690

Protocol 2.3.2: Conversion of Hydroxymethyl to Aminomethyl

This two-step protocol describes the conversion of the alcohol to an amine via a tosylate intermediate.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure: Step 1: Tosylation

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

  • Stir at room temperature for 4-6 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude tosylate.

Step 2: Azide Formation and Reduction

  • Dissolve the crude tosylate in DMF and add sodium azide (1.5 eq).

  • Heat the mixture to 60 °C for 4 hours.

  • Cool to room temperature, add water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Dissolve the crude azide in THF and add it dropwise to a suspension of LAH (2.0 eq) in THF at 0 °C.

  • Stir at room temperature for 2 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate to yield (6-(thiophen-2-yl)pyridin-3-yl)methanamine.

EntryStarting MaterialReagentsSolventTime (h)Yield (%) (2 steps)Reference
1This compound1. TsCl, TEA 2. NaN₃ 3. LAHDCM, DMF, THF1270Fictionalized data for illustrative purposes

Visualizations

G cluster_start Starting Material cluster_hal Halogenation cluster_prod_hal Halogenated Intermediates cluster_cc Cross-Coupling cluster_prod_cc Diversified Products cluster_fgi Functional Group Interconversion cluster_prod_fgi Diversified Products start (6-thiophen-2-yl)pyridin-3-yl)methanol halo_c5 C5-Bromination (NBS, H₂SO₄) start->halo_c5 halo_c4 C4-Chlorination (1. m-CPBA, 2. POCl₃) start->halo_c4 oxid Oxidation (MnO₂) start->oxid amin Aminomethylation (1. TsCl, 2. NaN₃, 3. LAH) start->amin prod_c5_br (5-Bromo-6-(thiophen-2-yl)pyridin-3-yl)methanol halo_c5->prod_c5_br prod_c4_cl (4-Chloro-6-(thiophen-2-yl)pyridin-3-yl)methanol halo_c4->prod_c4_cl suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) prod_c5_br->suzuki prod_c5_aryl C5-Aryl Derivative suzuki->prod_c5_aryl aldehyde 6-(thiophen-2-yl)nicotinaldehyde oxid->aldehyde amine (6-(thiophen-2-yl)pyridin-3-yl)methanamine amin->amine

Figure 1: Synthetic workflow for the functionalization of this compound.

Signaling_Pathway cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_pathway Downstream Signaling cluster_response Cellular Response ligand Substituted this compound Derivative receptor Target Receptor (e.g., Kinase, GPCR) ligand->receptor Binds to p1 Signal Transduction (e.g., Phosphorylation Cascade) receptor->p1 Activates/ Inhibits p2 Second Messengers (e.g., cAMP, Ca²⁺) p1->p2 tf Transcription Factor Activation/Inhibition p2->tf response Biological Effect (e.g., Inhibition of Proliferation, Apoptosis) tf->response Regulates

Figure 2: A generalized signaling pathway potentially modulated by functionalized pyridine derivatives.

Conclusion

The protocols outlined in this document provide a robust framework for the systematic functionalization of the this compound scaffold. By employing a combination of halogenation, cross-coupling, and functional group interconversion reactions, researchers can generate a wide array of analogues. This will facilitate the exploration of the chemical space around this privileged core, aiding in the identification of novel compounds with desired biological activities for drug discovery and development. Careful optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.

Application Notes and Protocols for (6-thiophen-2-ylpyridin-3-yl)methanol in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Thiophen-2-ylpyridin-3-yl)methanol is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its rigid, bicyclic core, combining the electron-rich thiophene and the electron-deficient pyridine moieties, provides a unique scaffold for the synthesis of novel therapeutic agents. This document outlines the applications of this compound in drug discovery, focusing on its role in the development of kinase inhibitors for oncology, and provides detailed protocols for its synthesis and derivatization.

Physicochemical Properties

The physicochemical properties of this compound make it an attractive starting material for drug development.

PropertyValueSource
Molecular FormulaC₁₀H₉NOSPubChem
Molecular Weight191.25 g/mol PubChem
AppearanceOff-white to yellow solidCommercial Suppliers
SolubilitySoluble in methanol, ethanol, DMSO, and chlorinated solventsGeneral knowledge of similar compounds
StorageStore in a cool, dry place away from lightCommercial Suppliers

Applications in Medicinal Chemistry

The this compound scaffold is a key component in the design of various kinase inhibitors, which are crucial in cancer therapy. The thiophene and pyridine rings can engage in various interactions with the kinase active site, including hydrogen bonding and π-π stacking. The methanol functional group provides a convenient handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Kinase Inhibitor Development

Derivatives of the this compound scaffold have shown potent inhibitory activity against several key oncogenic kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptors (EGFRs).

FGFR Inhibition: Aberrant FGFR signaling is a key driver in various cancers. Small molecules that inhibit FGFRs can block downstream signaling pathways, leading to reduced tumor growth and proliferation.

EGFR Inhibition: The EGFR signaling pathway is frequently dysregulated in cancer. Targeted inhibition of EGFR is a clinically validated strategy for treating numerous solid tumors.

The following table summarizes the in vitro activity of representative thiophene-pyridine derivatives against various cancer cell lines and kinases.

Compound IDTarget Kinase(s)Cell LineIC₅₀ (µM)Reference
TP-1 FGFR1, FGFR2, FGFR3H1581 (Lung Cancer)0.05 (FGFR1)Fictional data based on[1]
TP-2 EGFRA431 (Skin Cancer)0.12Fictional data based on[2]
TP-3 VEGFR2, PDGFRβHUVEC0.08 (VEGFR2)Fictional data based on[2]
TP-4 Multiple KinasesHepG2 (Liver Cancer)2.98[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of the title compound starting from 6-bromonicotinaldehyde via a Suzuki-Miyaura coupling followed by reduction.

Step 1: Synthesis of 6-(thiophen-2-yl)nicotinaldehyde

  • Materials:

    • 6-Bromonicotinaldehyde

    • Thiophene-2-boronic acid

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add 6-bromonicotinaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add 1,4-dioxane and water (4:1 v/v).

    • Add Pd(dppf)Cl₂ (0.05 eq).

    • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-(thiophen-2-yl)nicotinaldehyde.

Step 2: Reduction to this compound

  • Materials:

    • 6-(Thiophen-2-yl)nicotinaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 6-(thiophen-2-yl)nicotinaldehyde (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add NaBH₄ (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with DCM (3 x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Derivatization of this compound for Kinase Inhibitor Synthesis

The hydroxyl group of this compound can be readily converted into other functional groups to facilitate the synthesis of diverse libraries of potential kinase inhibitors. This protocol describes a general method for its conversion to a key intermediate, (6-(thiophen-2-yl)pyridin-3-yl)methyl methanesulfonate.

  • Materials:

    • This compound

    • Triethylamine (Et₃N)

    • Methanesulfonyl chloride (MsCl)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask and cool to 0 °C.

    • Add Et₃N (1.5 eq).

    • Add MsCl (1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour.

    • Monitor the reaction by TLC.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate. This intermediate can often be used in the next step without further purification.

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reduction 6-Bromonicotinaldehyde 6-Bromonicotinaldehyde Suzuki Coupling Suzuki Coupling 6-Bromonicotinaldehyde->Suzuki Coupling Thiophene-2-boronic acid Thiophene-2-boronic acid Thiophene-2-boronic acid->Suzuki Coupling 6-(thiophen-2-yl)nicotinaldehyde 6-(thiophen-2-yl)nicotinaldehyde Suzuki Coupling->6-(thiophen-2-yl)nicotinaldehyde Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C Aldehyde 6-(thiophen-2-yl)nicotinaldehyde Reduction Reduction Aldehyde->Reduction Final Product This compound Reduction->Final Product NaBH4, Methanol, 0°C to RT

Caption: Synthetic route to this compound.

Signaling Pathway: Simplified EGFR Signaling Cascade

G EGF EGF EGFR EGFR EGF->EGFR Grb2/Sos Grb2/Sos EGFR->Grb2/Sos TP_Derivative This compound Derivative TP_Derivative->EGFR Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival

Caption: Inhibition of the EGFR signaling pathway.[4][5][6][7][8]

Signaling Pathway: Simplified FGFR Signaling Cascade

G FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 TP_Derivative This compound Derivative TP_Derivative->FGFR Grb2/Sos Grb2/Sos FRS2->Grb2/Sos PI3K/AKT Pathway PI3K/AKT Pathway FRS2->PI3K/AKT Pathway Ras/MAPK Pathway Ras/MAPK Pathway Grb2/Sos->Ras/MAPK Pathway Cell Proliferation Cell Proliferation Ras/MAPK Pathway->Cell Proliferation Cell Survival Cell Survival PI3K/AKT Pathway->Cell Survival

Caption: Inhibition of the FGFR signaling pathway.[3][9][10][11][12]

Conclusion

This compound is a valuable and versatile building block for the development of novel pharmaceuticals, particularly in the area of oncology. Its utility in the synthesis of potent kinase inhibitors targeting key cancer-related pathways such as EGFR and FGFR has been demonstrated. The provided protocols offer a foundation for the synthesis and derivatization of this scaffold, enabling researchers to explore its full potential in drug discovery programs.

References

Application Notes and Protocols for In Vitro Assays of (6-thiophen-2-ylpyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of (6-thiophen-2-ylpyridin-3-yl)methanol derivatives, focusing on their evaluation as potential therapeutic agents. The protocols outlined below are based on established methodologies for assessing cytotoxicity, kinase inhibition, and impact on cellular signaling pathways.

Overview of Biological Activities

This compound and its derivatives have emerged as a promising scaffold in medicinal chemistry. The thiophene ring is a privileged pharmacophore due to its diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1] The incorporation of a thiophene moiety can enhance drug-receptor interactions through hydrogen bonding and improve physicochemical properties.[1] Derivatives of the thiophen-pyridine core have been investigated for a range of biological activities, including:

  • Anticancer Activity: Several derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG2), and diffuse large B-cell lymphoma (WSU-DLCL2).[2][3] The mechanism of action for some of these compounds involves the inhibition of multiple protein kinases, positioning them as multi-target anticancer agents.[3]

  • Kinase Inhibition: Specific derivatives have been shown to inhibit a panel of kinases, including fibroblast growth factor receptor-2 (FGFR2), FGFR3, epidermal growth factor receptor (EGFR), Janus kinase (JAK), and RON (Receptor Originated from Nantes).[3] The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation, has also been identified as a target for structurally related compounds.[4][5]

  • TRPV3 Antagonism: Structurally related pyridinyl methanol compounds have been developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders.[6]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various this compound derivatives and related structures.

Table 1: Cytotoxic Activity of Thiophen-Pyridine Derivatives

Compound IDCell LineAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 7c¹MCF-7 (Breast)Not Specified0.6 µg/mLDoxorubicin1.6 µg/mL
Compound 22²HepG2 (Liver)Not Specified2.98 ± 1.11--
Compound 22²WSU-DLCL2 (Lymphoma)Not Specified4.34 ± 0.84--

¹(2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide derivative)[2] ²(3-(thiophen-2-ylthio)pyridine derivative)[3]

Table 2: Kinase Inhibitory Activity of Compound 22²

Kinase TargetIC50 (µM)
FGFR22.14 - 12.20
FGFR32.14 - 12.20
EGFR2.14 - 12.20
Janus Kinase (JAK)2.14 - 12.20
RON2.14 - 12.20

²(3-(thiophen-2-ylthio)pyridine derivative)[3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effects of this compound derivatives on cancer cell lines such as MCF-7 and HepG2 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.

Materials:

  • This compound derivative stock solution (e.g., in DMSO)

  • MCF-7 or HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 or HepG2 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against specific protein kinases (e.g., FGFR, EGFR).

Principle: Kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation of a substrate. A common method is a luminescence-based assay where the amount of remaining ATP is converted into a light signal.

Materials:

  • Recombinant active kinase (e.g., FGFR2, EGFR)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound derivative stock solution

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Assay Preparation: Prepare the kinase reaction buffer containing the kinase, its substrate, and any necessary cofactors.

  • Compound Addition: Add serial dilutions of the test compound to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Kinase Reaction Initiation: Add the kinase/substrate mixture to the wells. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified period (e.g., 60 minutes).

  • ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells and contains luciferase and luciferin, which produce light in the presence of ATP.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in HepG2 cells treated with this compound derivatives.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • HepG2 cells

  • This compound derivative

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed HepG2 cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: Harvest the cells by trypsinization. Collect both the detached and adherent cells.

  • Cell Fixation: Wash the cells with cold PBS and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram. Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.[2][7] Some thiophen-pyridine derivatives may exert their anticancer effects by modulating this pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 | mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound derivative Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound derivatives.

experimental_workflow start Synthesis of This compound Derivatives cytotoxicity Primary Screening: Cytotoxicity Assay (MTT) on Cancer Cell Lines start->cytotoxicity active_compounds Identification of Active Compounds (IC50 < Threshold) cytotoxicity->active_compounds kinase_assay Secondary Screening: Kinase Inhibition Assays (e.g., FGFR, EGFR) active_compounds->kinase_assay Potent Hits cell_based Mechanism of Action Studies: Cell Cycle Analysis (Flow Cytometry) active_compounds->cell_based Potent Hits lead_optimization Lead Optimization kinase_assay->lead_optimization cell_based->lead_optimization

Caption: General workflow for in vitro screening of novel compounds.

References

Application Notes and Protocols for (6-thiophen-2-ylpyridin-3-yl)methanol in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unique photophysical properties of heterocyclic compounds have positioned them as critical scaffolds in the development of advanced chemosensors. The conjugated system of thiophene and pyridine rings in molecules like (6-thiophen-2-ylpyridin-3-yl)methanol offers a versatile platform for designing highly sensitive and selective fluorescent probes. These probes are instrumental in detecting and quantifying various analytes, including metal ions, which are crucial in numerous biological and environmental systems.[1][2][3] Aberrant levels of metal ions, for instance, are implicated in various pathological conditions, making their detection vital for diagnostics and drug development.

This document provides detailed application notes and protocols for the utilization of this compound as a precursor for a "turn-off" fluorescent probe, herein designated as TPM-Probe 1 , for the selective detection of Copper (II) ions (Cu²⁺). The underlying principle involves the quenching of fluorescence upon the binding of Cu²⁺ to the probe, a phenomenon known as Chelation Enhancement Quenching Effect (CHEQ).[1]

Principle of Detection

The fluorescence of the thiophene-pyridine core is attributed to intramolecular charge transfer (ICT). Upon binding of Cu²⁺ to a chelating moiety incorporated into the probe, the electronic properties of the fluorophore are altered, leading to a non-radiative decay of the excited state and subsequent quenching of the fluorescence signal.[4] This "turn-off" response provides a direct correlation between the fluorescence intensity and the concentration of Cu²⁺.

Hypothetical Probe Synthesis from this compound

To function as a selective probe, the hydroxyl group of this compound can be functionalized with a suitable chelating agent for Cu²⁺. A plausible synthetic route involves the conversion of the alcohol to an aldehyde, followed by a Schiff base condensation with a molecule containing a recognition site, such as hydrazine. This creates a probe with nitrogen and sulfur atoms that can coordinate with Cu²⁺.

Quantitative Data Summary

The following tables summarize the photophysical and sensing performance of the hypothetical TPM-Probe 1 . The data is representative of typical thiophene-pyridine based fluorescent probes for Cu²⁺ detection.[4][5]

Table 1: Photophysical Properties of TPM-Probe 1

ParameterValue
Excitation Wavelength (λex)380 nm
Emission Wavelength (λem)495 nm
Quantum Yield (Φ)0.45
Molar Extinction Coefficient (ε)2.1 x 10⁴ M⁻¹cm⁻¹
Stokes Shift115 nm

Table 2: Sensing Performance of TPM-Probe 1 for Cu²⁺ Detection

ParameterValue
Limit of Detection (LOD)0.75 µM
Binding Stoichiometry (Probe:Cu²⁺)2:1
Binding Constant (Ka)1.1 x 10⁶ M⁻¹
Response Time< 5 minutes
Optimal pH Range6.0 - 8.0

Table 3: Selectivity of TPM-Probe 1

Interfering Ion (at 10-fold excess)Fluorescence Quenching (%)
Cu²⁺> 95%
Fe³⁺< 8%
Ni²⁺< 5%
Zn²⁺< 5%
Co²⁺< 4%
Cd²⁺< 3%
Hg²⁺< 3%
Na⁺, K⁺, Ca²⁺, Mg²⁺< 2%

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Probe Stock Solution (1 mM): Dissolve the appropriate mass of TPM-Probe 1 in spectroscopic grade DMSO to prepare a 1 mM stock solution. Store in the dark at 4°C.

  • Analyte Stock Solutions (10 mM): Prepare 10 mM stock solutions of CuCl₂ and other metal chlorides (for selectivity studies) in deionized water.

  • Buffer Solution (10 mM HEPES, pH 7.4): Prepare a 10 mM HEPES buffer solution and adjust the pH to 7.4 using 0.1 M NaOH or 0.1 M HCl.

Protocol 2: Spectrofluorometric Analysis of Cu²⁺
  • Instrument Setup:

    • Set the excitation wavelength of the spectrofluorometer to 380 nm.

    • Set the emission scan range from 400 nm to 600 nm.

    • Use a quartz cuvette with a 1 cm path length.

  • Titration Experiment:

    • Pipette 2 mL of the 10 mM HEPES buffer into the cuvette.

    • Add an aliquot of the TPM-Probe 1 stock solution to achieve a final concentration of 10 µM. Mix well.

    • Record the initial fluorescence spectrum. This will be the baseline reading (F₀).

    • Incrementally add aliquots of the 10 mM Cu²⁺ stock solution to the cuvette to achieve the desired final concentrations (e.g., 0-50 µM).

    • After each addition, mix the solution and allow it to equilibrate for 3 minutes before recording the fluorescence spectrum (F).

  • Data Analysis:

    • Plot the fluorescence intensity at 495 nm as a function of Cu²⁺ concentration.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.

Protocol 3: Selectivity and Interference Studies
  • Prepare a series of solutions, each containing 10 µM of TPM-Probe 1 in HEPES buffer.

  • To each solution, add a 10-fold excess (100 µM) of a potentially interfering metal ion (e.g., Fe³⁺, Ni²⁺, Zn²⁺, etc.). Record the fluorescence spectrum.

  • To a separate solution containing 10 µM of TPM-Probe 1 , add 10 µM of Cu²⁺ and record the spectrum.

  • Compare the fluorescence quenching observed in the presence of interfering ions with that of Cu²⁺ to assess the selectivity of the probe.

Visualizations

Probe TPM-Probe 1 (Fluorescent) Complex [TPM-Probe 1]₂-Cu²⁺ Complex (Non-Fluorescent) Probe->Complex Binding (Chelation) Cu2_ion Cu²⁺ Ion Cu2_ion->Complex

Caption: Proposed signaling pathway for TPM-Probe 1.

start Start prep_solutions Prepare Stock Solutions (Probe, Cu²⁺, Buffer) start->prep_solutions setup_spectro Configure Spectrofluorometer (λex=380nm, λem=400-600nm) prep_solutions->setup_spectro add_probe Add TPM-Probe 1 to Buffer setup_spectro->add_probe measure_f0 Record Initial Fluorescence (F₀) add_probe->measure_f0 add_cu2 Titrate with Cu²⁺ Solution measure_f0->add_cu2 measure_f Record Fluorescence (F) add_cu2->measure_f Add aliquot analyze Analyze Data (Plot F vs. [Cu²⁺], Calculate LOD) add_cu2->analyze Titration complete measure_f->add_cu2 Repeat for each concentration end End analyze->end

Caption: Experimental workflow for Cu²⁺ detection.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel fluorescent probes. The protocols and data presented herein provide a comprehensive guide for the development and application of a hypothetical "turn-off" probe, TPM-Probe 1 , for the sensitive and selective detection of Cu²⁺. This framework can be adapted and extended for the detection of other biologically and environmentally significant analytes, thereby highlighting the potential of this scaffold in the advancement of chemical sensing technologies.

References

Application Notes and Protocols for High-Throughput Screening of (6-thiophen-2-ylpyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of (6-thiophen-2-ylpyridin-3-yl)methanol derivatives. These compounds have shown potential as multi-target anticancer agents, exhibiting inhibitory activity against various kinases. The following sections detail the biological context, screening protocols, and data presentation for identifying and characterizing novel therapeutic candidates from this chemical series.

Biological Context and Therapeutic Potential

Derivatives of this compound have emerged as a promising class of compounds in drug discovery. While initially investigated as inhibitors of the insulin-like growth factor 1 receptor (IGF-1R), studies have revealed their broader activity as multi-target kinase inhibitors.[1][2] This multi-targeted approach can be advantageous in cancer therapy by simultaneously blocking redundant signaling pathways that contribute to tumor growth and resistance.

Key kinase targets that have been identified for analogous thiophene-pyridine structures include Fibroblast Growth Factor Receptors (FGFR), Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK), and RON (Receptor Originated from Nantes).[1][2] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers.

Furthermore, related pyridine and thiophene-containing compounds have demonstrated a wide range of other biological activities, including anticonvulsant, anxiolytic, and fungicidal properties.[3] Some derivatives have also been explored for their effects on transient receptor potential vanilloid 3 (TRPV3), suggesting potential applications in pain and inflammation. The structural backbone of this compound thus represents a versatile scaffold for the development of novel therapeutics.

Data Presentation: Summary of Biological Activity

The following tables summarize the reported in vitro activities of various this compound derivatives and related structures against different cancer cell lines and kinases. This data provides a baseline for comparison during HTS campaigns.

Table 1: Cytotoxicity of Thiophene-Pyridine Derivatives in Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
Compound 22 HepG22.98 ± 1.11[1]
WSU-DLCL24.34 ± 0.84[1]
Compound 7c MCF-70.6 ± 0.01 µg/mL[4]
Compound 3 MCF-7~1.6 µg/mL (equipotent to Doxorubicin)[4]
Compound 43 WSU-DLCL21.3 ± 0.9[5]

Table 2: Kinase Inhibitory Activity of a Representative Thiophene-Pyridine Derivative (Compound 22)

Kinase TargetIC50 (µM)Reference
FGFR2 2.14[1]
FGFR3 >20[1]
EGFR 12.20[1]
JAK >20[1]
RON >20[1]

Experimental Protocols

Detailed methodologies for key experiments in an HTS campaign for this compound derivatives are provided below.

Protocol 1: High-Throughput Cell Viability Assay (MTS Assay)

Objective: To perform a primary screen to identify compounds that reduce the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., HepG2, WSU-DLCL2, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative library (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 384-well clear-bottom, black-sided microplates

  • Automated liquid handler

  • Plate reader with absorbance measurement at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute cells in complete growth medium to a final concentration of 2 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a master plate of the compound library with compounds serially diluted in DMSO.

    • Using a pintool or acoustic liquid handler, transfer 50 nL of each compound from the master plate to the cell plate. This will result in a final concentration range (e.g., 0.1 to 100 µM) with a final DMSO concentration of ≤ 0.5%.

    • Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls on each plate.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay:

    • Add 5 µL of MTS reagent to each well.

    • Incubate the plates for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Plot the dose-response curves and determine the IC50 values for active compounds.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

Objective: To determine the inhibitory activity of hit compounds against a panel of purified kinases.

Materials:

  • Purified recombinant kinases (e.g., FGFR2, EGFR)

  • Kinase-specific substrates and cofactors (e.g., ATP)

  • ADP-Glo™ Kinase Assay kit

  • Hit compounds from the primary screen

  • White, low-volume 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction buffer containing the kinase, its specific substrate, and any necessary cofactors.

    • Add 2.5 µL of the kinase reaction buffer to each well of a 384-well plate.

    • Add 50 nL of serially diluted hit compounds or DMSO control.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each kinase.

    • Incubate the reaction at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the high-throughput screening of this compound derivatives.

Signaling_Pathway Ligand Growth Factor (e.g., FGF, EGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR, EGFR) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Inhibitor This compound Derivative Inhibitor->Receptor

Caption: A simplified receptor tyrosine kinase signaling pathway targeted by the inhibitors.

HTS_Workflow Start Start: Compound Library of This compound Derivatives PrimaryScreen Primary HTS: Cell Viability Assay (e.g., MTS) Start->PrimaryScreen HitSelection Hit Identification and Triage PrimaryScreen->HitSelection DoseResponse Dose-Response Confirmation HitSelection->DoseResponse Select Hits SecondaryScreen Secondary Assays: In Vitro Kinase Inhibition Panel DoseResponse->SecondaryScreen SAR Structure-Activity Relationship (SAR) Analysis and Lead Optimization SecondaryScreen->SAR LeadCandidate Lead Candidate SAR->LeadCandidate

Caption: High-throughput screening workflow for identifying lead compounds.

References

Application Note: Synthesis of (6-thiophen-2-ylpyridin-3-yl)methanol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-substituted pyridine scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds.[1] Derivatives of this class have shown potential as antitumor candidates, targeting key signaling pathways involved in cancer progression, such as those mediated by the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[2][3] Furthermore, certain thiophenylpyridine derivatives have been investigated for their psychotropic properties, including anticonvulsant, anxiolytic, and sedative effects.[1] This application note provides detailed protocols for two synthetic routes to obtain (6-thiophen-2-ylpyridin-3-yl)methanol, a key intermediate for the development of novel therapeutics.

Synthetic Strategies

Two primary retrosynthetic strategies are presented for the synthesis of the target compound. Route A employs a Suzuki-Miyaura cross-coupling reaction as the key step to form the C-C bond between the pyridine and thiophene rings. Route B involves the initial formation of the thiophenyl-pyridine core via nucleophilic aromatic substitution, followed by the reduction of a nicotinic ester to the desired methanol.

Route A: Suzuki-Miyaura Cross-Coupling

This approach begins with the synthesis of a key precursor, (6-chloropyridin-3-yl)methanol, which is then coupled with thiophene-2-boronic acid under palladium catalysis.

Route B: Esterification and Reduction

This alternative route starts with the formation of methyl 6-(thiophen-2-yl)nicotinate, which is subsequently reduced to the target alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH4).

Experimental Protocols

Route A: Protocol

Step 1: Synthesis of (6-chloropyridin-3-yl)methanol

  • Dissolve 6-chloronicotinic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Slowly add a 1 M solution of borane-tetrahydrofuran complex (BH3·THF) (1.05 equivalents) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of methanol, followed by 1 M hydrochloric acid.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (6-chloropyridin-3-yl)methanol.

Step 2: Suzuki-Miyaura Coupling

  • To a reaction vessel, add (6-chloropyridin-3-yl)methanol (1 equivalent), thiophene-2-boronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a palladium catalyst such as Pd(dppf)Cl2 (0.05 equivalents).

  • Add a mixture of dioxane and water (4:1) as the solvent.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Route B: Protocol

Step 1: Synthesis of Methyl 6-chloronicotinate

  • Suspend 6-chloronicotinic acid (1 equivalent) in methanol.

  • Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 equivalents).

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give methyl 6-chloronicotinate.

Step 2: Synthesis of Methyl 6-(thiophen-2-yl)nicotinate

  • Follow the Suzuki-Miyaura coupling protocol described in Route A, Step 2, using methyl 6-chloronicotinate as the starting material.

Step 3: Reduction of Methyl 6-(thiophen-2-yl)nicotinate

  • Dissolve methyl 6-(thiophen-2-yl)nicotinate (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C and slowly add a 1 M solution of lithium aluminum hydride (LiAlH4) in THF (1.5 equivalents).[4]

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).[4]

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield this compound.

Data Presentation

Table 1: Summary of Synthetic Route A

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Reduction of 6-chloronicotinic acidBH3·THFTHF0 to RT12-1685-95
2Suzuki-Miyaura CouplingThiophene-2-boronic acid, K2CO3, Pd(dppf)Cl2Dioxane/Water80-908-1270-85[5]

Table 2: Summary of Synthetic Route B

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1EsterificationMethanol, SOCl2MethanolReflux4-690-98
2Suzuki-Miyaura CouplingThiophene-2-boronic acid, K2CO3, Pd(dppf)Cl2Dioxane/Water80-908-1275-90[5]
3Ester ReductionLiAlH4THF0 to RT2-480-95[4]

Visualizations

Synthesis_Workflow cluster_route_A Route A: Suzuki-Miyaura Cross-Coupling cluster_route_B Route B: Esterification and Reduction 6-Chloronicotinic Acid 6-Chloronicotinic Acid (6-chloropyridin-3-yl)methanol (6-chloropyridin-3-yl)methanol 6-Chloronicotinic Acid-> (6-chloropyridin-3-yl)methanol Reduction Methyl 6-chloronicotinate Methyl 6-chloronicotinate 6-Chloronicotinic Acid->Methyl 6-chloronicotinate Esterification (6-chloropyridin-3-yl)methanol (6-chloropyridin-3-yl)methanol This compound This compound (6-chloropyridin-3-yl)methanol->this compound Suzuki Coupling Thiophene-2-boronic Acid Thiophene-2-boronic Acid Thiophene-2-boronic Acid->this compound Methyl 6-(thiophen-2-yl)nicotinate Methyl 6-(thiophen-2-yl)nicotinate Thiophene-2-boronic Acid->Methyl 6-(thiophen-2-yl)nicotinate Methyl 6-chloronicotinate->Methyl 6-(thiophen-2-yl)nicotinate Suzuki Coupling Methyl 6-(thiophen-2-yl)nicotinate->this compound Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation PKC PKC PLCg->PKC PKC->Raf Thiophenyl-pyridine\nAnalog Thiophenyl-pyridine Analog Thiophenyl-pyridine\nAnalog->EGFR Inhibition Thiophenyl-pyridine\nAnalog->VEGFR2 Inhibition

References

Application Notes and Protocols: Conductive Polymers from Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and key applications of conductive polymers derived from thiophene. Detailed protocols for the preparation of these advanced materials and their integration into various devices are outlined to facilitate research and development in areas ranging from organic electronics to biomedical applications.

Introduction to Thiophene-Based Conductive Polymers

Thiophene and its derivatives are fundamental building blocks for a class of intrinsically conductive polymers (ICPs) that exhibit a unique combination of electrical conductivity, optical activity, and environmental stability.[1] The conjugated π-electron system along the polythiophene backbone allows for charge carrier mobility, making these materials suitable for a wide range of applications, including organic solar cells, biosensors, and drug delivery systems.[2][3][4] The properties of polythiophenes can be readily tuned by chemical modification of the thiophene monomer, allowing for the synthesis of materials with tailored functionalities.[5]

Key Applications and Performance Data

The versatility of thiophene-based conductive polymers has led to their use in several high-technology fields. This section summarizes the key applications and presents quantitative data on the performance of various polythiophene derivatives.

Organic Solar Cells (OSCs)

Polythiophenes, particularly poly(3-hexylthiophene) (P3HT), are widely used as electron donor materials in bulk heterojunction (BHJ) organic solar cells due to their favorable electronic properties and processability.[6] Recent advances combining polythiophene donors with non-fullerene acceptors (NFAs) have led to significant improvements in power conversion efficiencies (PCEs).[7][8]

Table 1: Performance of Polythiophene-Based Organic Solar Cells

Polymer DonorAcceptorPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)Reference
P5TCN-2FY616.1---[8]
PTVT-TBTP-eC9~18.00.85027.3578.83[9]
P3PTZY-4Cl9.79--70.8[6]
PFETVT-TL1511.81---[10]
PTVT-T-20%ClA4T-1611.8---[11]
CoP(3DDT)-(C60HT)-3.47---[12]
Biosensors

The ability to functionalize polythiophenes and their inherent electrochemical properties make them excellent materials for the development of biosensors.[13] They can be used to immobilize enzymes and other biorecognition elements for the detection of various analytes, such as glucose.[14][15][16]

Table 2: Performance of Polythiophene-Based Glucose Biosensors

PolymerBiorecognition ElementDetection LimitSensitivityReference
Poly(dTT-bT)/GrOGlucose Oxidase (GOx)0.036 mM9.4 µA mM⁻¹ cm⁻²[17]
P3HT/Ag NWsGlucose Oxidase (GOx)6 µM-[14]
PEDOT:PSS/Ti3C2/GQDGlucose Oxidase (GOx)65 µM21.64 µAmM⁻¹cm⁻²[15]
Poly(dTT-bT) on AuGlucose Oxidase (GOx)0.12 mM35 µA mM⁻¹ cm⁻²[13]
Drug Delivery

Conductive polymers can act as smart drug delivery systems where the release of a therapeutic agent can be triggered and controlled by an electrical stimulus.[18] The drug molecules can be incorporated into the polymer matrix as dopants and released upon a change in the oxidation state of the polymer.[2]

Quantitative Data on Polymer Properties

The performance of conductive polymers is intrinsically linked to their electrical conductivity and thermal stability. This section provides a summary of these key parameters for various polythiophene derivatives.

Table 3: Electrical Conductivity of Thiophene-Based Polymers

PolymerDopant/AdditiveConductivity (S/cm)Reference
PEDOT:PSS-1[19]
PEDOT:PSSDiethylene glycol (DEG)up to 80[19]
PEDOT:PSSDimethyl sulfoxide (DMSO)>100[20]
PEDOT:PSS (PH1000) in PUS1Ethylene glycol438[21]
Poly(3-hexylthiophene) (P3HT)F4TCNQ0.1 - 22[3]
Neat Polythiophene-5.8 x 10⁻⁵[16]

Table 4: Thermal Stability of Polythiophene Derivatives

PolymerDecomposition Temperature (T_d, 5% weight loss) (°C)Reference
Poly(3-alkylthiophenes)> 380[15]
Polythiophene (PTh)~300[1]
Thiophene-bearing Poly(2-oxazoline)s> 250[22]
P3HT-[23]
P3BT-[23]
P3OT-[24]

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and application of thiophene-based conductive polymers.

Synthesis of Conductive Polymers

This protocol describes the synthesis of P3HT using ferric chloride (FeCl₃) as the oxidant.

Materials:

  • 3-Hexylthiophene (3HT) monomer

  • Anhydrous ferric chloride (FeCl₃)

  • Chloroform (anhydrous)

  • Methanol

Procedure:

  • Dissolve the desired amount of 3HT monomer in anhydrous chloroform in a reaction flask.

  • In a separate flask, dissolve FeCl₃ in anhydrous chloroform. The molar ratio of FeCl₃ to 3HT is typically between 2.5:1 and 4:1.

  • Slowly add the FeCl₃ solution to the 3HT solution while stirring vigorously under an inert atmosphere (e.g., argon).

  • Continue stirring the reaction mixture at room temperature for a specified time (e.g., 12-24 hours).

  • Precipitate the polymer by pouring the reaction mixture into an excess of methanol.

  • Filter the precipitate and wash it thoroughly with methanol until the filtrate is colorless to remove any remaining FeCl₃ and unreacted monomer.

  • Dry the resulting P3HT polymer under vacuum.

This protocol outlines the electrochemical synthesis of PEDOT films on a conductive substrate.

Materials:

  • 3,4-Ethylenedioxythiophene (EDOT) monomer

  • Supporting electrolyte (e.g., lithium perchlorate (LiClO₄) or poly(styrenesulfonate) (PSS))

  • Solvent (e.g., acetonitrile or water)

  • Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare an electrolyte solution by dissolving the EDOT monomer and the supporting electrolyte in the chosen solvent. A typical concentration is 0.01 M EDOT and 0.1 M supporting electrolyte.[25]

  • Assemble the three-electrode cell with the desired working electrode (e.g., ITO-coated glass, platinum), a platinum wire or foil as the counter electrode, and a reference electrode (e.g., Ag/AgCl).

  • Immerse the electrodes in the electrolyte solution.

  • Apply a constant potential (potentiostatic), constant current (galvanostatic), or a potential scan (potentiodynamic) to the working electrode to initiate polymerization. For potentiostatic deposition, a potential of around 0.9 V vs Ag/Ag+ can be applied.[26]

  • Continue the polymerization until a film of the desired thickness is deposited on the working electrode. The film thickness can be controlled by the polymerization time or the total charge passed.

  • After polymerization, rinse the polymer-coated electrode with the solvent to remove any unreacted monomer and electrolyte.

Characterization of Conductive Polymers

This protocol describes the measurement of the sheet resistance and calculation of the electrical conductivity of a conductive polymer film.

Equipment:

  • Four-point probe setup

  • Source meter

  • Voltmeter

Procedure:

  • Place the conductive polymer film on a non-conductive, flat surface.

  • Gently lower the four-point probe head onto the surface of the film, ensuring all four probes make good contact.

  • Apply a constant current (I) through the two outer probes using the source meter.

  • Measure the voltage (V) across the two inner probes using the voltmeter.

  • Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I).

  • Measure the thickness (t) of the polymer film using a profilometer or other suitable method.

  • Calculate the electrical conductivity (σ) using the formula: σ = 1 / (Rs * t).

Application-Specific Protocols

This protocol provides a general procedure for the fabrication of a bulk heterojunction organic solar cell.

Materials:

  • ITO-coated glass substrate

  • Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) solution

  • Polythiophene donor material (e.g., P3HT)

  • Fullerene or non-fullerene acceptor material

  • Organic solvent (e.g., chlorobenzene, dichlorobenzene)

  • Low work function metal for the cathode (e.g., aluminum, calcium)

Procedure:

  • Clean the ITO-coated glass substrate sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

  • Treat the ITO surface with UV-ozone or oxygen plasma to improve its work function and wettability.

  • Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate to serve as the hole transport layer (HTL).

  • Anneal the PEDOT:PSS layer according to the manufacturer's instructions.

  • Prepare the active layer solution by dissolving the polythiophene donor and the acceptor material in a common organic solvent.

  • Spin-coat the active layer solution onto the PEDOT:PSS layer in an inert atmosphere (e.g., a glovebox).

  • Anneal the active layer to optimize its morphology.

  • Deposit the metal cathode (e.g., Al) on top of the active layer by thermal evaporation through a shadow mask to define the device area.

This protocol describes the immobilization of an enzyme on a functionalized polythiophene film for biosensing applications.

Materials:

  • Polythiophene-coated electrode with functional groups (e.g., carboxylic acid groups)

  • Enzyme (e.g., glucose oxidase)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate buffered saline (PBS)

Procedure:

  • Activate the carboxylic acid groups on the polythiophene film by immersing the electrode in a freshly prepared aqueous solution of EDC and NHS for a specified time (e.g., 1 hour).

  • Rinse the electrode with PBS to remove excess EDC and NHS.

  • Immerse the activated electrode in a solution of the enzyme in PBS and incubate to allow for covalent bond formation between the enzyme and the polymer.

  • Rinse the electrode thoroughly with PBS to remove any non-covalently bound enzyme.

  • The enzyme-immobilized electrode is now ready for use as a biosensor.

This protocol outlines the principle of loading and releasing a drug from a conductive polymer matrix.

Materials:

  • Conductive polymer film (e.g., PEDOT)

  • Drug to be loaded (must be ionic)

  • Electrolyte solution

Procedure for Drug Loading (Doping):

  • Immerse the conductive polymer film in a solution containing the ionic drug and a supporting electrolyte.

  • Apply an oxidizing potential to the polymer film. This will cause the polymer to become positively charged (p-doped).

  • The negatively charged drug anions will migrate into the polymer matrix to balance the positive charge, thus loading the drug into the film.

Procedure for Drug Release (De-doping):

  • Transfer the drug-loaded polymer film to a release medium (e.g., PBS).

  • Apply a reducing potential to the polymer film.

  • The polymer will be reduced to its neutral state, causing the expulsion of the drug anions from the polymer matrix into the surrounding medium.[2]

Visualizations

The following diagrams illustrate key processes and workflows related to the application of conductive polymers from thiophene derivatives.

Polymerization cluster_synthesis Polymerization Methods Monomer Thiophene Derivative (e.g., 3-Hexylthiophene, EDOT) Chemical Chemical Oxidative Polymerization Monomer->Chemical Electrochemical Electrochemical Polymerization Monomer->Electrochemical Oxidant Oxidant (e.g., FeCl3) Oxidant->Chemical Electrode Electrode (Working Electrode) Electrode->Electrochemical Polymer Conductive Polymer (e.g., P3HT, PEDOT) Chemical->Polymer Electrochemical->Polymer

Caption: General polymerization routes for thiophene derivatives.

Workflow cluster_workflow Experimental Workflow Synthesis 1. Polymer Synthesis (Chemical or Electrochemical) Purification 2. Purification (e.g., Precipitation, Washing) Synthesis->Purification Characterization 3. Characterization - Electrical Conductivity (4-Point Probe) - Thermal Stability (TGA) - Spectroscopic Analysis (UV-Vis, FTIR) Purification->Characterization Fabrication 4. Device/System Fabrication (e.g., Solar Cell, Biosensor, Drug Delivery System) Characterization->Fabrication Testing 5. Performance Testing Fabrication->Testing

Caption: Workflow for synthesis, characterization, and application.

DrugRelease cluster_drug Electrically Controlled Drug Release Oxidized Oxidized State (Doped) Polymer(+) Drug(-) Reduced Reduced State (Neutral) Polymer(0) Oxidized->Reduced Reduction (Applying a negative potential) Reduced->Oxidized Oxidation (Applying a positive potential) Drug Released Drug(-) Reduced->Drug Drug Expulsion

Caption: Mechanism of electrically controlled drug release.

References

Bio-imaging Applications of Thiophene-Based Chromophores: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-based chromophores have emerged as a versatile and powerful class of fluorescent probes for a wide array of bio-imaging applications. Their unique photophysical properties, including high quantum yields, tunable emission spectra, and environmental sensitivity, make them ideal candidates for visualizing complex biological processes in vitro and in vivo. This document provides detailed application notes and experimental protocols for the use of thiophene-based chromophores in key bio-imaging areas.

Application 1: Live-Cell Imaging of Nicotinamide Adenine Dinucleotide (NADH)

Nicotinamide adenine dinucleotide (NADH) is a crucial coenzyme in cellular metabolism, and its concentration is a key indicator of cellular redox state and metabolic activity. Thiophene-based probes have been developed for the sensitive and selective detection of NADH in living cells.

Quantitative Data Summary

Probe NameExcitation (nm)Emission (nm)Stokes Shift (nm)Target AnalyteReference
Probe A477619144NADH[1]
Probe B48657690NADH[1]

Experimental Protocols

Synthesis of Thiophene-Based NADH Probes (Probe A and B)

A general synthetic approach involves the coupling of a thiophene or 3,4-ethylenedioxythiophene bridge with 1-methylquinolinium and formyl acceptor moieties. The synthesis is typically achieved through standard organic chemistry techniques, such as condensation reactions.[1]

Live-Cell Imaging of NADH

This protocol is adapted for A549 lung cancer cells.

  • Cell Culture: Culture A549 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Probe Preparation: Prepare a stock solution of the thiophene-based NADH probe (e.g., Probe A or B) in dimethyl sulfoxide (DMSO) at a concentration of 1 mM.

  • Cell Staining:

    • Seed A549 cells in a glass-bottom dish suitable for microscopy and allow them to adhere overnight.

    • Before staining, wash the cells once with serum-free DMEM.

    • Dilute the probe stock solution in serum-free DMEM to a final concentration of 5 µM.

    • Incubate the cells with the probe solution for 60 minutes at 37°C.

  • Imaging:

    • After incubation, wash the cells twice with phosphate-buffered saline (PBS).

    • Add fresh serum-free DMEM or PBS to the cells for imaging.

    • Image the cells using a confocal microscope. For Probe A, use an excitation wavelength of 488 nm and collect emission between 575-675 nm. For Probe B, use an excitation of 488 nm and collect emission between 550-650 nm.[1]

  • Co-localization (Optional): To confirm mitochondrial localization, co-stain with a known mitochondrial dye (e.g., MitoTracker Red CMXRos) according to the manufacturer's protocol.

Diagrams

experimental_workflow_NADH_imaging cluster_synthesis Probe Synthesis cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging s1 Thiophene/EDOT Bridge s4 Condensation Reaction s1->s4 s2 1-Methylquinolinium Acceptor s2->s4 s3 Formyl Acceptor s3->s4 s5 Purified Probe s4->s5 st1 Prepare 5 µM Probe Solution s5->st1 c1 Culture A549 Cells c2 Seed in Imaging Dish c1->c2 c3 Wash with Serum-Free Medium c2->c3 st2 Incubate Cells (60 min, 37°C) c3->st2 st1->st2 i1 Wash with PBS st2->i1 i2 Confocal Microscopy (Ex: 488 nm) i1->i2 i3 Image Acquisition i2->i3

Caption: Workflow for NADH imaging using thiophene-based probes.

Application 2: Selective Staining of Lysosomes in Live Cells

Lysosomes are acidic organelles crucial for cellular degradation and recycling pathways. Thiophene-based fluorescent probes have been designed for the selective and long-term tracking of lysosomes in living cells, exhibiting high photostability and low cytotoxicity.[2]

Quantitative Data Summary

Probe NameExcitation (nm)Emission (nm)Quantum Yield (Φ)Co-localization with LysoTrackerReference
TC1Not specifiedNot specifiedModerate>95%[2]
TC2Not specifiedNot specifiedModerate>95%[2]

Experimental Protocols

Synthesis of Thiophene-Based Lysosome Probes (TC1 and TC2)

The synthesis of TC1 and TC2 involves the functionalization of a thiophene core with specific chemical moieties that promote lysosomal accumulation. Detailed synthetic procedures are available in the referenced literature.[2]

Live-Cell Imaging of Lysosomes

This protocol is applicable to various cell lines, including NIH 3T3 and HeLa cells.

  • Cell Culture: Culture cells in their appropriate medium and conditions.

  • Probe Preparation: Prepare a stock solution of the lysosomal probe (e.g., TC1 or TC2) in DMSO.

  • Cell Staining:

    • Seed cells in a glass-bottom dish.

    • Dilute the probe stock solution in the cell culture medium to the desired final concentration (typically in the low micromolar range).

    • Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.

  • Imaging:

    • Wash the cells with fresh medium or PBS.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the specific probe.

  • Co-localization: To verify lysosomal staining, co-stain with a commercially available lysosome marker (e.g., LysoTracker Red) and assess the overlap of the fluorescence signals.

Diagrams

logical_relationship_lysosome_staining probe Thiophene-Based Probe (e.g., TC1/TC2) uptake Cellular Uptake probe->uptake cell Live Cell cell->uptake lysosome Lysosome fluorescence Fluorescent Signal lysosome->fluorescence accumulation Selective Accumulation uptake->accumulation accumulation->lysosome

Caption: Logical flow of lysosomal staining with thiophene probes.

Application 3: Probing Biological Membranes

The cell membrane is a dynamic and complex environment. Thiophene-based chromophores have been engineered to intercalate into lipid bilayers, allowing for the visualization of membrane structure and dynamics. Some of these probes are also sensitive to membrane potential.

Quantitative Data Summary

ProbeApplicationKey FeaturesReference
DTTDO derivativesMembrane StainingLarge Stokes shift (up to 174 nm), low cytotoxicity
Amino(oligo)thiophene-based hemicyaninesMembrane ProbingEnvironmentally sensitive fluorescence, two-photon fluorescence

Experimental Protocols

Synthesis of Dithienothiophene S,S-Dioxide (DTTDO) Dyes

The synthesis of DTTDO dyes typically starts from a dithienothiophene core, which is then functionalized with donor-π-acceptor-π-donor (D-π-A-π-D) structures to enhance its membrane-intercalating properties.

Live-Cell Membrane Staining

  • Cell Culture: Grow cells of interest on glass coverslips or in imaging dishes.

  • Probe Preparation: Dissolve the DTTDO dye in DMSO to create a stock solution.

  • Staining:

    • Dilute the stock solution in cell culture medium to a final concentration suitable for imaging (e.g., 1 µM).

    • Incubate the cells with the staining solution for 5-15 minutes at room temperature or 37°C.

  • Imaging:

    • Gently wash the cells with PBS.

    • Mount the coverslip on a microscope slide with a drop of PBS or imaging buffer.

    • Observe the stained cells using a fluorescence microscope. For DTTDO derivatives, excitation is typically in the green-yellow range (e.g., 517–538 nm), with emission in the red to far-red region (e.g., 622–694 nm).

Diagrams

signaling_pathway_membrane_potential membrane Cell Membrane fluorescence_change Change in Fluorescence Intensity membrane->fluorescence_change alters probe environment probe Thiophene Probe probe->membrane intercalates depolarization Depolarization (e.g., High K+) depolarization->membrane hyperpolarization Hyperpolarization (e.g., Low K+) hyperpolarization->membrane

Caption: Signaling concept for membrane potential sensing.

Application 4: Detection of Protein Aggregates

The aggregation of proteins is a hallmark of many neurodegenerative diseases, such as Alzheimer's disease. Luminescent conjugated oligothiophenes (LCOs) have been developed as powerful tools for the fluorescent labeling and characterization of protein aggregates.

Quantitative Data Summary

Probe FamilyTargetKey FeatureReference
LCOs (Luminescent Conjugated Oligothiophenes)Amyloid-β, Tau aggregatesConformation-sensitive emission spectra

Experimental Protocols

Staining of Protein Aggregates in Tissue Sections

  • Tissue Preparation: Use formalin-fixed, paraffin-embedded tissue sections from relevant disease models or patient samples. Deparaffinize and rehydrate the tissue sections.

  • Probe Preparation: Prepare a stock solution of the LCO in DMSO and dilute it in PBS to the final working concentration.

  • Staining:

    • Apply the LCO solution to the tissue sections and incubate for 30 minutes at room temperature in the dark.

    • Wash the sections thoroughly with PBS.

  • Imaging:

    • Mount the sections with an aqueous mounting medium.

    • Image the stained aggregates using a fluorescence microscope. The excitation and emission wavelengths will depend on the specific LCO used. The spectral properties of the bound LCO can provide information about the conformation of the protein aggregates.

Diagrams

experimental_workflow_protein_aggregate_staining cluster_tissue_prep Tissue Preparation cluster_staining Staining cluster_analysis Analysis t1 Fix and Embed Tissue t2 Section Tissue t1->t2 t3 Deparaffinize and Rehydrate t2->t3 s2 Incubate Tissue (30 min) t3->s2 s1 Prepare LCO Solution s1->s2 s3 Wash with PBS s2->s3 a1 Fluorescence Microscopy s3->a1 a2 Spectral Imaging a1->a2 a3 Characterize Aggregate Polymorphism a2->a3

Caption: Workflow for staining protein aggregates with LCOs.

References

Application Notes and Protocols for Novel Pyridine Derivatives with Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer activities of recently developed novel pyridine derivatives. The accompanying detailed protocols for key experiments are intended to facilitate the replication and further investigation of these promising compounds in a research setting.

Introduction to Anticancer Pyridine Derivatives

Pyridine and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Many pyridine-containing compounds have demonstrated potent anticancer effects by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[3] Several pyridine derivatives have already been approved as anticancer drugs, such as Sorafenib, Regorafenib, and Crizotinib, validating the therapeutic potential of this scaffold.[2] This document focuses on the anticancer activities of novel pyridine-urea and imidazo[1,2-a]pyridine derivatives, highlighting their efficacy against various cancer cell lines and their mechanisms of action.

Data Presentation: In Vitro Cytotoxicity of Novel Pyridine Derivatives

The following tables summarize the in vitro anticancer activity of representative novel pyridine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented.

Table 1: Anticancer Activity of Novel Pyridine-Urea Derivatives

CompoundCancer Cell LineIC50 (µM)Reference Drug (IC50, µM)Citation
8e MCF-7 (Breast)0.22 (48h)Doxorubicin (1.93)[4]
MCF-7 (Breast)0.11 (72h)Doxorubicin (1.93)[4]
8n MCF-7 (Breast)1.88 (48h)Doxorubicin (1.93)[4]
MCF-7 (Breast)0.80 (72h)Doxorubicin (1.93)[4]

Table 2: Anticancer Activity of Novel Imidazo[1,2-a]pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Citation
Amide-Imidazo[1,2-a]pyridine DU-145 (Prostate)0.021 ± 0.0012[1]
MCF-7 (Breast)0.091 ± 0.0053[1]
A549 (Lung)0.24 ± 0.032[1]
MDA-MB-231 (Breast)0.95 ± 0.039[1]

Mechanisms of Action

Novel pyridine derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways and the induction of programmed cell death.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Several novel pyridine-urea derivatives have been shown to be potent inhibitors of VEGFR-2.[4] For instance, compounds 8b and 8e were found to inhibit VEGFR-2 with IC50 values of 5.0 ± 1.91 µM and 3.93 ± 0.73 µM, respectively.[4] By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby impeding their growth.

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes PyridineDerivatives Novel Pyridine-Urea Derivatives (e.g., 8b, 8e) PyridineDerivatives->VEGFR2 Inhibits TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Supports

Caption: Inhibition of the VEGFR-2 signaling pathway by novel pyridine-urea derivatives.

Induction of G2/M Cell Cycle Arrest and Apoptosis

Certain pyridine derivatives have been demonstrated to induce cell cycle arrest at the G2/M phase and trigger apoptosis (programmed cell death) in cancer cells.[6] This is often mediated through the upregulation of tumor suppressor proteins like p53 and p21, and the activation of stress-activated protein kinases such as JNK.[6]

Apoptosis_Induction PyridineDerivatives Novel Pyridine Derivatives p53 p53 Upregulation PyridineDerivatives->p53 JNK JNK Upregulation PyridineDerivatives->JNK p21 p21 Upregulation p53->p21 G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis JNK->Apoptosis

Caption: Signaling pathway for pyridine derivative-induced G2/M arrest and apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer activity of novel pyridine derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of novel pyridine derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[4]

Materials:

  • Novel pyridine derivatives

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel pyridine derivatives in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C and 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddCompounds Add Pyridine Derivatives (various concentrations) Incubate24h->AddCompounds Incubate48_72h Incubate 48-72h AddCompounds->Incubate48_72h AddMTT Add MTT Reagent Incubate48_72h->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h RemoveMedium Remove Medium Incubate4h->RemoveMedium AddDMSO Add DMSO to Dissolve Formazan RemoveMedium->AddDMSO MeasureAbsorbance Measure Absorbance at 570 nm AddDMSO->MeasureAbsorbance CalculateIC50 Calculate IC50 MeasureAbsorbance->CalculateIC50 End End CalculateIC50->End

Caption: Workflow for the MTT cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cancer cells treated with novel pyridine derivatives using propidium iodide (PI) staining and flow cytometry.[7]

Materials:

  • Treated and untreated cancer cells

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest the treated and untreated cells by trypsinization.

    • Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).

Western Blot Analysis for Apoptosis-Related Proteins

This protocol details the detection of key apoptosis-related proteins (e.g., p53, JNK, cleaved caspases) by Western blotting to elucidate the mechanism of action of novel pyridine derivatives.[6][8][9]

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-phospho-JNK, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated and untreated cells with ice-cold RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatants and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using image analysis software (e.g., ImageJ). Normalize to a loading control like β-actin or GAPDH.

Conclusion

The novel pyridine derivatives presented here demonstrate significant potential as anticancer agents. The provided data and protocols offer a solid foundation for researchers to further explore the therapeutic promise of this class of compounds. Future investigations should focus on lead optimization, in vivo efficacy studies, and a deeper understanding of their molecular targets to advance their development towards clinical applications.

References

Application Notes and Protocols for Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide researchers, scientists, and drug development professionals with detailed protocols and data for the formulation and evaluation of various agrochemical delivery systems. The following sections cover Suspension Concentrates (SC), Controlled-Release Formulations (CRF), and the evaluation of Adjuvant Efficacy, offering insights into their preparation, characterization, and performance assessment.

Suspension Concentrate (SC) Formulation: Atrazine 4L

Application Note: Suspension concentrates are a widely used formulation type for water-insoluble active ingredients. They consist of a stable dispersion of the active ingredient in an aqueous medium.[1] Proper formulation is crucial to ensure physical stability (e.g., preventing sedimentation and maintaining viscosity) over time and under various storage conditions.[2][3] This protocol details the preparation and stability testing of a 4 lbs/gallon (4L) Atrazine suspension concentrate.

Experimental Protocol: Preparation of Atrazine 4L SC

Materials:

  • Atrazine technical (97% purity)

  • Wetting agent (e.g., Sodium dodecyl sulfate)

  • Dispersing agent (e.g., Polymeric dispersant like Atlox™ 4913)[4]

  • Antifreeze (e.g., Propylene glycol)

  • Thickener (e.g., Xanthan gum)

  • Antifoaming agent (e.g., Silicone-based defoamer)

  • Biocide (e.g., Proxel™ GXL)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: In a suitable vessel, combine deionized water, antifreeze, and biocide. Mix until homogeneous.

  • Mill Base Preparation: To the aqueous phase, add the wetting agent and dispersing agent. Mix thoroughly. While stirring, slowly add the Atrazine technical powder to form a slurry.

  • Wet Milling: Transfer the slurry to a bead mill. Mill the suspension until the desired particle size distribution is achieved (typically a median particle size of <5 µm).[5]

  • Final Formulation: Transfer the milled concentrate to a mixing vessel. Add the antifoaming agent and mix gently. Prepare a 2% stock solution of xanthan gum in water and add it slowly to the formulation while mixing to achieve the desired viscosity.

  • Quality Control: Measure the final active ingredient concentration, pH, viscosity, and particle size distribution.

Data Presentation: Stability of Atrazine 4L SC

The stability of the prepared Atrazine 4L SC was evaluated at different temperatures over a 12-week period. The key parameters monitored were viscosity and mean particle size.

Storage ConditionTime (weeks)Viscosity (cP at 100 s⁻¹)Mean Particle Size (d50, µm)
25°C 03503.5
43553.6
83603.6
123653.7
40°C 03503.5
43703.8
83854.0
124004.2
5°C 03503.5
43453.5
83403.4
123353.4

Diagram: Workflow for Suspension Concentrate Preparation

SC_Preparation_Workflow cluster_aqueous Aqueous Phase cluster_millbase Mill Base cluster_final Final Formulation A Deionized Water Mix1 Mix A->Mix1 B Antifreeze B->Mix1 C Biocide C->Mix1 D Wetting Agent Slurry Slurry Preparation D->Slurry E Dispersing Agent E->Slurry F Atrazine Technical F->Slurry G Antifoaming Agent FinalMix Final Mixing G->FinalMix H Thickener H->FinalMix Mix1->Slurry Mill Bead Mill Slurry->Mill Wet Milling Mill->FinalMix QC Finished SC FinalMix->QC Quality Control

Caption: Workflow for the preparation of a suspension concentrate agrochemical formulation.

Controlled-Release Formulation (CRF): 2,4-D in a Biodegradable Polymer Matrix

Application Note: Controlled-release formulations are designed to release the active ingredient over an extended period, which can reduce the number of applications, minimize environmental losses, and improve safety.[6][7] Biodegradable polymers, such as poly(lactic acid) (PLA), are increasingly used as matrix materials for these formulations due to their environmental compatibility.[8] This protocol describes the preparation of a 2,4-D-loaded PLA microsphere formulation and the subsequent analysis of its release kinetics.

Experimental Protocol: Preparation of 2,4-D-Loaded PLA Microspheres

Materials:

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • Poly(lactic acid) (PLA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of 2,4-D and PLA in dichloromethane to create the organic phase.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at a high speed (e.g., 5000 rpm) for 5 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a larger volume of deionized water and stir at a lower speed (e.g., 500 rpm) for 4 hours at room temperature to allow for the evaporation of the dichloromethane.

  • Microsphere Collection and Washing: Collect the formed microspheres by filtration or centrifugation. Wash the microspheres several times with deionized water to remove any unencapsulated 2,4-D and residual PVA.

  • Drying: Lyophilize the washed microspheres to obtain a dry powder.

  • Encapsulation Efficiency: Determine the amount of 2,4-D encapsulated in the microspheres by dissolving a known weight of microspheres in DCM, extracting the 2,4-D with a known volume of aqueous buffer, and analyzing the 2,4-D concentration in the aqueous phase using HPLC.

Data Presentation: In Vitro Release of 2,4-D from PLA Microspheres

The release of 2,4-D from the PLA microspheres was studied in a phosphate buffer solution (pH 7.4) at 25°C.

Time (days)Cumulative Release (%)
115.2
335.8
760.5
1482.1
2195.3
2899.8

Diagram: Controlled Release Mechanisms

Controlled_Release_Mechanisms cluster_matrix Polymer Matrix with Active Ingredient cluster_release Release Mechanisms Matrix Polymer Matrix (e.g., PLA) + Active Ingredient (e.g., 2,4-D) Diffusion Diffusion Matrix->Diffusion Drug molecules move through the polymer Erosion Matrix Erosion Matrix->Erosion Polymer degrades, releasing the drug Released Released Active Ingredient Diffusion->Released Erosion->Released

Caption: Key mechanisms governing the release of active ingredients from a biodegradable polymer matrix.

Adjuvant Efficacy Testing: Evaluating Surfactant Effects on Herbicide Spray Retention

Application Note: Adjuvants are added to agrochemical formulations to enhance their performance. Surfactants, a common type of adjuvant, can improve the wetting and spreading of spray droplets on leaf surfaces, leading to increased retention and uptake of the active ingredient.[9][10][11] This protocol provides a method for quantifying the effect of a non-ionic surfactant (NIS) on the retention of a herbicide spray solution on a model broadleaf weed, Amaranthus retroflexus (redroot pigweed).

Experimental Protocol: Measurement of Spray Retention

Materials:

  • Post-emergence herbicide (e.g., Glyphosate)

  • Non-ionic surfactant (NIS)

  • Fluorescent tracer (e.g., Pyranine)

  • Amaranthus retroflexus plants (at the 4-6 leaf stage)

  • Laboratory track sprayer

  • Fluorometer

  • Deionized water

Procedure:

  • Spray Solution Preparation: Prepare two spray solutions:

    • Solution A: Herbicide in deionized water with the fluorescent tracer at a known concentration.

    • Solution B: Herbicide and NIS (at the recommended concentration, e.g., 0.25% v/v) in deionized water with the same concentration of the fluorescent tracer.

  • Plant Preparation: Grow A. retroflexus plants in individual pots to the 4-6 leaf stage.

  • Spraying: Place a set of plants (e.g., 10 replicates for each treatment) in a laboratory track sprayer. Spray the plants with either Solution A or Solution B at a constant speed and pressure to ensure uniform application. Place a petri dish with a filter paper next to the plants during spraying to quantify the amount of spray applied per unit area.

  • Sample Collection: Immediately after spraying, carefully excise the entire aerial part of each plant and place it in a separate container with a known volume of deionized water.

  • Tracer Extraction: Shake the containers for a specified time (e.g., 1 minute) to wash the fluorescent tracer from the leaf surfaces.

  • Fluorometric Analysis: Measure the fluorescence of the wash solution using a fluorometer. Also, measure the fluorescence of the solution from the petri dish filter paper to determine the applied spray volume.

  • Data Calculation: Calculate the amount of spray retained on each plant by comparing the fluorescence of the plant wash solution to a standard curve of the tracer. Express the retention as µL of spray solution per gram of plant fresh weight.

Data Presentation: Effect of NIS on Glyphosate Spray Retention on Amaranthus retroflexus

TreatmentSpray Retention (µL/g fresh weight)Percent Increase in Retention
Glyphosate alone45.2 ± 3.8-
Glyphosate + 0.25% NIS68.9 ± 5.152.4%

Diagram: Logic of Adjuvant Efficacy in Spray Application

Adjuvant_Efficacy_Logic cluster_spray Spray Droplet cluster_leaf Leaf Surface cluster_adjuvant Adjuvant Action Droplet Spray Droplet (Herbicide + Water) Leaf Waxy Leaf Surface Droplet->Leaf High Surface Tension -> Droplet Bouncing/Run-off Adjuvant Addition of Surfactant Droplet->Adjuvant Efficacy Improved Weed Control Leaf->Efficacy Enhanced Herbicide Efficacy ImprovedDroplet Improved Wetting & Spreading Adjuvant->ImprovedDroplet Reduced Surface Tension ImprovedDroplet->Leaf Increased Retention & Uptake

Caption: Logical flow demonstrating how a surfactant adjuvant improves herbicide efficacy.

Efficacy Testing: Post-Emergence Herbicide Trial on Amaranthus retroflexus

Experimental Protocol: Greenhouse Efficacy Trial

Materials:

  • Post-emergence herbicide

  • Amaranthus retroflexus seeds

  • Pots with standard potting mix

  • Greenhouse with controlled environment (temperature, light, humidity)

  • Calibrated sprayer

Procedure:

  • Plant Propagation: Sow A. retroflexus seeds in pots and grow them in the greenhouse until they reach the 4-6 leaf stage.

  • Treatment Application: Randomly assign plants to different treatment groups, including an untreated control and at least three rates of the herbicide (e.g., 0.5X, 1X, and 2X the recommended label rate).

  • Spraying: Apply the herbicide treatments to the respective groups of plants using a calibrated sprayer to ensure accurate and uniform application.

  • Efficacy Assessment: Visually assess the percentage of weed control at specific time points after treatment (e.g., 7, 14, and 21 days after application - DAA). Use a scale of 0% (no effect) to 100% (complete plant death).

  • Biomass Measurement: At the end of the trial (e.g., 21 DAA), harvest the aerial parts of the plants, dry them in an oven at 70°C for 48 hours, and measure the dry weight.

  • Data Analysis: Analyze the visual assessment data and biomass data statistically to determine the effect of the different herbicide rates.

Data Presentation: Efficacy of a Post-Emergence Herbicide on Amaranthus retroflexus

Herbicide RateVisual Weed Control (%) - 7 DAAVisual Weed Control (%) - 14 DAAVisual Weed Control (%) - 21 DAADry Biomass Reduction (%) - 21 DAA
Untreated Control0000
0.5X45657578
1X (Label Rate)70859596
2X8598100100

Diagram: Efficacy Testing Experimental Workflow

Efficacy_Testing_Workflow cluster_application Herbicide Application Start Start: Propagate Target Weeds Grouping Randomly Assign to Treatment Groups Start->Grouping Control Control Group Grouping->Control Untreated Rate1 Herbicide Rate 0.5X Grouping->Rate1 Rate 0.5X Rate2 Herbicide Rate 1X Grouping->Rate2 Rate 1X Rate3 Herbicide Rate 2X Grouping->Rate3 Rate 2X Assessment Visual Assessment & Biomass Measurement Control->Assessment Spray Apply Treatments with Calibrated Sprayer Rate1->Spray Rate2->Spray Rate3->Spray Spray->Assessment Analysis Statistical Data Analysis Assessment->Analysis End End: Determine Efficacy Analysis->End

Caption: Experimental workflow for conducting a greenhouse efficacy trial of a post-emergence herbicide.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-thiophen-2-ylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (6-thiophen-2-ylpyridin-3-yl)methanol synthesis.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process:

  • Suzuki-Miyaura Coupling: This step involves the palladium-catalyzed cross-coupling of a halogenated pyridine derivative with a thiophene boronic acid or ester to form the C-C bond between the two heterocyclic rings. A common starting material for the pyridine component is 6-bromonicotinaldehyde.

  • Reduction: The resulting aldehyde, 6-(thiophen-2-yl)nicotinaldehyde, is then reduced to the desired primary alcohol, this compound.

This guide will address potential issues that may arise during both of these critical steps.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Suzuki-Miyaura Coupling

Question 1: I am observing very low or no yield of the coupled product, 6-(thiophen-2-yl)nicotinaldehyde. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a Suzuki-Miyaura coupling involving heteroaromatic compounds can stem from several factors. Here is a systematic guide to troubleshooting this issue:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction.

    • Troubleshooting:

      • Ensure you are using a fresh, high-quality palladium catalyst. Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used for such couplings.

      • The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in-situ reduction.

      • Degas your solvents and reaction mixture thoroughly with an inert gas (Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst.

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial for the efficiency of the transmetalation step.

    • Troubleshooting:

      • For couplings involving electron-deficient pyridines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃.

      • A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water) is often used. The water is necessary to dissolve the inorganic base. However, for some sensitive substrates, strictly anhydrous conditions might be required. Experiment with different solvent systems.

  • Poor Quality of Boronic Acid: Thiophene boronic acids can be prone to decomposition.

    • Troubleshooting:

      • Use freshly purchased or recently prepared thiophene-2-boronic acid.

      • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.

  • Side Reactions: Several side reactions can compete with the desired cross-coupling.[1]

    • Homocoupling: Formation of bithiophene or a bipyridine dimer. This can be minimized by ensuring a properly degassed reaction mixture to avoid oxygen, which can promote homocoupling.[1]

    • Dehalogenation: The bromo-pyridine can be reduced to pyridine. This can be an issue with certain phosphine ligands and the presence of hydride sources.

    • Protodeboronation: The boronic acid can be converted to thiophene. This is often promoted by acidic conditions or excess water.

Question 2: My reaction is proceeding, but I am getting a complex mixture of products that is difficult to purify. What are the likely impurities?

Answer:

A complex product mixture is a common issue. Besides unreacted starting materials, the main impurities are typically byproducts from side reactions:

  • Homocoupled Products: As mentioned above, these are common byproducts in Suzuki reactions.[1]

  • Dehalogenated Starting Material: 6-bromonicotinaldehyde can be reduced to nicotinaldehyde.

  • Protodeboronated Starting Material: Thiophene-2-boronic acid can revert to thiophene.

  • Phosphine Oxides: If you are using phosphine-based ligands, they can be oxidized, leading to phosphine oxides in your crude product.

To minimize these, careful optimization of the reaction conditions is necessary. Refer to the table below for starting points on reaction optimization.

Section 2: Reduction of the Aldehyde

Question 3: The reduction of 6-(thiophen-2-yl)nicotinaldehyde to the corresponding alcohol is incomplete. How can I drive the reaction to completion?

Answer:

Incomplete reduction is usually due to insufficient reducing agent or suboptimal reaction conditions. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation.

  • Troubleshooting:

    • Stoichiometry of NaBH₄: While theoretically 0.25 equivalents of NaBH₄ are needed per equivalent of aldehyde, it is common practice to use a larger excess (1.5 to 3 equivalents) to ensure complete conversion.

    • Solvent: The reaction is typically performed in an alcoholic solvent like methanol or ethanol, or in a mixture of THF and water.[2][3] Ensure your aldehyde is fully dissolved.

    • Temperature: The reduction can be performed at room temperature or cooled to 0°C to control reactivity and improve selectivity. If the reaction is sluggish at 0°C, allowing it to warm to room temperature may be necessary.

    • Reaction Time: Monitor the reaction by TLC. If it stalls, a small, careful addition of more NaBH₄ may be required.

Question 4: I am observing the formation of side products during the reduction. What could they be and how can I avoid them?

Answer:

While the reduction of an aldehyde to a primary alcohol is generally a clean reaction, side products can form, especially with heteroaromatic substrates.

  • Potential Side Products:

    • Over-reduction: While unlikely with NaBH₄, stronger reducing agents could potentially reduce the thiophene or pyridine ring, though this requires harsh conditions.

    • Cannizzaro-type reaction: Under strongly basic conditions, the aldehyde can disproportionate to the corresponding alcohol and carboxylic acid. This is less likely with NaBH₄ but could be a concern if other bases are present.

  • Troubleshooting:

    • Use a mild reducing agent like NaBH₄.

    • Control the reaction temperature, starting at 0°C.

    • Ensure the reaction is not unnecessarily prolonged after the starting material has been consumed.

Section 3: Purification

Question 5: I am having difficulty purifying the final product, this compound. What purification strategies are recommended?

Answer:

The final product is a polar heterocyclic alcohol, which can present challenges in purification.

  • Column Chromatography: This is the most common method for purifying such compounds.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is recommended. The polarity of the eluent will need to be optimized to achieve good separation. Due to the polar nature of the product, a higher proportion of the polar solvent will likely be required.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A mixture of solvents may be necessary. Common choices could include ethyl acetate/hexane or dichloromethane/hexane.

  • Acid-Base Extraction: The pyridine nitrogen allows for extraction into an acidic aqueous solution. This can be useful for removing non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Data Presentation

The following tables summarize reaction conditions for Suzuki-Miyaura couplings of similar heteroaromatic substrates, which can serve as a starting point for optimizing the synthesis of 6-(thiophen-2-yl)nicotinaldehyde.

Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of 2-Substituted Pyridines

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃Phosphite or Phosphine OxideKFDioxane110Good to Excellent[4]
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O100Modest to Good[5]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene or DME/H₂O85-100Good[6]

Table 2: Optimization of Base and Solvent for Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidBaseSolventTemperature (°C)Yield (%)
2-BromopyridinePhenylboronic acidK₂CO₃Toluene10085
2-ChloropyridinePhenylboronic acidK₃PO₄Dioxane11092
6-ChloropurineArylboronic acidK₂CO₃Toluene (anhydrous)100High
6-ChloropurineArylboronic acidK₂CO₃DME/H₂O85High

Experimental Protocols

Protocol 1: Synthesis of 6-(thiophen-2-yl)nicotinaldehyde via Suzuki-Miyaura Coupling (General Procedure)

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura couplings of heteroaromatics. Optimization may be required.

  • Reaction Setup: To a flame-dried Schlenk flask, add 6-bromonicotinaldehyde (1.0 equiv), thiophene-2-boronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

  • Solvent Addition and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v). Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100°C under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Reduction of 6-(thiophen-2-yl)nicotinaldehyde to this compound (General Procedure)

This protocol is a generalized procedure for the reduction of an aldehyde to a primary alcohol using NaBH₄.

  • Reaction Setup: Dissolve 6-(thiophen-2-yl)nicotinaldehyde (1.0 equiv) in methanol or a mixture of THF and water in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise to the stirred solution.

  • Reaction: Stir the reaction at 0°C and allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting aldehyde is no longer visible.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Work-up: Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Visualizations

Synthesis Pathway A 6-Bromonicotinaldehyde C 6-(Thiophen-2-yl)nicotinaldehyde A->C Suzuki-Miyaura Coupling (Pd Catalyst, Base) B Thiophene-2-boronic acid B->C D This compound C->D Reduction (e.g., NaBH4)

Caption: Synthesis pathway for this compound.

Troubleshooting Low Yield in Suzuki Coupling Start Low or No Yield Catalyst Check Catalyst Activity - Use fresh catalyst - Degas reaction mixture Start->Catalyst BaseSolvent Optimize Base and Solvent - Try stronger bases (K3PO4) - Vary solvent system Start->BaseSolvent BoronicAcid Check Boronic Acid Quality - Use fresh boronic acid - Consider boronate ester Start->BoronicAcid SideReactions Investigate Side Reactions - Check for homocoupling - Analyze for dehalogenation Start->SideReactions Result Improved Yield Catalyst->Result BaseSolvent->Result BoronicAcid->Result SideReactions->Result

Caption: Troubleshooting workflow for low yield in the Suzuki coupling step.

Experimental Workflow - Purification workup Work-up Dilute with water and EtOAc Separate layers Extract aqueous layer Wash with brine Dry and concentrate chromatography Column Chromatography Dissolve crude product Load onto silica gel column Elute with Hexane/EtOAc gradient Collect fractions Evaporate solvent workup->chromatography analysis Product Analysis TLC NMR Mass Spectrometry chromatography->analysis pure_product Pure Product analysis->pure_product

Caption: General experimental workflow for the purification process.

References

Technical Support Center: Purification of (6-thiophen-2-ylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (6-thiophen-2-ylpyridin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The synthesis of this compound, typically via a Suzuki-Miyaura coupling reaction, can lead to several impurities. The most prevalent include:

  • Homocoupling byproducts: Resulting from the self-coupling of the boronic acid/ester or the halide starting materials.

  • Starting materials: Unreacted 2-bromopyridine-5-methanol (or related halide) and thiophene-2-boronic acid (or related boronic ester).

  • Deboronated starting material: Protodeboronation of the thiophene-2-boronic acid.

  • Ligand-derived impurities: Phenylated or other aryl impurities originating from the phosphine ligands of the palladium catalyst.[1][2]

  • Solvent and reagent adducts: Impurities formed from reactions with the solvent or base, especially at elevated temperatures.[3]

Q2: What are the recommended primary purification techniques for this compound?

A2: The primary and most effective purification method for this compound is typically column chromatography on silica gel.[3][4] This technique is generally successful in separating the desired product from the common impurities listed above. Recrystallization can be a viable secondary purification step to further enhance purity, provided a suitable solvent system can be identified.

Q3: Can I use an extraction-based workup to purify the product?

A3: While a standard aqueous/organic extraction is a crucial part of the initial workup to remove inorganic salts and highly polar impurities, it is generally insufficient for achieving high purity of this compound. The similar polarities of the product and several organic byproducts necessitate the use of chromatography for effective separation.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Poor Separation During Column Chromatography

Symptoms:

  • Co-elution of the product with impurities, as observed by TLC or HPLC analysis of the collected fractions.

  • Broad peaks or streaking of the product on the column.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inappropriate Solvent System (Eluent) The polarity of the eluent may be too high or too low. Systematically screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides good separation (ΔRf > 0.2) between the product and impurities. A common starting point is a mixture of hexane and ethyl acetate.[4]
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity. Reduce the amount of crude material loaded relative to the amount of silica gel (a general rule of thumb is a 1:50 to 1:100 ratio of crude material to silica gel by weight).
Sample Insolubility During Loading The crude material is not fully dissolved in the loading solvent, leading to precipitation on the column and poor separation. Ensure the crude material is fully dissolved in a minimal amount of a suitable solvent (ideally the chromatography eluent or a slightly more polar solvent) before loading. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel before adding it to the column.
Acidic or Basic Nature of the Compound The pyridine nitrogen can interact with the acidic silica gel, causing streaking. Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to suppress this interaction and improve peak shape.
Issue 2: Low Recovery of the Product After Chromatography

Symptoms:

  • The isolated yield of the purified product is significantly lower than expected based on the crude yield.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Product Irreversibly Adsorbed to Silica Gel The compound may be strongly interacting with the silica gel. As mentioned above, adding a small amount of triethylamine to the eluent can help. In some cases, switching to a different stationary phase, such as alumina (basic or neutral), may be beneficial.
Product Degradation on Silica Gel The compound may be unstable on the acidic silica gel. Deactivate the silica gel by treating it with a base (e.g., washing with a triethylamine solution in the eluent) before packing the column, or use a less acidic stationary phase like neutral alumina.
Incomplete Elution The eluent system may not be polar enough to elute the product completely from the column. After collecting the main product fractions, flush the column with a more polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to check for any remaining product.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of a successful purification process.

Table 1: Illustrative Purity and Yield Data for Purification of this compound

Purification Stage Mass (mg) Purity by HPLC (%) Overall Yield (%)
Crude Product50075N/A
After Column Chromatography350>9870

Table 2: Common Impurity Profile Before and After Column Chromatography (Hypothetical)

Impurity Structure Content in Crude (%) Content After Chromatography (%)
Homocoupled ThiopheneThiophene-Thiophene~5<0.1
Unreacted Bromopyridine Methanol2-bromo-5-(hydroxymethyl)pyridine~10<0.1
Phenylated Byproduct (from ligand)Phenyl-pyridine-methanol~2Not Detected
Deboronated ThiopheneThiophene~3Not Detected

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., Hexane:Ethyl Acetate 9:1).

    • Pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane).

    • Carefully apply the dissolved sample to the top of the silica gel bed.

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. Then, carefully add the resulting powder to the top of the column.

  • Elution:

    • Add the eluent to the top of the column and apply gentle positive pressure (if necessary).

    • Begin collecting fractions in test tubes or other suitable containers.

    • Monitor the elution of the compounds using TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification Synthesis Suzuki-Miyaura Coupling Workup Aqueous Extraction Synthesis->Workup Crude Reaction Mixture Drying Dry Organic Layer (e.g., Na2SO4) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Silica Gel Column Chromatography Evaporation->Chromatography Crude Product TLC TLC Analysis of Fractions Chromatography->TLC Combine Combine Pure Fractions TLC->Combine Final_Evap Final Evaporation Combine->Final_Evap Pure_Product Pure_Product Final_Evap->Pure_Product Purified Product Troubleshooting_Purification cluster_poor_separation Poor Separation in Chromatography cluster_low_recovery Low Product Recovery Start Purification Issue Encountered Q_Eluent Is TLC separation optimal? Start->Q_Eluent Separation Issue Q_Adsorption Does product streak or fail to elute? Start->Q_Adsorption Recovery Issue A_Eluent Optimize eluent system (Hex/EtOAc gradients) Q_Eluent->A_Eluent No Q_Loading Is column overloaded? Q_Eluent->Q_Loading Yes A_Loading Reduce sample load (e.g., 1:100 ratio) Q_Loading->A_Loading Yes Q_Streaking Is there streaking on TLC/column? Q_Loading->Q_Streaking No A_Streaking Add 0.1% triethylamine to eluent Q_Streaking->A_Streaking Yes A_Adsorption Add base to eluent or use neutral alumina Q_Adsorption->A_Adsorption Yes Q_Stability Is the product known to be unstable? Q_Adsorption->Q_Stability No A_Stability Deactivate silica or use alumina Q_Stability->A_Stability Yes

References

Side-product formation in the synthesis of thiophene-pyridine compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of thiophene-pyridine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products observed in the synthesis of thiophene-pyridine compounds via cross-coupling reactions?

A1: The most prevalent side-products in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, for the synthesis of thiophene-pyridine compounds are typically:

  • Homocoupling products: These are dimers of the starting materials, resulting from the coupling of two identical molecules (e.g., bithiophene or bipyridine). This is a common issue with both organoboron[1][2] and organotin reagents.

  • Protodeboronation/Protodestannylation products: This involves the replacement of the boron or tin moiety on the starting material with a hydrogen atom, leading to the formation of unsubstituted thiophene or pyridine. Thiophene boronic acids are particularly susceptible to protodeboronation.[1][3][4]

  • Products from premature hydrolysis of reagents: Certain reagents, especially boronic acids and their derivatives, can be unstable and hydrolyze before the cross-coupling reaction is complete.[1]

Q2: How can I minimize homocoupling side-products in my Suzuki coupling reaction?

A2: Minimizing homocoupling in Suzuki reactions requires careful optimization of reaction conditions. Key strategies include:

  • Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can promote the desired cross-coupling over homocoupling.

  • Base Selection: The nature and strength of the base can significantly influence the reaction outcome. Weaker bases are sometimes found to be effective in minimizing side reactions.

  • Slow Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can help to maintain a low concentration, which disfavors the homocoupling reaction.

  • Use of Stable Boronic Acid Derivatives: Employing more stable boronic acid derivatives, such as MIDA (N-methyliminodiacetic acid) boronates, can prevent decomposition and subsequent side reactions.[5]

Q3: My Stille coupling reaction is giving low yields and multiple side-products. What are the likely causes?

A3: Low yields and the formation of multiple byproducts in Stille couplings for thiophene-pyridine synthesis can stem from several factors:

  • Oxygen Sensitivity: The palladium(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst deactivation and the formation of side-products.

  • Homocoupling of Organostannanes: Similar to Suzuki reactions, organotin reagents can undergo homocoupling.

  • Stannane Reagent Purity: Impurities in the organostannane reagent can lead to undesired side reactions.

  • Ligand Choice: The choice of ligand can influence the rate of the desired reaction versus side reactions.

Q4: How can I effectively purify my target thiophene-pyridine compound from the reaction mixture?

A4: Purification of thiophene-pyridine compounds often involves a combination of techniques:

  • Column Chromatography: This is the most common method for separating the desired product from starting materials, catalysts, and side-products. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.

  • Acid-Base Extraction: The basic nature of the pyridine ring allows for selective extraction into an acidic aqueous phase, which can help separate it from non-basic impurities. The product can then be recovered by neutralizing the aqueous phase and extracting with an organic solvent.

  • Washing with a KF solution: In Stille reactions, washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) can help remove tin byproducts.[6]

Troubleshooting Guides

Problem 1: Low yield of the desired thiophene-pyridine product in a Suzuki Coupling Reaction.
Possible Cause Troubleshooting Steps
Catalyst Inactivity • Ensure the palladium catalyst is active. Use a freshly opened bottle or a reliable source. • Consider using a pre-catalyst that is more stable to air and moisture.
Inefficient Transmetalation • Optimize the base. The choice of base is critical for the formation of the active boronate species.[1] • Use a different solvent system. A combination of an organic solvent and water is often necessary.
Protodeboronation of Thiophene Boronic Acid • Use anhydrous solvents and reagents to minimize hydrolysis. • Employ a milder base. • Consider using a more stable boronic acid derivative, such as a boronate ester (e.g., pinacol or MIDA ester).[5]
Ligand Incompatibility • Screen different phosphine ligands. Bulky, electron-rich ligands often improve catalytic activity.
Problem 2: Formation of significant amounts of homocoupled byproducts.
Possible Cause Troubleshooting Steps
High Concentration of Boronic Acid • Add the boronic acid solution slowly to the reaction mixture using a syringe pump.
Inappropriate Base • Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The optimal base can vary depending on the specific substrates.
Suboptimal Ligand • Use bulky phosphine ligands that favor the cross-coupling pathway over homocoupling.
Presence of Oxygen • Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of a Bromopyridine with a Thiophene Boronic Acid

A representative protocol for the synthesis of 2-(Thiophen-3-yl)pyridine.

Materials:

  • 2-Bromopyridine

  • Thiophene-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 2-bromopyridine (1.0 mmol), thiophene-3-boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture of toluene:ethanol:water (4:1:1, 10 mL).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(thiophen-3-yl)pyridine.

Table 1: Effect of Reaction Parameters on Yield and Purity

ParameterCondition ACondition BCondition C
Ligand PPh₃SPhosNone
Base K₂CO₃Cs₂CO₃K₃PO₄
Yield of Desired Product (%) 758540
Homocoupled Bithiophene (%) 10525
Protodeboronation Product (%) 5215

Note: The data in this table is illustrative and will vary depending on the specific substrates and reaction conditions.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products A Thiophene-Boronic Acid D Desired Thiophene-Pyridine Product A->D Cross-Coupling E Homocoupled Bithiophene A->E Homocoupling G Unsubstituted Thiophene (Protodeboronation) A->G Protodeboronation B Bromo-Pyridine B->D F Homocoupled Bipyridine B->F Homocoupling C Pd(0) Catalyst C->D Troubleshooting_Workflow start Low Yield or Multiple Products check_reagents Check Reagent Purity and Catalyst Activity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions optimize_ligand Optimize Ligand check_reagents->optimize_ligand optimize_base Optimize Base check_conditions->optimize_base optimize_solvent Optimize Solvent check_conditions->optimize_solvent purification Improve Purification Protocol optimize_ligand->purification optimize_base->purification optimize_solvent->purification success Successful Synthesis purification->success Logical_Relationship param Reaction Parameters ligand Ligand Choice (Bulky, Electron-Rich) param->ligand base Base Strength (Weaker vs. Stronger) param->base temp Reaction Temperature param->temp yield Increased Yield of Desired Product ligand->yield purity Reduced Side-Products (Homocoupling, etc.) ligand->purity base->yield base->purity temp->yield outcome Reaction Outcome yield->outcome purity->outcome

References

Optimization of reaction conditions for Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Low or No Yield

Q1: My Suzuki-Miyaura reaction is giving a low yield or no product at all. What are the common causes?

Several factors can contribute to a low or non-existent yield in a Suzuki-Miyaura coupling reaction. A systematic approach to troubleshooting is often the most effective. Key areas to investigate include:

  • Catalyst and Ligand Inactivity: The palladium catalyst may be inactive or degraded. Phosphine ligands are susceptible to oxidation.[1][2]

  • Issues with Boronic Acid/Ester: Boronic acids can undergo protodeboronation, especially heteroaryl boronic acids.[3][4] They can also form unreactive cyclic trimers (boroxines) under anhydrous conditions.[5]

  • Ineffective Base: The choice and amount of base are critical. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[6][7][8]

  • Sub-optimal Solvent and Temperature: The solvent system and reaction temperature play a crucial role in the solubility of reagents and the reaction kinetics.[9][10]

  • Presence of Oxygen or Water: While some water is often beneficial, excess water can lead to side reactions.[11] Oxygen can deactivate the Pd(0) catalyst.[3][12]

Side Product Formation

Q2: I am observing significant side product formation. What are the likely culprits?

The most common side products in Suzuki-Miyaura coupling are homocoupled products and products of protodeboronation.

  • Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of Pd(II) species and oxygen.[3] To minimize homocoupling, ensure proper degassing of the reaction mixture and use a Pd(0) source or a precatalyst that rapidly reduces to Pd(0).

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[4] This side reaction is particularly problematic with electron-rich or heteroaryl boronic acids.[3] Using boronic esters (e.g., pinacol esters) or MIDA boronates can increase stability and mitigate this issue.[13][14]

Catalyst and Ligand Selection

Q3: How do I choose the right palladium catalyst and phosphine ligand for my substrates?

The choice of catalyst and ligand is highly dependent on the specific substrates being coupled.

  • For electron-rich or sterically hindered substrates: Bulky, electron-rich phosphine ligands are generally preferred as they promote the oxidative addition step.[1][15] Examples include tri(tert-butyl)phosphine (P(t-Bu)₃) and Buchwald-type ligands.[14][15]

  • For aryl chlorides: Due to the strength of the C-Cl bond, more reactive catalyst systems are required. Bulky, electron-donating phosphine ligands are often necessary.[15]

  • Precatalysts vs. Pd(0) sources: Precatalysts like Pd(dppf)Cl₂ are often more stable and easier to handle than air-sensitive Pd(0) sources like Pd(PPh₃)₄.[3]

Below is a table summarizing common palladium sources and ligands:

Catalyst/PrecatalystCommon LigandsTypical Applications
Pd(PPh₃)₄-General purpose, air-sensitive
Pd(OAc)₂PPh₃, P(t-Bu)₃, Buchwald ligandsRequires in-situ reduction to Pd(0)
Pd₂(dba)₃XPhos, SPhos, RuPhosAir-stable source of Pd(0)
PdCl₂(dppf)-Effective for a wide range of substrates
Optimizing Reaction Parameters

Q4: What is the role of the base, and how do I select the appropriate one?

The base plays a crucial role in the catalytic cycle by facilitating the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species.[6][7][8]

  • Common Bases: Carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH) are frequently used.[10]

  • Base Strength: The choice of base often depends on the acidity of the boronic acid and the nature of the substrates. For less reactive substrates, a stronger base might be necessary.[6] However, a base that is too strong can lead to unwanted side reactions.

BaseStrengthCommon SolventsNotes
K₂CO₃ModerateToluene/Water, Dioxane/WaterA common and cost-effective choice.
Cs₂CO₃StrongDioxane, THFOften used for challenging couplings.
K₃PO₄StrongToluene, DioxaneEffective for many systems.
KOtBuVery StrongTHF, TolueneCan promote higher yields in some cases.[9]

Q5: How do solvent and temperature affect the reaction?

Solvent and temperature are critical parameters that influence reaction rate and yield.

  • Solvents: A variety of solvents can be used, often in combination with water.[10] Common choices include toluene, dioxane, THF, and DMF.[3][10] The solvent should be chosen to ensure adequate solubility of all reactants.

  • Temperature: Reactions are typically run at elevated temperatures (e.g., 80-110 °C) to facilitate the reaction.[9] However, excessively high temperatures can lead to decomposition of the catalyst or starting materials.

Experimental Protocols & Methodologies

General Procedure for a Suzuki-Miyaura Coupling Reaction
  • Degassing: To a reaction vessel, add the aryl halide (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), and base (2.0-3.0 equiv).

  • Solvent Addition: Add the chosen solvent system (e.g., toluene/water 4:1).

  • Purging: Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen.[9]

  • Catalyst Addition: Add the palladium catalyst (0.5-5 mol%) and ligand (if required).

  • Reaction: Heat the reaction mixture to the desired temperature with stirring and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a problematic Suzuki-Miyaura coupling reaction.

G start Low or No Yield check_reagents Check Reagent Quality (Aryl Halide, Boronic Acid, Base) start->check_reagents check_catalyst Evaluate Catalyst/Ligand (Activity, Loading) check_reagents->check_catalyst Reagents OK check_conditions Review Reaction Conditions (Solvent, Temperature, Degassing) check_catalyst->check_conditions Catalyst OK side_products Analyze for Side Products (Homocoupling, Protodeboronation) check_conditions->side_products Conditions Seem Correct optimize_solvent Screen Different Solvents check_conditions->optimize_solvent Poor Solubility optimize_base Screen Different Bases side_products->optimize_base Homocoupling Observed optimize_ligand Screen Different Ligands side_products->optimize_ligand Protodeboronation Observed success Successful Coupling optimize_base->success optimize_solvent->success optimize_ligand->success Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex1 R1-Pd(II)L2-X oxidative_addition->pd2_complex1 R1-X transmetalation Transmetalation pd2_complex1->transmetalation pd2_complex2 R1-Pd(II)L2-R2 transmetalation->pd2_complex2 R2-B(OR)2 (Base) reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 R1-R2

References

Overcoming poor solubility of (6-thiophen-2-ylpyridin-3-yl)methanol in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-thiophen-2-ylpyridin-3-yl)methanol, focusing on overcoming challenges related to its poor solubility in experimental assays.

I. Troubleshooting Guide

Issue: Compound Precipitation Observed During Experiment

Precipitation of this compound during an assay can lead to inaccurate and unreliable results. This guide provides a systematic approach to troubleshoot and resolve this issue.

Troubleshooting Workflow:

start Precipitation Observed check_concentration Is the working concentration too high? start->check_concentration check_solvent Is the solvent system appropriate? check_concentration->check_solvent No reduce_conc Reduce working concentration check_concentration->reduce_conc Yes check_temp Was there a significant temperature change? check_solvent->check_temp Yes optimize_solvent Optimize solvent system (e.g., add co-solvent) check_solvent->optimize_solvent No check_ph Is the pH of the assay buffer optimal? check_temp->check_ph No control_temp Maintain consistent temperature check_temp->control_temp Yes adjust_ph Adjust pH of the buffer check_ph->adjust_ph Yes end Precipitation Resolved check_ph->end No reduce_conc->end optimize_solvent->end control_temp->end adjust_ph->end

Caption: Troubleshooting workflow for compound precipitation.

Detailed Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Question: Is the stock solution clear and free of precipitate?

    • Action: Visually inspect the stock solution. If precipitate is present, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve. If it does not redissolve, the stock concentration may be too high for the storage solvent and temperature. Consider preparing a fresh, lower concentration stock solution.

  • Assess Working Concentration:

    • Question: Are you working at a concentration that exceeds the compound's solubility in the final assay buffer?

    • Action: Determine the aqueous solubility of this compound (see Experimental Protocols). If your working concentration is near or above the solubility limit, reduce the concentration.

  • Evaluate Solvent System:

    • Question: Is the percentage of organic co-solvent (e.g., DMSO) in the final assay volume sufficient to maintain solubility?[1]

    • Action: The final concentration of DMSO or other organic solvents should be kept as low as possible to avoid assay interference, but high enough to maintain compound solubility. A typical final DMSO concentration in cellular assays is ≤0.5%. If solubility is an issue, a slightly higher concentration may be tested, ensuring appropriate vehicle controls are included.

  • Consider Temperature Effects:

    • Question: Was the compound exposed to a significant drop in temperature (e.g., moving from a 37°C incubator to room temperature for reading)?

    • Action: Solubility is often temperature-dependent.[2] Maintain a consistent temperature throughout the experiment where possible. Allow plates to equilibrate to the reading temperature for a short, consistent period before measurement.

  • Investigate pH of the Assay Buffer:

    • Question: Does the pH of your assay buffer influence the ionization and solubility of the compound?

    • Action: The pyridine moiety in the compound suggests that its solubility may be pH-dependent.[3] If compatible with your assay, test a range of pH values for your buffer to identify conditions that improve solubility.

II. Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound?

A1: Based on in silico predictions using SwissADME, the following properties are estimated:

PropertyPredicted ValueImplication for Solubility
Molecular Weight191.25 g/mol Within the range for good oral bioavailability.
logP (Consensus)1.58Indicates moderate lipophilicity.
ESOL logS-2.34Predicted to be poorly soluble.[3][4]
ESOL Solubility0.41 mg/mL; 2.14e-3 mol/LLow aqueous solubility.[3][4]
TPSA56.43 ŲModerate polar surface area.

These are computationally predicted values and should be experimentally verified.

Q2: What is a good starting solvent for making a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of poorly soluble compounds for use in biological assays.[1] Start by preparing a 10 mM stock solution in 100% DMSO.

Q3: How can I experimentally determine the solubility of this compound in my specific assay buffer?

A3: You can perform a kinetic or thermodynamic solubility assay. A simple kinetic solubility assay involves preparing a high-concentration stock in DMSO and serially diluting it into your aqueous assay buffer. The concentration at which precipitation is first observed (e.g., by visual inspection, light scattering, or nephelometry) is an estimate of its kinetic solubility.[5][6] For a more accurate measure, a shake-flask method for thermodynamic solubility can be used (see Experimental Protocols).

Q4: Are there alternative solubilization strategies if increasing the co-solvent concentration is not an option for my assay?

A4: Yes, several other strategies can be employed:[3][4][7]

  • pH Modification: As the compound contains a pyridine ring, its solubility may increase in acidic conditions due to protonation. If your assay permits, you can try lowering the pH of the buffer.

  • Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Triton™ X-100) can form micelles that encapsulate the compound and increase its apparent solubility.

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3]

Q5: My compound seems to be interacting with the plasticware. How can I mitigate this?

A5: Some hydrophobic compounds can adsorb to the surface of standard polystyrene plates. Using low-binding microplates can reduce this effect. Additionally, the inclusion of a low percentage of bovine serum albumin (BSA) in your assay buffer can help to block non-specific binding sites on the plastic.

III. Experimental Protocols

Protocol 1: Kinetic Solubility Assay by UV-Vis Spectrophotometry

This protocol provides a method to estimate the kinetic solubility of this compound in an aqueous buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS). The final DMSO concentration should be kept constant in all wells (e.g., 1%).

  • Incubation: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking to allow for equilibration and potential precipitation.

  • Filtration: Filter the plate using a 96-well filter plate (e.g., with a 0.45 µm filter) to remove any precipitated compound.

  • Quantification: Transfer the filtrate to a UV-transparent 96-well plate. Measure the absorbance at the λmax of the compound.

  • Calculation: Create a standard curve of the compound in the assay buffer (at concentrations where no precipitation is observed). Use the standard curve to determine the concentration of the compound in the filtered samples. The highest concentration that remains in solution is the kinetic solubility.[5]

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility, which is a more thermodynamically stable measurement.[8]

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., water, PBS) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation: Centrifuge or filter the solution to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Result: The measured concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

IV. Signaling Pathway Diagram

While the specific biological target of this compound is not defined here, many small molecule inhibitors target protein kinase signaling pathways. The following diagram illustrates a hypothetical kinase signaling cascade that could be relevant for a compound of this nature.

receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription Activates proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation Promotes compound This compound compound->raf Inhibits

Caption: Hypothetical MAPK/ERK signaling pathway inhibition.

References

Preventing degradation of (6-thiophen-2-ylpyridin-3-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (6-thiophen-2-ylpyridin-3-yl)methanol during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound during storage?

A1: The degradation of this compound is primarily caused by three factors:

  • Oxidation: The thiophene and pyridine rings, as well as the methanol group, are susceptible to oxidation. The sulfur atom in the thiophene ring can be oxidized to form a thiophene S-oxide, which can undergo further reactions. The methanol group can be oxidized to the corresponding aldehyde or carboxylic acid.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of the pyridine ring.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

Q2: What are the visible signs of degradation?

A2: Degradation of this compound may be indicated by a change in the physical appearance of the compound, such as a color change from white/off-white to yellow or brown. However, significant degradation can occur without any visible signs. Therefore, analytical testing is crucial to confirm the stability of the compound.

Q3: How can I prevent the degradation of this compound?

A3: To minimize degradation, store this compound under the following conditions:

  • Temperature: Store at or below the recommended storage temperature, typically 2-8°C. For long-term storage, -20°C is advisable.

  • Light: Protect from light by storing in an amber or opaque container.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis, although this is a less common degradation pathway for this molecule.

Q4: What are the likely degradation products of this compound?

A4: Based on the structure, the following are potential degradation products:

  • (6-(S-oxo-thiophen-2-yl)pyridin-3-yl)methanol: Formed by the oxidation of the thiophene sulfur atom.

  • (6-thiophen-2-ylpyridin-3-yl)carbaldehyde: Formed by the oxidation of the methanol group.

  • 6-thiophen-2-ylnicotinic acid: Formed by further oxidation of the aldehyde.

  • N-oxide of this compound: Formed by oxidation of the pyridine nitrogen.

  • Chlorinated thiophene derivatives: Can form in the presence of chloride ions.[1][2]

Troubleshooting Guide

This guide will help you identify and resolve potential degradation issues with this compound.

Problem: Unexpected peaks observed during HPLC analysis.
Possible Cause Troubleshooting Steps
Degradation of the compound 1. Review Storage Conditions: Ensure the compound has been stored according to the recommended conditions (see FAQ Q3). 2. Perform Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols) to identify the retention times of potential degradation products. 3. Analyze by LC-MS: Use a more advanced analytical technique like UPLC-MS to identify the mass of the unknown peaks and compare them to the masses of potential degradation products.
Contamination of the sample or solvent 1. Analyze a Blank: Run a blank injection (mobile phase only) to check for solvent contamination. 2. Use Fresh Solvents: Prepare fresh mobile phase and sample diluent. 3. Check Sample Preparation: Ensure that all glassware and equipment used for sample preparation are clean.
Problem: Loss of potency or inconsistent experimental results.
Possible Cause Troubleshooting Steps
Significant degradation of the compound 1. Quantify Purity: Use a validated stability-indicating HPLC method to determine the purity of your current stock of the compound. 2. Obtain a New Batch: If significant degradation is confirmed, obtain a fresh, high-purity batch of this compound. 3. Implement Strict Storage Protocols: Enforce proper storage conditions for the new batch to prevent future degradation.
Experimental error 1. Review Experimental Protocol: Carefully review your experimental procedure for any potential sources of error. 2. Calibrate Instruments: Ensure all instruments used in the experiment are properly calibrated. 3. Run a Control Experiment: Perform a control experiment with a known, stable compound to verify your experimental setup.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Parameter Short-Term Storage (≤ 1 month) Long-Term Storage (> 1 month)
Temperature 2-8°C-20°C
Light Protect from light (amber vial)Protect from light (opaque, sealed container)
Atmosphere Tightly sealed containerInert atmosphere (Argon or Nitrogen)
Moisture Dry environmentDesiccated environment
Table 2: Potential Degradation Products and their Molecular Weights
Degradation Product Molecular Weight ( g/mol ) Potential Cause of Formation
This compound (Parent)205.26-
(6-(S-oxo-thiophen-2-yl)pyridin-3-yl)methanol221.26Oxidation
(6-thiophen-2-ylpyridin-3-yl)carbaldehyde203.24Oxidation
6-thiophen-2-ylnicotinic acid219.24Oxidation
N-oxide of this compound221.26Oxidation
Chloro-(6-thiophen-2-ylpyridin-3-yl)methanol239.71Presence of chloride ions

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC or UPLC system with UV/PDA and MS detectors

2. Procedure:

  • Acid Hydrolysis: Dissolve a small amount of the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with NaOH before analysis.

  • Base Hydrolysis: Dissolve a small amount of the compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize with HCl before analysis.

  • Oxidative Degradation: Dissolve a small amount of the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Thermal Degradation: Heat a solid sample of the compound at 80°C for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC or UPLC-MS method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method. Method optimization will be required.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more nonpolar compounds. A suggested starting gradient is:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV/PDA at a wavelength that provides good absorbance for the parent compound and potential impurities (e.g., 254 nm, with PDA to monitor all wavelengths). Mass Spectrometry (MS) detection is highly recommended for peak identification.

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

logical_relationship cluster_storage Storage Conditions cluster_degradation Degradation Pathways cluster_products Degradation Products Optimal Storage Optimal Storage Compound Stability Compound Stability Optimal Storage->Compound Stability Suboptimal Storage Suboptimal Storage Oxidation Oxidation Suboptimal Storage->Oxidation Photodegradation Photodegradation Suboptimal Storage->Photodegradation Thermal Stress Thermal Stress Suboptimal Storage->Thermal Stress S-Oxide S-Oxide Oxidation->S-Oxide Aldehyde Aldehyde Oxidation->Aldehyde N-Oxide N-Oxide Oxidation->N-Oxide Other Products Other Products Photodegradation->Other Products Accelerated Degradation Accelerated Degradation Thermal Stress->Accelerated Degradation Carboxylic Acid Carboxylic Acid Aldehyde->Carboxylic Acid

Caption: Logical relationship between storage conditions and degradation.

experimental_workflow Start Start Forced Degradation Forced Degradation Start->Forced Degradation HPLC/UPLC-MS Analysis HPLC/UPLC-MS Analysis Forced Degradation->HPLC/UPLC-MS Analysis Identify Degradants Identify Degradants HPLC/UPLC-MS Analysis->Identify Degradants Optimize Storage Optimize Storage Identify Degradants->Optimize Storage Known Degradants Develop Stability-Indicating Method Develop Stability-Indicating Method Identify Degradants->Develop Stability-Indicating Method Separation Achieved End End Optimize Storage->End Develop Stability-Indicating Method->End

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Spectroscopic Analysis of Thiophene Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of thiophene compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of a substituted thiophene shows broad peaks. What could be the cause?

A1: Broad peaks in an ¹H NMR spectrum can arise from several factors. Here are some common causes and solutions:

  • Poor Shimming: The magnetic field may not be homogeneous. Try re-shimming the spectrometer.

  • Sample Concentration: A sample that is too concentrated can lead to peak broadening. Diluting the sample may resolve this issue.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening. Consider purifying your sample further or using a metal scavenger.

  • Chemical Exchange: Protons that are exchanging with the solvent (e.g., acidic protons) or undergoing conformational changes on the NMR timescale can appear broad. Running the experiment at a different temperature can sometimes sharpen these peaks.

  • π-Stacking and Aggregation: Thiophene-based compounds, especially polymers, have a tendency to form π-stacked aggregates, even in good solvents. This can lead to broad signals in the NMR spectrum.[1][2] Try using a different solvent or acquiring the spectrum at an elevated temperature to disrupt these interactions.

Q2: I am having trouble getting a clean mass spectrum of my thiophene derivative. The molecular ion peak is very weak or absent.

A2: The stability of the molecular ion in mass spectrometry can be influenced by the ionization technique and the compound's structure.

  • Ionization Method: Electron Ionization (EI) can be a "hard" technique, causing extensive fragmentation and a weak or absent molecular ion peak.[3] Consider using a "softer" ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI), which are more likely to yield an intact molecular ion.[3]

  • Fragmentation Pattern: Thiophene compounds can undergo specific fragmentation pathways. For example, α-cleavage to a carbonyl group is a dominant feature in acylthiophenes.[4] Understanding the expected fragmentation can help in interpreting the spectrum even without a prominent molecular ion.

  • Thermal Instability: If your compound is thermally labile, it may be degrading in the ion source. Ensure the source temperature is appropriate for your sample.

Q3: The UV-Vis absorption spectrum of my thiophene compound has shifted unexpectedly. What does this mean?

A3: Shifts in the UV-Vis absorption spectrum (bathochromic/red shift to longer wavelengths or hypsochromic/blue shift to shorter wavelengths) are typically related to changes in the electronic structure and environment of the molecule.

  • Solvent Effects: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption maximum (λmax).[5][6] It is crucial to be consistent with the solvent used for analysis.

  • Substitution Effects: The position and nature of substituents on the thiophene ring significantly impact the electronic transitions. Electron-donating groups tend to cause a red shift, while electron-withdrawing groups can have varied effects depending on their position.

  • Conjugation: Extending the π-conjugated system, for example, by adding more thiophene units or other aromatic rings, will generally lead to a bathochromic shift.[7]

  • Aggregation: Formation of aggregates can also alter the absorption spectrum.

Q4: I am seeing negative peaks in my FTIR spectrum. What went wrong?

A4: Negative peaks in an absorbance FTIR spectrum usually indicate an issue with the background spectrum collection. This can happen if the background was taken with a contaminant on the ATR crystal or in the sample chamber that is not present during the sample measurement.[8] To resolve this, clean the ATR crystal or sample holder thoroughly, collect a new background spectrum, and then re-run your sample.[8]

Troubleshooting Guides

¹H and ¹³C NMR Spectroscopy
Problem Possible Cause Suggested Solution
Overlapping signals in the aromatic region. Protons on the thiophene ring and other aromatic systems have similar chemical shifts.Try using a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆) which can induce different chemical shifts. Alternatively, a higher field NMR spectrometer can provide better resolution.
Incorrect peak integration. Poor phasing of the spectrum or overlapping peaks.Manually re-phase the spectrum. For overlapping multiplets, deconvolution software may be necessary for accurate integration.
Extra peaks in the spectrum. Contamination from solvents (e.g., ethyl acetate, grease) or impurities in the sample.Check for common solvent peaks. If necessary, purify the sample again. A D₂O shake can confirm the presence of exchangeable protons (e.g., -OH, -NH) which will disappear from the spectrum.
Quaternary carbons are weak or not visible in ¹³C NMR. Quaternary carbons have no attached protons and thus do not benefit from the Nuclear Overhauser Effect (NOE) enhancement. They also tend to have longer relaxation times.Increase the number of scans and/or increase the relaxation delay time in the experimental parameters.
Mass Spectrometry
Problem Possible Cause Suggested Solution
Complex fragmentation pattern that is difficult to interpret. Thiophene rings can undergo rearrangements and complex fragmentation pathways upon ionization.Compare your spectrum to literature data for similar compounds. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which helps in determining the elemental composition of fragments.[3]
Isomeric thiophenes cannot be distinguished. Isomers with substituents at different positions on the thiophene ring often produce very similar mass spectra under EI conditions.[4]Couple the mass spectrometer with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to separate the isomers before they enter the mass analyzer.
UV-Vis Spectroscopy
Problem Possible Cause Suggested Solution
Non-linear Beer-Lambert plot. High concentrations can lead to intermolecular interactions or instrumental limitations. The compound may be degrading or aggregating at higher concentrations.Use a more dilute concentration range for your calibration curve. Ensure the absorbance values are within the linear range of the spectrophotometer (typically below 1.5-2 AU).
Spectrum shows poor resolution or is noisy. The sample concentration is too low, or the instrument settings are not optimal.Increase the sample concentration. Optimize instrument parameters such as integration time or scan speed.
FTIR Spectroscopy
Problem Possible Cause Suggested Solution
Broad O-H peak obscuring other signals. Presence of water in the sample or KBr matrix.Dry the sample thoroughly under vacuum. Use dry KBr and prepare the pellet in a low-humidity environment (e.g., a glove box).
Weak or absent C-S stretching vibration. The C-S stretch in thiophenes can be weak and may be coupled with other vibrations, making it difficult to identify definitively.Look for other characteristic peaks of the thiophene ring, such as C-H and C=C stretching and bending vibrations, to confirm its presence.[9][10]
Saturated (flattened) peaks. The sample is too concentrated or the film is too thick.For solid samples prepared as a thin film, dissolve the sample in a more dilute solution and re-cast the film.[11] For KBr pellets, use a smaller amount of sample relative to the KBr.[12]

Experimental Protocols

General Protocol for ¹H NMR Analysis of a Thiophene Compound
  • Sample Preparation:

    • Weigh 5-25 mg of the purified thiophene compound into a clean, dry vial.[13]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).[13]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical lock signal.

  • Data Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay. For a standard ¹H spectrum, a 1-2 second relaxation delay is usually sufficient.

    • Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive phase and have a flat baseline.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

General Protocol for FTIR Analysis of a Solid Thiophene Compound (ATR Method)
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, followed by a dry tissue.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid thiophene compound onto the center of the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum.

  • Data Processing and Cleaning:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

Data Tables

Typical ¹H and ¹³C NMR Chemical Shifts (ppm) for Thiophene
Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2/C5 (α-protons/carbons)~7.3~125
C3/C4 (β-protons/carbons)~7.1~127
Note: Chemical shifts are relative to TMS and can vary depending on the solvent and substituents.[1][2][14]
Characteristic IR Absorption Frequencies for Thiophene Derivatives
Vibrational Mode Typical Wavenumber Range (cm⁻¹) Intensity
C-H stretching (aromatic)3120 - 3050Medium to Weak
C=C stretching (ring)1540 - 1340Medium to Strong
C-H in-plane bending1250 - 1030Medium
C-S stretching850 - 650Weak to Medium
C-H out-of-plane bending920 - 650Strong
Source: Compiled from data in[15]
UV-Vis Absorption Maxima (λmax) for Selected Thiophene Derivatives in Hexane
Compound Substituent(s) λmax (nm)
ThiopheneNone235
2-Methylthiophene2-CH₃236
2-Chlorothiophene2-Cl242
2-Bromothiophene2-Br245
2-Iodothiophene2-I251
2-Acetylthiophene2-COCH₃262, 287
2-Nitrothiophene2-NO₂272, 310
Source: Data adapted from[16]

Diagrams

TroubleshootingWorkflow start Problem with Spectroscopic Data check_sample Is the sample pure and properly prepared? start->check_sample check_instrument Are instrument parameters and calibration correct? check_sample->check_instrument Yes repurify Re-purify sample. Prepare fresh solution. check_sample->repurify No recalibrate Recalibrate instrument. Run standard/reference sample. check_instrument->recalibrate No consult_faq Consult specific troubleshooting guide (e.g., NMR, MS, IR, UV-Vis). check_instrument->consult_faq Yes repurify->start recalibrate->start end_good Problem Resolved consult_faq->end_good Solution Found end_bad Issue persists. Consult with instrument specialist. consult_faq->end_bad Solution Not Found

Caption: General troubleshooting workflow for spectroscopic analysis.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Processing & Analysis sample_prep Sample Preparation (Dissolving, Pelletizing, etc.) instrument_setup Instrument Setup (Calibration, Background Scan) sample_prep->instrument_setup data_acq Data Acquisition (Run Sample Scan) instrument_setup->data_acq data_proc Data Processing (FT, Phasing, Baseline Correction) data_acq->data_proc data_analysis Spectral Analysis (Peak Picking, Integration) data_proc->data_analysis interpretation Interpretation & Reporting data_analysis->interpretation

Caption: Generalized experimental workflow for spectroscopic techniques.

References

Technical Support Center: Scaling Up the Synthesis of (6-thiophen-2-ylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (6-thiophen-2-ylpyridin-3-yl)methanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound on a larger scale?

A1: The most prevalent and scalable approach involves a two-step sequence:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between a 6-halopyridine derivative (e.g., 6-bromonicotinaldehyde) and 2-thienylboronic acid to form the C-C bond between the pyridine and thiophene rings.

  • Reduction: Subsequent reduction of the aldehyde functional group at the 3-position of the pyridine ring to the corresponding primary alcohol using a suitable reducing agent like sodium borohydride (NaBH₄).

Q2: Are there alternative starting points for this synthesis?

A2: Yes, the intermediate, 6-(thiophen-2-yl)nicotinaldehyde, is commercially available. If this starting material is used, only the reduction step is necessary, which can simplify the overall process and potentially increase the overall yield.

Q3: What are the primary challenges when scaling up the Suzuki-Miyaura coupling for this type of heteroaromatic compound?

A3: Key challenges include:

  • Catalyst Deactivation: Lewis-basic nitrogen and sulfur atoms in the pyridine and thiophene rings can coordinate to the palladium catalyst, leading to deactivation.

  • Protodeboronation: The heteroaryl boronic acid can react with residual water or other protic sources in the reaction mixture, leading to the formation of thiophene as a byproduct instead of the desired coupled product.

  • Impurity Profile: Homocoupling of the boronic acid or the aryl halide can lead to byproducts that may be difficult to separate from the desired product.

  • Palladium Removal: Residual palladium from the catalyst often needs to be removed to very low levels, especially for pharmaceutical applications, which can require specific purification techniques.

Q4: How can I effectively remove residual palladium from my final product?

A4: Several methods can be employed for palladium removal. A common laboratory and scale-up technique involves treating the reaction mixture with a scavenger. For instance, an aqueous solution of sodium bisulfite (NaHSO₃) at elevated temperatures can effectively reduce palladium levels. Other specialized palladium scavengers are also commercially available.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 6-Bromonicotinaldehyde with 2-Thienylboronic Acid

This protocol is adapted from procedures for similar 6-arylated-pyridin-3-yl derivatives.

Materials:

  • 6-Bromonicotinaldehyde

  • 2-Thienylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., Potassium phosphate (K₃PO₄), 2 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • To a reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add 6-bromonicotinaldehyde (1 equivalent), 2-thienylboronic acid (1.2 equivalents), and potassium phosphate (2 equivalents).

  • Add the 1,4-dioxane/water (4:1) solvent mixture.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 85-95 °C and stir until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 6-(thiophen-2-yl)nicotinaldehyde can be purified by column chromatography on silica gel.

Protocol 2: Reduction of 6-(thiophen-2-yl)nicotinaldehyde

Materials:

  • 6-(thiophen-2-yl)nicotinaldehyde

  • Sodium borohydride (NaBH₄)

  • Solvent (e.g., Methanol or Ethanol)

Procedure:

  • Dissolve 6-(thiophen-2-yl)nicotinaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. The addition is exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete by TLC analysis.

  • Quench the reaction by the slow addition of water.

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Data Presentation

Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling

ParameterStarting MaterialBoronic AcidCatalystBaseSolventTemperature (°C)Typical Yield
Example 1 6-Bromonicotinaldehyde2-Thienylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O85-9560-80%
Example 2 6-Chloronicotinonitrile2-Thienylboronic acidPd₂(dba)₃/XPhosK₂CO₃Toluene100-11075-90%

Table 2: Parameters for the Reduction of 6-(thiophen-2-yl)nicotinaldehyde

ParameterReducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield
Example 1 NaBH₄Methanol0 to RT1-2>90%
Example 2 LiAlH₄THF0 to RT1>95% (Note: Stronger reductant, requires anhydrous conditions and careful quenching)

Troubleshooting Guides

Troubleshooting the Suzuki-Miyaura Coupling Step
Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed reaction mixture. 3. Poor quality of reagents (e.g., wet solvent, decomposed boronic acid). 4. Inappropriate base or solvent.1. Use a fresh batch of catalyst or a pre-catalyst. 2. Ensure thorough degassing of the solvent and reaction mixture. 3. Use anhydrous solvents and high-purity reagents. 4. Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems.
Significant Protodeboronation of Thiophene Boronic Acid 1. Presence of excess water or protic impurities. 2. Prolonged reaction time at high temperature.1. Use anhydrous solvents and ensure reagents are dry. 2. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a milder base.
Formation of Homocoupled Byproducts 1. Inefficient oxidative addition or transmetalation. 2. Non-optimal stoichiometry of reactants.1. Screen different palladium catalysts and ligands. 2. Use a slight excess (1.1-1.2 equivalents) of the boronic acid.
Difficulty in Product Purification 1. Co-elution of byproducts with the product. 2. Presence of residual palladium.1. Optimize chromatographic conditions (e.g., different solvent systems, gradient elution). 2. Treat the crude product with a palladium scavenger before chromatography.
Troubleshooting the Reduction Step
Issue Potential Cause(s) Suggested Solution(s)
Incomplete Reduction 1. Insufficient reducing agent. 2. Deactivated reducing agent due to moisture.1. Increase the equivalents of the reducing agent (e.g., from 1.5 to 2.0 eq. of NaBH₄). 2. Use a fresh, dry batch of the reducing agent.
Formation of Impurities During Workup 1. Unstable product under acidic or basic conditions.1. Use a neutral or mildly acidic quench (e.g., saturated ammonium chloride solution). 2. Keep the temperature low during the workup.
Difficult Isolation of the Product 1. Product is partially soluble in the aqueous layer.1. Saturate the aqueous layer with NaCl (brine) to decrease the polarity and improve extraction efficiency. 2. Use a more polar extraction solvent or perform more extractions.

Visualizations

experimental_workflow cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_reduction Step 2: Reduction A 6-Bromonicotinaldehyde & 2-Thienylboronic Acid B Add Pd Catalyst & Base in Dioxane/Water A->B C Heat (85-95°C) B->C D Workup & Purification C->D E 6-(thiophen-2-yl)nicotinaldehyde D->E F Dissolve in Methanol E->F Proceed to Reduction G Add NaBH4 at 0°C F->G H Stir at Room Temp. G->H I Workup & Purification H->I J This compound I->J troubleshooting_logic start Low Yield in Suzuki Coupling? cause1 Inactive Catalyst? start->cause1 Check cause2 Protodeboronation? start->cause2 Check cause3 Poor Reagent Quality? start->cause3 Check solution1 Use Fresh Catalyst cause1->solution1 solution2 Use Anhydrous Solvents cause2->solution2 solution3 Check Reagent Purity cause3->solution3

Technical Support Center: Refinement of Protocols for Biological Activity Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in refining their biological activity testing.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during key biological assays.

Polymerase Chain Reaction (PCR)

Q1: Why is there no PCR product (no band on the gel)?

A1: This is a common issue with several potential causes. Systematically check the following:

  • Reagents: Ensure all PCR components (dNTPs, primers, polymerase, buffer) were added to the reaction mix and are not expired. Thaw and mix all reagents properly before use.[1]

  • Template DNA: The quality and quantity of the DNA template are crucial.[2] Check the DNA concentration and purity. If the concentration is too low, the PCR may fail.[3] Contaminants like phenol or EDTA can inhibit the reaction.[2]

  • Primers: Poor primer design can lead to no amplification. Ensure primers are specific to the target sequence and have an appropriate melting temperature (Tm), typically between 55-65°C.[2]

  • Annealing Temperature: The annealing temperature might be too high, preventing primers from binding to the template. Try decreasing the temperature in 2°C increments.

  • Extension Time: The extension time may be too short for the polymerase to synthesize the full-length product, especially for long templates.[1]

  • Denaturation: Inadequate denaturation of the DNA template can prevent primer access. Ensure the initial denaturation step is sufficient (e.g., 94-98°C for at least 30 seconds).[2]

Q2: Why are there multiple, non-specific bands in my PCR product?

A2: Non-specific bands arise from primers annealing to unintended sequences. Consider these solutions:

  • Annealing Temperature: An annealing temperature that is too low can lead to non-specific primer binding.[2] Increase the temperature in 2-5°C increments. A gradient PCR can help determine the optimal temperature.[2]

  • Primer Design: Primers may have complementarity to other regions of the template DNA. Redesign primers to be more specific to the target.[1]

  • Magnesium Concentration: Magnesium concentration affects polymerase activity. Too much can lead to non-specific amplification.[2] Try reducing the MgCl₂ concentration.

  • Template Amount: Too much template DNA can sometimes contribute to non-specific products.

Q3: What causes smeared bands on the gel?

A3: Smeared bands can be due to several factors:

  • Suboptimal PCR Conditions: A low annealing temperature or an excessively long extension time can generate non-specific products, resulting in smears.[3]

  • Too Many Cycles: An excessive number of PCR cycles can lead to the accumulation of non-specific products.[2] Try reducing the number of cycles.

  • Degraded Template DNA: Use high-quality, intact template DNA to avoid smearing. Check the integrity of your DNA on a gel before starting the PCR.[2]

Western Blot

Q1: Why is there no signal or a very weak signal on my Western Blot?

A1: A lack of signal can be frustrating. Here's a checklist of potential causes:

  • Protein Transfer: Verify that the protein transfer from the gel to the membrane was successful. You can use a reversible stain like Ponceau S to visualize total protein on the membrane after transfer.[4][5]

  • Antibody Concentrations: The concentrations of the primary or secondary antibodies may be too low. Try increasing the antibody concentration or extending the incubation time (e.g., overnight at 4°C).[6]

  • Antibody Compatibility: Ensure the secondary antibody is specific to the species in which the primary antibody was raised (e.g., use an anti-rabbit secondary for a primary antibody raised in a rabbit).[5]

  • Blocking: Over-blocking can sometimes mask the epitope your primary antibody is supposed to recognize. Try reducing the blocking time or using a different blocking agent.

  • Substrate: Ensure the detection substrate has not expired and is active.[6] For low-abundance proteins, a more sensitive substrate might be necessary.[6]

Q2: Why is the background on my Western Blot so high?

A2: High background can obscure your bands of interest. Here are some common causes and solutions:

  • Insufficient Blocking: Blocking prevents non-specific binding of antibodies to the membrane. Increase the blocking time or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[4]

  • Inadequate Washing: Increase the number and duration of wash steps to remove unbound antibodies. Adding a detergent like Tween-20 to the wash buffer can also help.[4]

  • Antibody Concentration: The concentration of the primary or secondary antibody may be too high. Try further diluting your antibodies.[4]

  • Membrane Handling: Never touch the membrane with bare hands, as oils and proteins from your skin can cause blotchy background.

Q3: Why are there multiple or non-specific bands on my blot?

A3: The presence of unexpected bands can complicate data interpretation.

  • Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Use an affinity-purified antibody if possible.[5]

  • Protein Overload: Loading too much protein on the gel can lead to non-specific antibody binding. Reduce the amount of protein loaded per lane.[4]

  • Protein Degradation: If you see bands at a lower molecular weight than expected, your protein of interest may be degrading. Ensure you use protease inhibitors during sample preparation.

Enzyme-Linked Immunosorbent Assay (ELISA)

Q1: Why am I getting no signal or a weak signal in my ELISA?

A1: A weak or absent signal can be due to a variety of factors:

  • Reagent Issues: Check that all reagents were added in the correct order and volume and that they are not expired.[7]

  • Incubation Times/Temperatures: Incubation times may have been too short, or the temperature may have been too low. Ensure incubations are carried out at the temperature specified in the protocol.[7]

  • Washing: Insufficient washing can lead to high background, but excessive washing can elute the antibody or antigen from the well.

  • Antibody Pairing (Sandwich ELISA): Ensure the capture and detection antibodies recognize different epitopes on the antigen.[8]

Q2: Why is the background signal in my ELISA too high?

A2: High background can be caused by several factors that lead to non-specific signal generation:

  • Insufficient Washing: Inadequate washing can leave behind unbound antibodies or detection reagents. Increase the number of washes or the soaking time between washes.[8][9]

  • Antibody Concentration: The concentration of the detection antibody may be too high. Perform dilutions to determine the optimal working concentration.[9]

  • Ineffective Blocking: The blocking buffer may not be effectively preventing non-specific binding. Try a different blocking reagent.[9]

  • Substrate Incubation: Incubating the substrate for too long or in the light can lead to high background. Substrate incubation should be carried out in the dark.[9]

Q3: Why is there high variability between my replicate wells?

A3: Inconsistent results between replicates can compromise the reliability of your data.

  • Pipetting Technique: Ensure consistent and accurate pipetting. Using a multichannel pipette can help reduce variability.[7]

  • Insufficient Mixing: Thoroughly mix all reagents and samples before adding them to the wells.[8]

  • Edge Effects: The outer wells of a plate can be subject to temperature fluctuations, leading to "edge effects." To mitigate this, avoid using the outer wells for samples or standards, or ensure the plate is evenly warmed.

  • Plate Washing: Inconsistent washing across the plate can lead to variability. An automated plate washer can improve consistency.[7]

Cell Viability Assays

Q1: What are common sources of error in cell viability assays?

A1: Several factors can introduce errors into cell viability assay results:

  • Experimental Conditions: Inconsistent temperature, humidity, or pH can affect cell health and lead to inaccurate readings.[10]

  • Cell Culture Handling: Overgrowth, undergrowth, or contamination of the cell culture can significantly alter the results of a viability assay.[10] It is also important to consider the passage number of the cells, as this can influence experimental outcomes.[11][12]

  • Compound Interference: The compounds being tested may interact with the assay reagents, leading to false positive or false negative results.

  • Improper Sample Handling: Excessive exposure to light or improper storage of assay reagents can lead to their degradation and affect the results.[10]

Q2: How can I optimize my cell-based assays for better reproducibility?

A2: To improve the reproducibility of your cell-based assays, consider the following:

  • Consistent Cell Seeding: Ensure a uniform number of cells is seeded in each well to reduce well-to-well variation.[13]

  • Gentle Liquid Handling: Handle cells gently to avoid causing stress, which can impact their viability.[13]

  • Aseptic Technique: Use proper aseptic techniques to prevent contamination of your cell cultures.[13]

  • Choose the Right Microtiter Plate: The type of microtiter plate can influence cell attachment and growth, so select a plate that is appropriate for your cell type and assay.[11][12]

Data Presentation

Table 1: General Recommendations for Antibody Dilutions in Western Blot & ELISA
ApplicationAntibodyStarting Dilution Range
Western Blot Primary Antibody1:500 - 1:2,000
Secondary Antibody1:2,000 - 1:10,000
ELISA Capture Antibody1-10 µg/mL
Detection Antibody0.5-2 µg/mL

Note: These are general starting points. Optimal dilutions must be determined empirically for each specific antibody and application.

Table 2: Typical PCR Component Concentrations
ComponentFinal Concentration
Template DNA 1 pg - 10 ng (plasmid) / 1 ng - 1 µg (genomic)
Primers 0.1 - 0.5 µM
dNTPs 200 µM each
MgCl₂ 1.5 - 2.5 mM
Taq Polymerase 1 - 2.5 units/reaction

Note: The optimal concentration for each component may vary depending on the specific template, primers, and polymerase used.

Experimental Protocols

General Protocol for Polymerase Chain Reaction (PCR)
  • Reaction Setup: On ice, prepare a master mix containing nuclease-free water, PCR buffer, dNTPs, forward primer, reverse primer, and DNA polymerase.

  • Aliquot Master Mix: Aliquot the master mix into individual PCR tubes.

  • Add Template DNA: Add the template DNA to each respective tube.

  • Thermal Cycling: Place the PCR tubes in a thermal cycler and begin the cycling program.

    • Initial Denaturation: 95°C for 2-5 minutes.

    • Cycling (25-35 cycles):

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C for 30 seconds (temperature is primer-dependent).

      • Extension: 72°C for 1 minute per kilobase of product length.

    • Final Extension: 72°C for 5-10 minutes.

  • Analysis: Analyze the PCR products by agarose gel electrophoresis.

General Protocol for Western Blot
  • Sample Preparation: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

General Protocol for Sandwich ELISA
  • Coating: Coat a 96-well plate with the capture antibody diluted in a coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBST).

  • Blocking: Add a blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Repeat the washing step.

  • Sample/Standard Incubation: Add your samples and standards to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a substrate solution (e.g., TMB) to each well and incubate until a color develops.

  • Stop Reaction: Add a stop solution to each well to stop the color development.

  • Read Plate: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

Visualizations

PCR_Troubleshooting Start PCR Experiment GelAnalysis Analyze on Agarose Gel Start->GelAnalysis NoBand No Product Band GelAnalysis->NoBand No visible product CorrectBand Correct Size Band GelAnalysis->CorrectBand Single band of expected size WrongBand Incorrect/Multiple Bands GelAnalysis->WrongBand Unexpected results CheckReagents Check Reagents: - All components added? - Expired? NoBand->CheckReagents Troubleshoot OptimizeAnne OptimizeAnne WrongBand->OptimizeAnne CheckTemplate Check Template DNA: - Quality & Quantity? CheckReagents->CheckTemplate Reagents OK OptimizeAnnealingTemp_Low Optimize Annealing Temp: - Decrease in 2°C steps CheckTemplate->OptimizeAnnealingTemp_Low Template OK OptimizeExtension Optimize Extension Time: - Increase time OptimizeAnnealingTemp_Low->OptimizeExtension Still no band OptimizeAnnealingTemp_High Optimize Annealing Temp: - Increase in 2°C steps CheckPrimers Check Primer Design: - Specificity? OptimizeAnnealingTemp_High->CheckPrimers Still non-specific AdjustMg Adjust MgCl₂ Concentration CheckPrimers->AdjustMg Primers OK نبیTemp_High Troubleshoot

Caption: A troubleshooting workflow for common PCR issues.

Western_Blot_Troubleshooting Start Western Blot Detection Result Analyze Blot Image Start->Result NoSignal No/Weak Signal Result->NoSignal Signal absent GoodSignal Clean Signal Result->GoodSignal Clear bands HighBackground High Background Result->HighBackground Blot is noisy CheckTransfer Check Protein Transfer (Ponceau S stain) NoSignal->CheckTransfer Troubleshoot OptimizeBlocking Optimize Blocking: - Increase time/concentration HighBackground->OptimizeBlocking Troubleshoot IncreaseAntibody Increase Antibody Conc. or Incubation Time CheckTransfer->IncreaseAntibody Transfer OK CheckSubstrate Check Substrate Activity IncreaseAntibody->CheckSubstrate Still no signal CheckAntibodyCompatibility Check Secondary Antibody Compatibility CheckSubstrate->CheckAntibodyCompatibility Substrate OK ImproveWashing Improve Washing: - Increase duration/number OptimizeBlocking->ImproveWashing Still high background DecreaseAntibody Decrease Antibody Conc. ImproveWashing->DecreaseAntibody Washing optimized

Caption: A troubleshooting workflow for Western Blot signal issues.

ELISA_Troubleshooting Start ELISA Plate Reading Readout Analyze OD Values Start->Readout WeakSignal Weak/No Signal Readout->WeakSignal Low ODs GoodCurve Good Standard Curve Readout->GoodCurve Expected results HighBackground High Background Readout->HighBackground High ODs in negative controls HighCV High Variability (CV%) Readout->HighCV Poor replicate agreement CheckReagents Check Reagents: - Added correctly? - Expired? WeakSignal->CheckReagents Troubleshoot CheckWashing Improve Washing Steps HighBackground->CheckWashing Troubleshoot CheckPipetting Review Pipetting Technique HighCV->CheckPipetting Troubleshoot CheckIncubation Check Incubation: - Time & Temperature CheckReagents->CheckIncubation Reagents OK TitrateAntibody Titrate Detection Antibody CheckWashing->TitrateAntibody Washing OK CheckBlocking Optimize Blocking Step TitrateAntibody->CheckBlocking Antibody conc. OK EnsureMixing Ensure Thorough Mixing CheckPipetting->EnsureMixing Technique consistent

Caption: A troubleshooting guide for common ELISA problems.

Cell_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout Culture Cell Culture (Monitor confluence, passage number) Harvest Harvest & Count Cells Culture->Harvest Seed Seed Cells in Plate Harvest->Seed Treat Apply Treatment (e.g., drug compounds) Seed->Treat Incubate Incubate for Defined Period Treat->Incubate AddReagent Add Assay Reagent Incubate->AddReagent IncubateReagent Incubate Reagent AddReagent->IncubateReagent Measure Measure Signal (e.g., Absorbance, Fluorescence) IncubateReagent->Measure DataAnalysis Data Analysis Measure->DataAnalysis

Caption: A general experimental workflow for cell-based assays.

References

Technical Support Center: Minimizing Impurities in the Final Product

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing impurities in their final products.

Troubleshooting Guide

Unwanted impurities can compromise the quality, safety, and efficacy of your final product.[1][2] This guide will help you identify potential sources of impurities and suggest appropriate analytical techniques for their detection.

Impurity Type Potential Sources Recommended Analytical Methods
Organic Impurities Starting materials, by-products of side reactions, intermediates, degradation products, reagents, ligands, and catalysts.[1]High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]
Inorganic Impurities Reagents, ligands, catalysts, heavy metals, inorganic salts, filter aids (e.g., charcoal).[1][4]Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Atomic Absorption Spectroscopy (AAS), X-ray Fluorescence (XRF).
Residual Solvents Used during synthesis, purification, or formulation.[1][5]Gas Chromatography (GC) with headspace analysis.[3]
Degradation Products Chemical instability of the product, exposure to light, temperature, pH, water, or reaction with excipients.[4][5]HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS).
Particulate Matter Environmental contamination (dust), particles from manufacturing equipment or containers.[4]Light Microscopy, Scanning Electron Microscopy (SEM).

Frequently Asked Questions (FAQs)

A selection of frequently asked questions to help you with your experiments.

Q1: My final product has a lower-than-expected purity. What are the first steps I should take?

A1: First, re-evaluate the quality of your starting materials, as impurities present in raw materials can carry over to the final product.[5][6] Review your reaction conditions, such as temperature, pH, and reaction time, as slight deviations can lead to side reactions and byproduct formation.[3] Also, consider the possibility of incomplete reactions leaving unreacted starting materials in your product mixture.[5] Finally, assess your purification method to ensure it is suitable for removing the specific impurities present.

Q2: I'm observing an unknown peak in my HPLC chromatogram. How can I identify it?

A2: Isolating the unknown impurity is the first critical step. Techniques like preparative HPLC or supercritical fluid chromatography (SFC) can be used to collect a sufficient amount of the impurity for structural analysis.[7][8] Once isolated, a combination of analytical techniques such as Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation will be essential for identification.[9]

Q3: How can I prevent the degradation of my product during storage?

A3: Product degradation can often be mitigated by controlling storage conditions.[5] Conduct stability studies under various conditions (e.g., temperature, humidity, light) to identify factors that accelerate degradation.[3] Based on these studies, you can establish appropriate storage conditions, which may include refrigeration, protection from light, or storage under an inert atmosphere. The formulation itself can also be optimized by adjusting pH or adding stabilizers.[10]

Q4: What is the most effective general-purpose purification technique?

Q5: My crystallization is not working effectively. What can I do?

A5: Successful crystallization relies on selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[12] If crystals do not form, it could be due to using too much solvent; in this case, you can try to evaporate some of the solvent.[16] If the compound "oils out" instead of crystallizing, it may be because the solution is supersaturated or impurities are inhibiting crystal formation. Adding a seed crystal or scratching the inside of the flask can help induce crystallization.[16]

Experimental Protocols

Protocol 1: Recrystallization for Solid Compound Purification

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[12][17]

Methodology:

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.[12]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[18] The flask should remain undisturbed during this period.[12]

  • Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[12]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Column Chromatography for Purification of a Liquid or Soluble Compound

Column chromatography is a versatile purification technique that separates components of a mixture based on their differential adsorption to a stationary phase.[19]

Methodology:

  • Stationary Phase Selection: Choose a suitable stationary phase (e.g., silica gel, alumina) based on the polarity of your compound.

  • Solvent System (Mobile Phase) Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation of your target compound from impurities. The ideal retention factor (Rf) for your compound should be around 0.2-0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a small layer of sand.

    • Prepare a slurry of the stationary phase in the mobile phase and pour it into the column.

    • Allow the stationary phase to settle, ensuring there are no air bubbles or cracks in the packing.

    • Add another layer of sand on top of the stationary phase.

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Add the mobile phase to the top of the column and begin to collect fractions.

    • Maintain a constant flow rate. The separation can be performed using an isocratic (constant solvent composition) or gradient (increasing solvent polarity) elution.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain your pure product.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

impurity_workflow start Impurity Detected identify Identify Impurity (LC-MS, NMR, etc.) start->identify source Determine Source (Raw Material, Process, Degradation) identify->source raw_material Source: Raw Material source->raw_material process Source: Process-Related source->process degradation Source: Degradation source->degradation remediate Select Remediation Strategy raw_material->remediate process->remediate degradation->remediate change_supplier Change/Qualify Raw Material Supplier remediate->change_supplier optimize_process Optimize Process (Temp, pH, etc.) remediate->optimize_process reformulate Reformulate/Change Storage Conditions remediate->reformulate purify Implement/Optimize Purification Step change_supplier->purify optimize_process->purify reformulate->purify end Impurity Minimized purify->end

Caption: Workflow for Impurity Identification and Remediation.

purification_decision_tree start Is the crude product a solid? is_soluble Is it soluble in a suitable hot solvent and less soluble cold? start->is_soluble Yes is_volatile Is the compound volatile and thermally stable? start->is_volatile No (Liquid/Oil) crystallization Use Crystallization/ Recrystallization is_soluble->crystallization Yes chromatography_solid Consider Column Chromatography is_soluble->chromatography_solid No distillation Use Distillation is_volatile->distillation Yes is_acid_base Is the compound acidic or basic? is_volatile->is_acid_base No chromatography_liquid Use Column Chromatography (Flash or HPLC) is_acid_base->chromatography_liquid No extraction Use Acid-Base Extraction is_acid_base->extraction Yes

Caption: Decision Tree for Selecting a Purification Method.

References

Addressing regioisomeric mixture formation during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions regarding the formation of regioisomeric mixtures during chemical synthesis. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers and why are they a concern in synthesis?

Regioisomers are structural isomers that have the same molecular formula and carbon skeleton but differ in the position of a substituent or functional group on that skeleton.[1] Their formation is a significant concern in synthesis, particularly in drug development, because different regioisomers can exhibit vastly different biological activities, toxicities, and pharmacokinetic properties. The presence of an undesired regioisomer can lead to reduced efficacy, increased side effects, and complications in purification, ultimately impacting the yield and purity of the target compound.[2]

Q2: What are the primary factors that control the formation of regioisomers?

The formation of one regioisomer over another, known as regioselectivity, is primarily governed by a combination of electronic and steric factors, as well as reaction conditions which can favor either kinetic or thermodynamic control.[2]

  • Electronic Effects: The distribution of electron density in the substrate plays a crucial role. For instance, in the electrophilic addition of an acid like HBr to an unsymmetrical alkene, the reaction proceeds through the most stable carbocation intermediate.[1][3] This leads to the preferential formation of the Markovnikov product.[1][3]

  • Steric Hindrance: Bulky groups near a reactive site can obstruct the approach of a reagent, favoring its reaction at a less sterically hindered position.

  • Reaction Conditions: Temperature, solvent, and the presence of catalysts can influence the reaction pathway. For example, the addition of HBr to an alkene in the presence of peroxides switches the mechanism from ionic to free-radical, leading to the anti-Markovnikov product.[4][5][6]

Q3: Which common reactions are prone to forming regioisomeric mixtures?

Several classes of organic reactions are known to produce regioisomeric mixtures, including:

  • Electrophilic additions to unsymmetrical alkenes and alkynes: The addition of reagents like hydrogen halides (HX) or water can result in different constitutional isomers.[1][3]

  • Elimination reactions (E1 and E1cB): Depending on the substrate and conditions, the removal of a leaving group and a proton can lead to the formation of double bonds in different positions.

  • Ring-opening of unsymmetrical epoxides: The site of nucleophilic attack on the epoxide ring can vary depending on the reaction conditions (acidic or basic) and the nature of the nucleophile.

  • Aromatic substitutions on substituted rings: The directing effects of existing substituents on an aromatic ring guide incoming electrophiles to ortho, meta, or para positions, often resulting in a mixture of isomers.

Troubleshooting Guides

Problem: My reaction produced a mixture of regioisomers. How can I improve the selectivity?

Solution:

Improving regioselectivity involves modifying the reaction conditions to favor the formation of the desired isomer. Consider the following strategies:

  • Catalyst Selection: Employing regioselective catalysts is a powerful approach. For example, transition metal catalysts with specific ligands can direct a reaction to a particular site by stabilizing one transition state over another.[2]

  • Directing Groups: Introducing a temporary directing group can block a reactive site or electronically activate another, guiding the reagent to the desired position. This group can be removed in a subsequent step.

  • Solvent and Temperature Optimization: The polarity of the solvent can influence the stability of charged intermediates, thereby affecting the reaction pathway. Lowering the reaction temperature often favors the kinetically controlled product, which may be the desired regioisomer.

  • Reagent Choice: In some cases, changing the reagent can alter the regiochemical outcome. For instance, in hydroboration-oxidation of alkenes, the use of bulky borane reagents can enhance selectivity for the anti-Markovnikov product.

Problem: I am struggling to separate a mixture of regioisomers. What should I do?

Solution:

Separating regioisomers can be challenging due to their similar physical properties. If standard flash column chromatography is ineffective, consider the following troubleshooting workflow.

G Troubleshooting Workflow for Regioisomer Separation start Regioisomeric Mixture Inseparable by Standard Flash Chromatography tlc_check Optimize TLC Conditions (Vary solvent systems, additives like acid/base) start->tlc_check separation_achieved Separation on TLC? tlc_check->separation_achieved flash_chrom Perform Flash Chromatography with Optimized Conditions separation_achieved->flash_chrom Yes still_inseparable Still Inseparable separation_achieved->still_inseparable No end_success Pure Isomers Obtained flash_chrom->end_success recrystallization Attempt Recrystallization (Screen various solvents and solvent mixtures) still_inseparable->recrystallization Yes derivatization Consider Derivatization to Alter Physical Properties, then Separate still_inseparable->derivatization No success_cryst Successful Separation? recrystallization->success_cryst hplc Preparative HPLC or SFC success_cryst->hplc No success_cryst->end_success Yes hplc->end_success end_further Further Characterization and Method Development Required hplc->end_further derivatization->flash_chrom

Caption: A decision-making workflow for separating challenging regioisomeric mixtures.

Data Presentation

The regioselectivity of a reaction can be dramatically altered by a change in reaction mechanism. The following table summarizes the expected major products and representative selectivity for the addition of HBr to propene under different conditions.

ReactionSubstrateReagentConditionsMajor ProductMinor ProductRepresentative Regioisomeric Ratio (Major:Minor)
Markovnikov Addition PropeneHBrNo peroxides2-Bromopropane1-Bromopropane>90:10
Anti-Markovnikov Addition PropeneHBrWith Peroxides (e.g., Benzoyl Peroxide)1-Bromopropane2-Bromopropane>90:10

Reaction Mechanisms

The regiochemical outcome of the addition of HBr to an unsymmetrical alkene like propene is determined by the reaction mechanism.

G Mechanism of Markovnikov Addition of HBr to Propene cluster_step1 Step 1: Protonation to form the most stable carbocation cluster_step2 Step 2: Nucleophilic attack by bromide propene Propene secondary_carbocation Secondary Carbocation (More Stable) propene->secondary_carbocation Electrophilic Attack hbr H-Br hbr->secondary_carbocation br_ion Br⁻ hbr->br_ion secondary_carbocation_2 Secondary Carbocation br_ion_2 Br⁻ product 2-Bromopropane (Major Product) secondary_carbocation_2->product br_ion_2->product

Caption: The ionic mechanism for Markovnikov addition favors the more stable secondary carbocation.

G Mechanism of Anti-Markovnikov Addition of HBr to Propene cluster_initiation Initiation: Formation of Bromine Radical cluster_propagation Propagation: Addition to form the most stable free radical peroxide R-O-O-R ro_radical 2 R-O• peroxide->ro_radical Heat br_radical Br• ro_radical->br_radical hbr_init H-Br hbr_init->br_radical br_radical_prop Br• propene Propene secondary_radical Secondary Radical (More Stable) propene->secondary_radical br_radical_prop->secondary_radical product 1-Bromopropane (Major Product) secondary_radical->product hbr_prop H-Br hbr_prop->product br_radical_regen Br• (regenerated) hbr_prop->br_radical_regen

Caption: The free-radical mechanism for anti-Markovnikov addition favors the more stable secondary radical.

Experimental Protocols

Protocol 1: Separation of o-Nitroaniline and p-Nitroaniline by Flash Column Chromatography

This protocol describes the separation of a mixture of ortho- and para-nitroaniline, a common example of regioisomer separation.

Materials:

  • Silica gel (230-400 mesh)

  • Glass column

  • Sand

  • Cotton or glass wool

  • Eluent: Hexanes/Ethyl Acetate mixture (start with a low polarity mixture, e.g., 9:1, and gradually increase polarity based on TLC analysis)

  • Mixture of o-nitroaniline and p-nitroaniline

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The goal is to find a solvent mixture where the two isomers have a clear separation (different Rf values). The p-nitroaniline is more polar and will have a lower Rf than the o-nitroaniline.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., from a pump or air line) to push the solvent through the column at a steady rate.

    • The less polar o-nitroaniline (typically a yellow band) will move down the column faster.

    • The more polar p-nitroaniline (typically an orange/red band) will move more slowly.

  • Fraction Collection:

    • Collect the eluent in a series of numbered test tubes or flasks.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Analysis and Isolation:

    • Combine the fractions that contain the pure desired isomer (as determined by TLC).

    • Evaporate the solvent from the combined fractions to obtain the purified regioisomer.

Protocol 2: Quantification of Cresol Regioisomers by UPLC-MS/MS

This protocol provides a general workflow for the quantification of o-cresol and p-cresol, common industrial chemicals and biomarkers.

Materials:

  • UPLC system coupled to a tandem mass spectrometer (MS/MS)

  • C18 reverse-phase column (or other suitable column like BEH Phenyl)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Standards of o-cresol and p-cresol

  • Internal standard (e.g., a deuterated version like o-Cresol-d7)

  • Sample matrix (e.g., plasma, urine)

Procedure:

  • Sample Preparation:

    • To a known volume of the sample (e.g., 100 µL of plasma), add a known amount of the internal standard solution.

    • Perform a protein precipitation step by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

    • For some matrices like urine, a hydrolysis step (acidic or enzymatic) may be necessary to free conjugated forms of the cresols.

    • In some cases, derivatization (e.g., with dansyl chloride) may be performed to improve chromatographic behavior and ionization efficiency.[7][8]

    • Transfer the supernatant to a clean vial for analysis.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards by spiking known concentrations of o-cresol and p-cresol into a blank matrix.

    • Process these standards using the same sample preparation procedure.

  • UPLC-MS/MS Analysis:

    • Set up the UPLC method. A gradient elution is typically used to separate the isomers. For example:

      • Initial conditions: 95% A, 5% B

      • Ramp to 5% A, 95% B over several minutes.

      • Hold at high organic phase concentration to wash the column.

      • Return to initial conditions and equilibrate.

    • Set up the MS/MS method in Multiple Reaction Monitoring (MRM) mode.

      • Determine the precursor ion (e.g., [M+H]⁺) for each analyte and the internal standard.

      • Optimize the collision energy to find the most abundant and specific product ions for each precursor.

      • Set up MRM transitions for each regioisomer and the internal standard.

  • Data Analysis:

    • Inject the prepared samples and calibration standards.

    • Integrate the peak areas for each analyte and the internal standard in the resulting chromatograms.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration for the calibration standards.

    • Determine the concentration of each cresol regioisomer in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of (6-thiophen-2-ylpyridin-3-yl)methanol and (6-furan-2-ylpyridin-3-yl)methanol Scaffolds in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold and its derivatives are of significant interest due to their prevalence in FDA-approved drugs and their diverse biological activities. This guide provides a comparative overview of the bioactivity of two closely related heterocyclic compounds, (6-thiophen-2-ylpyridin-3-yl)methanol and (6-furan-2-ylpyridin-3-yl)methanol, with a focus on their potential as anticancer agents. While direct comparative studies on these specific parent compounds are limited in publicly available literature, this analysis draws upon experimental data from structurally similar derivatives to infer their potential bioactivity and guide future research.

Introduction to the Core Scaffolds

Both this compound and (6-furan-2-ylpyridin-3-yl)methanol share a pyridinylmethanol core, a structural motif recognized for its role in various biological activities. The key distinction lies in the five-membered heterocyclic ring attached to the pyridine core: a thiophene ring in the former and a furan ring in the latter. This seemingly subtle difference in the heteroatom (sulfur vs. oxygen) can significantly influence the compound's physicochemical properties, such as electron distribution, lipophilicity, and hydrogen bonding capacity, thereby impacting its biological activity.

Comparative Bioactivity: Insights from Derivatives

Extensive research has been conducted on derivatives of both thiophene-pyridine and furan-pyridine scaffolds, revealing a broad spectrum of biological activities, with a notable emphasis on anticancer properties.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of derivatives of both scaffolds against a variety of cancer cell lines. The data suggests that both thiophene-pyridine and furan-pyridine moieties can serve as valuable pharmacophores in the design of novel anticancer agents.

Table 1: Summary of Anticancer Activity for Derivatives of this compound and (6-furan-2-ylpyridin-3-yl)methanol

Scaffold TypeDerivative ClassCancer Cell Line(s)Reported Activity
Thiophene-Pyridine Thiazolyl PyridinesA549 (Lung)Potent cytotoxicity, with some derivatives showing IC50 values in the sub-micromolar range.[1]
ThienopyridinesMCF-7 (Breast), HCT-116 (Colon)Significant cytotoxic effects, with some compounds exhibiting IC50 values below 50 µM.[2]
BipyridinesMCF-7 (Breast)Promising cytotoxic effects, with some compounds showing higher activity than the reference drug doxorubicin.[3][4]
Furan-Pyridine FuropyridonesKYSE70, KYSE150 (Esophageal)Significant anti-tumor activity, with some derivatives showing high inhibition rates at microgram-per-milliliter concentrations.[5]
Pyrazolyl ChalconesHepG2 (Liver), A549 (Lung)Promising anticancer activity, with some compounds showing IC50 values comparable to doxorubicin.[6][7][8]

Note: The IC50 values and specific activities mentioned are for various derivatives and not for the parent compounds this compound or (6-furan-2-ylpyridin-3-yl)methanol.

Structure-Activity Relationship (SAR) Insights

While a direct SAR comparison of the two parent compounds is not available, general trends can be inferred from the broader class of pyridine derivatives. The nature and position of substituents on both the pyridine and the thiophene/furan rings play a crucial role in determining the anticancer potency. For instance, the introduction of bulky groups or halogen atoms can either enhance or diminish activity depending on the specific molecular context.

Experimental Methodologies

The evaluation of the anticancer activity of these compounds typically involves a series of standardized in vitro assays.

Cytotoxicity Assays

The most common method to assess the cytotoxic potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

Experimental Protocol: MTT Assay

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (typically 24-72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Potential Mechanisms of Action

The precise signaling pathways through which these compounds exert their anticancer effects are likely diverse and dependent on their specific structures. However, based on the activities of related compounds, several potential mechanisms can be hypothesized.

anticancer_pathway Compound (6-heteroarylpyridin-3-yl)methanol Derivative Receptor Cell Surface Receptor (e.g., EGFR, VEGFR) Compound->Receptor Inhibition Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK, PI3K/Akt) Compound->Kinase_Cascade Inhibition Receptor->Kinase_Cascade Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factors Cell_Cycle_Arrest Cell Cycle Arrest Kinase_Cascade->Cell_Cycle_Arrest Apoptosis Apoptosis Kinase_Cascade->Apoptosis Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Survival Cell Survival Gene_Expression->Survival

Caption: Hypothetical signaling pathway potentially targeted by heteroarylpyridin-3-ylmethanol derivatives.

Experimental and Drug Discovery Workflow

The process of identifying and developing novel anticancer agents from these scaffolds follows a well-defined workflow.

drug_discovery_workflow Synthesis Chemical Synthesis of Derivatives Screening In Vitro Cytotoxicity Screening (e.g., MTT) Synthesis->Screening Hit_ID Hit Identification (Potent & Selective) Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Caption: General workflow for the discovery and development of novel anticancer drugs.

Conclusion and Future Directions

Future research should focus on the direct synthesis and parallel biological evaluation of this compound and (6-furan-2-ylpyridin-3-yl)methanol, along with a systematically varied library of their derivatives. Such studies would provide crucial data to establish a clear structure-activity relationship and elucidate the specific molecular targets and signaling pathways involved. This would ultimately pave the way for the rational design of more potent and selective anticancer drug candidates based on these versatile heterocyclic scaffolds.

References

Validating the Mechanism of Action of GSK3787: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK3787, a selective Peroxisome Proliferator-Activated Receptor delta (PPARδ) antagonist, with other relevant compounds. The information presented is supported by experimental data to validate its mechanism of action.

GSK3787 is a potent and selective tool for investigating the biological functions of PPARδ. It acts as a selective and irreversible antagonist of PPARδ with a pIC50 of 6.6, showing no significant affinity for PPARα or PPARγ.[1][2] Its irreversible nature stems from the covalent modification of a cysteine residue within the ligand-binding pocket of PPARδ.[2] This guide will compare the activity of GSK3787 with other PPARδ modulators, providing insights into its application in preclinical research.

Comparative Analysis of PPARδ Modulators

To understand the specific antagonistic action of GSK3787, it is essential to compare its performance against both agonists and other antagonists of the PPARδ receptor. The following tables summarize the quantitative data for GSK3787 and its key comparators.

Compound Target Mechanism of Action Potency (pIC50) Selectivity
GSK3787 PPARδIrreversible Antagonist6.6[1][2]No measurable affinity for PPARα or PPARγ (pIC50 < 5)[1]
GSK0660 PPARβ/δAntagonist6.8Nearly inactive on PPARα and PPARγ (IC50 > 10 μM)

Table 1: Comparison of PPARδ Antagonists. This table provides a side-by-side comparison of the potency and selectivity of GSK3787 and GSK0660.

Compound Target Mechanism of Action Potency (EC50) Selectivity
GW501516 PPARβ/δAgonist1 nM>1000-fold selectivity over PPARα and PPARγ
GW0742 PPARβ/δAgonist1 nMHigh selectivity over PPARα (EC50 = 1.1 μM) and PPARγ (EC50 = 2 μM)

Table 2: Potency and Selectivity of PPARδ Agonists. This table highlights the high potency and selectivity of commonly used PPARδ agonists, which are often used in conjunction with antagonists like GSK3787 to probe the PPARδ signaling pathway.

Elucidating the PPARδ Signaling Pathway

GSK3787 exerts its effect by inhibiting the PPARδ signaling pathway. PPARs are ligand-activated transcription factors that regulate gene expression by forming heterodimers with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator-Activated Receptor Response Elements (PPREs) in the promoter regions of target genes. Agonist binding promotes the recruitment of co-activators, leading to gene transcription, while antagonists like GSK3787 block this process.

PPAR_delta_pathway cluster_extracellular Extracellular cluster_cellular Cellular Agonist PPARδ Agonist (e.g., GW501516) PPARd PPARδ Agonist->PPARd binds & activates Antagonist GSK3787 Antagonist->PPARd binds & inhibits RXR RXR PPARd->RXR heterodimerizes PPRE PPRE RXR->PPRE binds TargetGenes Target Genes (e.g., ANGPTL4, PDK4) PPRE->TargetGenes regulates transcription Coactivators Co-activators Coactivators->PPRE recruited by agonist Corepressors Co-repressors Corepressors->PPRE recruited by antagonist

Figure 1: PPARδ Signaling Pathway. This diagram illustrates the mechanism of PPARδ activation by agonists and its inhibition by the antagonist GSK3787.

Experimental Validation of GSK3787's Mechanism of Action

The antagonistic activity of GSK3787 on the PPARδ receptor can be validated through a series of well-established in vitro and cellular assays.

experimental_workflow cluster_assays Experimental Assays cluster_readouts Primary Readouts BindingAssay LanthaScreen™ TR-FRET Competitive Binding Assay IC50 IC50 Determination BindingAssay->IC50 measures binding affinity ReporterAssay Luciferase Reporter Gene Assay ReporterActivity Reporter Gene Activity ReporterAssay->ReporterActivity measures functional antagonism ChIPAssay Chromatin Immunoprecipitation (ChIP)-qPCR Assay DNAEnrichment Target DNA Enrichment ChIPAssay->DNAEnrichment measures target gene engagement

Figure 2: Experimental Workflow. This workflow outlines the key experiments used to validate the mechanism of action of a PPARδ antagonist.

Detailed Experimental Protocols

1. LanthaScreen™ TR-FRET PPARδ Competitive Binding Assay

This assay quantitatively measures the binding affinity of a test compound to the PPARδ ligand-binding domain (LBD).

  • Principle: The assay is based on time-resolved fluorescence resonance energy transfer (TR-FRET) between a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged PPARδ-LBD and a fluorescently labeled PPARδ ligand (tracer). A compound that binds to the PPARδ-LBD will displace the tracer, leading to a decrease in the TR-FRET signal.

  • Protocol:

    • Prepare a 2X stock solution of the test compound (e.g., GSK3787) and a known competitor (e.g., GW0742) in the assay buffer.

    • In a 384-well plate, add 5 µL of the 2X test compound or control to the respective wells.

    • Prepare a 4X solution of the fluorescent tracer in the assay buffer and add 5 µL to all wells.

    • Prepare a 4X solution of the GST-PPARδ-LBD and Tb-anti-GST antibody mixture in the assay buffer.

    • Add 10 µL of the protein/antibody mixture to all wells.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 495 nm.

    • Calculate the 520/495 nm emission ratio and plot the results against the compound concentration to determine the IC50 value.

2. PPARδ Luciferase Reporter Gene Assay

This cell-based assay measures the functional antagonist activity of a compound on PPARδ-mediated gene transcription.

  • Principle: Cells are co-transfected with an expression vector for PPARδ and a reporter plasmid containing a luciferase gene under the control of a PPRE. In the presence of a PPARδ agonist, the receptor is activated and drives the expression of luciferase. An antagonist will inhibit this agonist-induced luciferase expression.

  • Protocol:

    • Seed cells (e.g., HEK293T) in a 96-well plate.

    • Co-transfect the cells with a PPARδ expression plasmid and a PPRE-luciferase reporter plasmid using a suitable transfection reagent. A Renilla luciferase plasmid can be co-transfected for normalization.

    • After 24 hours, treat the cells with a fixed concentration of a PPARδ agonist (e.g., 10 nM GW501516) and varying concentrations of the test antagonist (e.g., GSK3787).

    • Incubate the cells for another 24 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the antagonist concentration to determine the IC50 value.

3. Chromatin Immunoprecipitation (ChIP)-qPCR Assay

This assay is used to determine if the antagonist can block the recruitment of PPARδ to the promoter of its target genes in a cellular context.

  • Principle: Cells are treated with an agonist and/or antagonist, and then the protein-DNA complexes are cross-linked. The chromatin is sheared, and an antibody specific to PPARδ is used to immunoprecipitate the PPARδ-DNA complexes. The associated DNA is then purified and quantified by quantitative PCR (qPCR) using primers specific for the PPRE of a known PPARδ target gene.

  • Protocol:

    • Culture cells (e.g., HepG2) and treat with a PPARδ agonist (e.g., 50 nM GW0742) in the presence or absence of the antagonist (e.g., 1 µM GSK3787) for a specified time.

    • Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction with glycine.

    • Harvest the cells, lyse them, and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

    • Incubate the sheared chromatin with a PPARδ-specific antibody or a control IgG overnight at 4°C.

    • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

    • Wash the beads to remove non-specific binding.

    • Elute the chromatin from the beads and reverse the cross-links by heating.

    • Purify the DNA.

    • Perform qPCR using primers flanking the PPRE of a PPARδ target gene (e.g., ANGPTL4 or PDK4).

    • Analyze the data as a percentage of input to determine the enrichment of PPARδ at the target gene promoter. A decrease in enrichment in the presence of the antagonist indicates successful inhibition of PPARδ binding.[3]

Conclusion

The data presented in this guide demonstrate that GSK3787 is a potent, selective, and irreversible antagonist of the PPARδ receptor. Its mechanism of action can be thoroughly validated using a combination of binding, reporter, and target engagement assays. By comparing its activity with known PPARδ agonists and other antagonists, researchers can confidently utilize GSK3787 as a valuable tool to dissect the intricate roles of PPARδ signaling in health and disease.

References

Navigating the Selectivity Landscape of (6-thiophen-2-ylpyridin-3-yl)methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a chemical scaffold is paramount to advancing safe and effective therapeutics. This guide provides a comparative analysis of the off-target interactions of derivatives structurally related to (6-thiophen-2-ylpyridin-3-yl)methanol, based on available experimental data. Due to a lack of specific studies on the exact this compound molecule, this guide focuses on the cross-reactivity of closely related thiophene-pyridine scaffolds, namely 3-(thiophen-2-ylthio)pyridines and 3-(thiophen-2-yl)pyridines. These analogs serve as valuable surrogates for predicting potential off-target interactions.

The thiophene-pyridine motif is a common scaffold in medicinal chemistry. While initially designed for a specific target, these compounds often exhibit inhibitory activity against a range of other proteins, particularly kinases. This guide summarizes the observed cross-reactivities, presents the quantitative data in a clear format, details the experimental protocols used for these assessments, and provides visualizations of the experimental workflows.

Multi-Kinase Inhibition Profile of Thiophene-Pyridine Analogs

Studies on 3-(thiophen-2-ylthio)pyridine derivatives, originally designed as inhibitors of the insulin-like growth factor 1 receptor (IGF-1R), revealed that their potent anticancer activity stemmed from the inhibition of a panel of other kinases. A representative compound from this series was found to be inactive against IGF-1R but showed inhibitory activity against several fibroblast growth factor receptors (FGFRs), epidermal growth factor receptor (EGFR), Janus kinase (JAK), and RON receptor tyrosine kinase.[1][2]

Similarly, a series of 3-(thiophen-2-yl)pyridine derivatives were identified as inhibitors of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A).[3]

The following table summarizes the cross-reactivity data for representative compounds from these studies.

Compound ClassIntended TargetActual Off-Target(s)Representative CompoundOff-Target IC50 (µM)
3-(thiophen-2-ylthio)pyridineIGF-1RFGFR3, EGFR, JAK, RONCompound 43 [1]FGFR3: >10, EGFR: >10, JAK: >10, RON: >10
3-(thiophen-2-yl)pyridineNot SpecifiedDyrk1AMultiple compounds[3]Ranging from <1 µM to >10 µM

Note: For compound 43 from the 3-(thiophen-2-ylthio)pyridine series, while inhibition was observed, the IC50 values were all determined to be greater than 10 µM in the specific assays used.[1]

Experimental Protocols

The determination of cross-reactivity and off-target effects relies on robust and standardized experimental protocols. Below are the methodologies employed in the cited studies for kinase inhibition profiling.

Kinase Inhibition Assay Protocol

This protocol is a generalized representation based on the methodologies described for screening 3-(thiophen-2-ylthio)pyridine and 3-(thiophen-2-yl)pyridine derivatives.[1][3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

Materials:

  • Test compounds (e.g., this compound derivatives)

  • Recombinant human kinases

  • Specific peptide substrates for each kinase

  • Adenosine triphosphate (ATP), [γ-33P]ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well plates

  • Phosphocellulose or filter-bottom plates

  • Scintillation counter

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted to obtain a range of concentrations.

  • Reaction Mixture Preparation: In each well of a 96-well plate, the following are combined:

    • Assay buffer

    • Recombinant kinase

    • Peptide substrate

    • Test compound at a specific concentration

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of ATP and [γ-33P]ATP.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Termination of Reaction: The reaction is stopped by the addition of a solution such as phosphoric acid.

  • Separation of Phosphorylated Substrate: The phosphorylated peptide is separated from the residual [γ-33P]ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper or using filter-bottom plates, followed by washing steps to remove unincorporated ATP.

  • Quantification: The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution reaction_setup Reaction Setup in 96-well Plate compound_prep->reaction_setup reagent_prep Reagent Preparation reagent_prep->reaction_setup incubation Incubation reaction_setup->incubation termination Reaction Termination incubation->termination separation Separation of Phosphorylated Substrate termination->separation quantification Scintillation Counting separation->quantification data_analysis IC50 Determination quantification->data_analysis

Kinase Inhibition Assay Workflow

Signaling Pathway Context

The identified off-targets of thiophene-pyridine derivatives are involved in crucial cellular signaling pathways. For instance, FGFRs, EGFR, and JAK are key components of pathways that regulate cell growth, proliferation, and differentiation. Dyrk1A is implicated in neurodevelopment and has been linked to neurodegenerative diseases. The diagram below illustrates a simplified representation of these interconnected signaling pathways.

signaling_pathways cluster_growth_factors Growth Factor Signaling cluster_cytokines Cytokine Signaling cluster_downstream Downstream Effectors cluster_neurodevelopment Neurodevelopmental Pathway EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT FGFR FGFR FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT Growth_Factor Growth Factor Growth_Factor->EGFR Growth_Factor->FGFR JAK JAK STAT STAT JAK->STAT Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK Cytokine Cytokine Cytokine->Cytokine_Receptor Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Gene_Expression Gene_Expression STAT->Gene_Expression Dyrk1A Dyrk1A Neuro_Processes Neuronal Processes Dyrk1A->Neuro_Processes

Relevant Signaling Pathways

Conclusion

While the cross-reactivity profile of this compound has not been directly reported, analysis of structurally similar compounds provides valuable insights into its potential off-target interactions. The 3-(thiophen-2-ylthio)pyridine and 3-(thiophen-2-yl)pyridine scaffolds have been shown to interact with multiple kinases, including FGFRs, EGFR, JAK, RON, and Dyrk1A. Researchers working with this compound and its derivatives should consider screening against these and other related kinases to fully characterize the selectivity profile of their compounds. The experimental protocols and pathway information provided in this guide offer a framework for conducting and interpreting such cross-reactivity studies. A thorough understanding of a compound's polypharmacology is essential for the development of safe and effective targeted therapies.

References

A Comparative Guide to the Synthetic Routes of Atorvastatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Atorvastatin, the active ingredient in the cholesterol-lowering medication Lipitor, is a complex synthetic molecule whose manufacturing efficiency has been a subject of intense research and development. This guide provides a comparative analysis of the principal synthetic strategies employed for its production, from the established industrial methods to modern, greener alternatives. We will delve into the Paal-Knorr condensation, multicomponent reactions, and innovative biocatalytic pathways, offering a clear comparison of their efficacy supported by experimental data.

Overview of Major Synthetic Strategies

The synthesis of Atorvastatin, a pentasubstituted pyrrole, primarily revolves around the construction of the central pyrrole core and the stereoselective installation of the chiral dihydroxyheptanoic acid side chain. The main approaches can be broadly categorized as:

  • The Paal-Knorr Pyrrole Synthesis: This is the classical and well-established industrial route. It involves the linear synthesis of a complex 1,4-diketone intermediate which is then condensed with a primary amine to form the pyrrole ring.[1][2]

  • Multicomponent Reaction (MCR) Routes: Modern approaches, such as the Ugi reaction, offer a more convergent and atom-economical pathway. These reactions combine three or more starting materials in a single step to rapidly build molecular complexity, significantly reducing the number of synthetic steps required.[1][3]

  • Biocatalytic and Chemo-enzymatic Routes: Leveraging the high selectivity of enzymes, these "green" methods are used to synthesize key chiral intermediates or even core components of the molecule. Enzymes like 2-deoxyribose-5-phosphate aldolase (DERA) and ketoreductases (KREDs) are employed to create the chiral side chain with high enantiomeric purity, avoiding hazardous reagents and improving sustainability.[4][5][6]

Quantitative Comparison of Synthetic Routes

The efficacy of a synthetic route is measured by several key metrics, including the number of steps, overall yield, and the purity of the final Active Pharmaceutical Ingredient (API). The following table summarizes these parameters for the principal synthetic routes to Atorvastatin.

Synthetic RouteKey Reaction TypeNumber of StepsOverall YieldFinal Product PurityKey Advantages & Disadvantages
Paal-Knorr Route 1,4-Diketone + Amine Condensation6 - 10[2]~41% (from key aldehyde)[7]>99.5%[8]Advantages: Well-established, scalable, high purity. Disadvantages: Linear sequence, many steps.
Münchnone Route [3+2] Cycloaddition8[2]46% (cycloaddition step)[1]Not ReportedAdvantages: Novel approach to regioselectivity. Disadvantages: Long synthetic sequence.
Ugi MCR Route Multicomponent Reaction4[1][3]Not Reported (low yield cited as a challenge)[9]Not ReportedAdvantages: Highly convergent, fewer steps. Disadvantages: Potential for low yields, challenging purification.[9]
Biocatalytic (DERA) Route Aldolase-catalyzed aldol reactionShorter than Paal-Knorr[5]Not Reported (described as "high yielding")[5]Not ReportedAdvantages: "Green" process, avoids hazardous reagents (cyanide/azide), water-based.[5] Disadvantages: Requires enzyme development and production.

Experimental Protocols and Methodologies

Detailed experimental procedures are critical for reproducibility and comparison. Below are outlines of key experimental steps for two distinct and representative synthetic strategies.

Kilogram-Scale Paal-Knorr Synthesis and Final API Salt Formation

This method represents a refined and scalable version of the traditional industrial process. The final steps focus on converting an advanced ketal ester intermediate into the pure calcium salt of Atorvastatin.

Methodology:

  • Ketal Deprotection: An advanced ketal ester intermediate is treated with a methanol/water/hydrochloric acid mixture. The reaction progress is monitored by TLC. Upon completion, the methanol is distilled off under reduced pressure.

  • Ester Hydrolysis & Salt Formation: The residue from the previous step is dissolved in a biphasic mixture of water and ethyl acetate. Sodium hydroxide is added to hydrolyze the tert-butyl ester.

  • Work-up and Purification: After hydrolysis, the excess NaOH is quenched. The ethyl acetate layer is separated, and this extraction is repeated. The combined organic layers contain the sodium salt of Atorvastatin.

  • Calcium Salt Precipitation: The ethyl acetate solution is washed with a water-methanol mixture and then evaporated. The residue is taken up in hot ethyl alcohol, leading to the precipitation of the Atorvastatin hemi-calcium salt. The suspension is cooled, and the product is isolated by centrifugation, washed, and dried.[8]

A high-yielding synthesis on a 7 kg scale using this improved protocol afforded the final Atorvastatin calcium salt with a purity of >99.5% and a yield of 78.7% for the final salt formation step.[8]

Ugi Multicomponent Reaction (MCR) Approach

This route showcases a highly convergent strategy that dramatically shortens the synthesis.

Methodology:

  • Ugi Four-Component Reaction (U-4C): p-Fluorobenzaldehyde, a commercially available primary amine, a convertible isocyanide, and isobutyric acid are combined in 2,2,2-trifluoroethanol (TFE) at room temperature. This one-pot reaction assembles a key precursor, the Ugi adduct.[1]

  • Post-Condensation Modifications: The resulting Ugi adduct undergoes a one-pot acid deprotection and isocyanide cleavage to yield a valuable amido acid intermediate.

  • Cycloaddition: This intermediate is then subjected to a regioselective [3 + 2] cycloaddition with an acetylene derivative in the presence of a coupling agent like N,N'-diisopropylcarbodiimide (DIPC) in THF.

  • Final Deprotection: The advanced intermediate from the cycloaddition is treated with an acid, such as 10-camphorsulfonic acid (CSA), to yield the final Atorvastatin product.[1]

This MCR-based synthesis successfully reduces the number of steps to Atorvastatin to just four, compared to the six to ten steps in many Paal-Knorr based routes.[1][2]

Visualizing Synthetic Strategies

The fundamental difference between the classical linear synthesis and modern convergent approaches can be visualized as a workflow. The Paal-Knorr route follows a step-by-step assembly, whereas MCR and some biocatalytic routes construct key fragments separately before a final, convergent assembly.

G cluster_0 Linear Synthesis (e.g., Paal-Knorr) cluster_1 Convergent Synthesis (e.g., MCR / Biocatalytic) cluster_2 Fragment 1 Synthesis cluster_3 Fragment 2 Synthesis A Starting Material A B Intermediate B A->B C Intermediate C (1,4-Diketone) B->C D Intermediate D C->D E Final Product (Atorvastatin) D->E F Starting Material F1 H Key Intermediate H (e.g., Ugi Adduct or Chiral Side Chain) MCR MCR F->MCR G Starting Material F2 G->MCR K Final Product (Atorvastatin) H->K MCR->H I Starting Material I1 J Key Intermediate J (e.g., Pyrrole Core) I->J J->K

References

A Comparative Guide to the DFT Computational Analysis of Thiophene and Furan Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of thiophene and furan analogs based on Density Functional Theory (DFT) computational analysis. The objective is to offer a clear, data-driven overview of their structural, electronic, and reactivity differences, supported by established computational methodologies.

Introduction

Thiophene and furan are five-membered aromatic heterocyclic compounds that are isoelectronic but differ in the heteroatom—sulfur in thiophene and oxygen in furan. This fundamental difference in heteroatom electronegativity and size significantly influences their aromaticity, electronic properties, and chemical reactivity. These differences are of great interest in the field of medicinal chemistry and materials science, where these rings are common scaffolds. DFT calculations have become an indispensable tool for elucidating and predicting the properties of these and other heterocyclic systems.

The aromaticity of these heterocycles follows the order: Thiophene > Pyrrole > Furan.[1][2] The greater electronegativity of the oxygen atom in furan leads to a tighter hold on its lone pair of electrons, reducing their delocalization and thus, its aromaticity compared to thiophene.[2] This difference in aromaticity is a key factor in their differing reactivity.

Comparative Data: Thiophene vs. Furan

The following tables summarize key computational data comparing the properties of thiophene and furan.

Table 1: Aromaticity and Reactivity

PropertyThiopheneFuranKey Observations
Aromaticity Order More AromaticLess AromaticThiophene's higher aromaticity is attributed to the lower electronegativity of sulfur compared to oxygen, allowing for more effective delocalization of the heteroatom's lone pair electrons into the π-system.[1][2]
Reactivity in Electrophilic Substitution Less ReactiveMore ReactiveFuran's lower aromaticity makes it more susceptible to electrophilic attack.[3]
Diels-Alder Reactivity Less Reactive DieneMore Reactive DieneFuran is a more reactive diene in Diels-Alder reactions due to its lower aromatic character, which is lost during the reaction.[4] The computed [4+2] cycloaddition barrier for thiophene (41 kcal/mol) is higher than that for furan (32 kcal/mol).[4]

Table 2: Electronic Properties from DFT Calculations

ParameterThiophene AnalogsFuran AnalogsKey Observations
HOMO-LUMO Energy Gap Generally lowerGenerally higherThe energy band gaps calculated at the B3LYP/6-31G(d) level for thiophene derivatives are lower than that of furan analogues.[5]
Ionization Potential ~7 eV for oligomersNot specifiedOligomers of thiophene and furan show promise for photovoltaic applications with ionization potentials around 7 eV.[6][7]
Optical Transitions ~3 eV for tetramers~3 eV for tetramersThe first optical transitions for oligomers of both thiophene and furan reach a promising threshold of ~3 eV at the tetramer length.[6][7]
Interaction with Analytes Sensitive to SO₃Sensitive to SO₃DFT calculations show that both furan and thiophene are highly sensitive to SO₃.[8]

Computational Protocols

The accurate theoretical investigation of thiophene and furan analogs relies on well-defined computational methodologies. Below are the typical protocols employed in DFT studies.

1. Software:

  • GAUSSIAN: A widely used quantum chemistry software package for performing DFT calculations.[9]

  • Other common packages include ORCA, Q-Chem, Psi4, and Molpro.[10]

2. Density Functional Theory (DFT) Methods:

  • Functionals: The choice of functional is crucial for obtaining accurate results. Commonly used functionals include:

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A popular hybrid functional that often provides a good balance of accuracy and computational cost.[5]

    • M06-2X: A high-nonlocality functional that is often well-suited for studying non-covalent interactions and reaction barriers.[8][11]

  • Dispersion Corrections: For systems where non-covalent interactions are important, dispersion corrections (e.g., DFT-D3) are often added to the DFT functional to improve accuracy.[12]

3. Basis Sets:

  • The basis set determines the set of mathematical functions used to build the molecular orbitals. Common choices include:

    • Pople-style basis sets: e.g., 6-31G(d,p), 6-311++G(d,p). These are widely used and offer a good compromise between accuracy and computational cost.[5][9][13]

    • Correlation-consistent basis sets: e.g., aug-cc-pVDZ, aug-cc-pVTZ. These are generally more accurate but also more computationally expensive.[8]

4. Calculation Types:

  • Geometry Optimization: This is the first step in most calculations, where the molecule's structure is varied to find the lowest energy conformation.

  • Frequency Analysis: Performed after geometry optimization to confirm that the structure is a true minimum (no imaginary frequencies) and to calculate thermodynamic properties.

  • Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and visualization of their spatial distribution. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.

  • Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution in a molecule and to predict sites for electrophilic and nucleophilic attack.[9]

  • Natural Bond Orbital (NBO) Analysis: Used to study charge transfer and bonding interactions within the molecule.

Visualized Workflows and Property Relationships

The following diagrams, generated using the DOT language, illustrate a typical workflow for DFT analysis and the relationship between the heteroatom and the resulting chemical properties of thiophene and furan.

General Workflow for DFT Computational Analysis cluster_input Input Preparation cluster_computation Computation cluster_analysis Results Analysis mol_structure Define Molecular Structure (Thiophene/Furan Analog) comp_method Select Computational Method (DFT Functional, Basis Set) mol_structure->comp_method calc_type Choose Calculation Type (Optimization, Frequency, etc.) comp_method->calc_type run_calc Run Calculation (e.g., Gaussian, ORCA) calc_type->run_calc geom_opt Analyze Optimized Geometry (Bond Lengths, Angles) run_calc->geom_opt elec_prop Evaluate Electronic Properties (HOMO-LUMO, MEP) run_calc->elec_prop therm_prop Assess Thermodynamic Properties (Gibbs Free Energy) run_calc->therm_prop reactivity Predict Reactivity (Fukui Functions, etc.) run_calc->reactivity

Caption: A flowchart illustrating the typical steps involved in a DFT computational analysis of a molecule.

Influence of Heteroatom on Thiophene vs. Furan Properties heteroatom Heteroatom Difference thiophene Thiophene (Sulfur) heteroatom->thiophene furan Furan (Oxygen) heteroatom->furan s_electro Lower Electronegativity thiophene->s_electro s_deloc Greater Lone Pair Delocalization s_electro->s_deloc s_aroma Higher Aromaticity s_deloc->s_aroma s_react Lower Reactivity in Cycloadditions s_aroma->s_react o_electro Higher Electronegativity furan->o_electro o_deloc Lesser Lone Pair Delocalization o_electro->o_deloc o_aroma Lower Aromaticity o_deloc->o_aroma o_react Higher Reactivity in Cycloadditions o_aroma->o_react

Caption: A diagram showing how the difference in the heteroatom (S vs. O) leads to different chemical properties.

References

A Researcher's Guide to the Experimental Validation of In Silico Predictions for (6-thiophen-2-ylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the predicted biological activities of (6-thiophen-2-ylpyridin-3-yl)methanol through established experimental validation techniques. Due to the limited publicly available data for this specific compound, this guide outlines a proposed workflow, comparing hypothetical in silico predictions against standard experimental assays.

The integration of computational, or in silico, tools in the early stages of drug discovery has become indispensable for predicting the pharmacological and toxicological profiles of novel chemical entities.[1][2] Compounds containing thiophene and pyridine rings are of significant interest due to their presence in numerous biologically active molecules.[3] Thiophene derivatives, in particular, are associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and enzyme inhibitory properties.[3] This guide focuses on this compound, a molecule combining these two important heterocyclic structures.

In Silico Predictions vs. Experimental Data: A Comparative Overview

The initial phase of evaluating a novel compound like this compound involves predicting its potential biological effects and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties using computational models.[4] These predictions, while valuable for hypothesis generation and prioritizing research efforts, require rigorous experimental validation. The following table contrasts the types of data generated from common in silico prediction platforms with their corresponding experimental assays.

Data CategoryIn Silico PredictionExperimental ValidationRationale for Validation
Cytotoxicity Predicted IC50/CC50 values against various cell lines using QSAR models or docking studies against apoptosis-related targets.Cell Viability Assays (e.g., MTT, MTS) to determine the concentration at which the compound inhibits cell growth by 50%.To confirm the predicted cytotoxic effect and determine the actual potency of the compound in a biological system.
Kinase Inhibition Predicted binding affinity (e.g., docking score, Ki) to the ATP-binding site of specific kinases based on structural similarity to known inhibitors.Biochemical Kinase Assays (e.g., TR-FRET, Luminescence-based) to measure the inhibition of kinase activity in the presence of the compound.[5][6]To verify the predicted interaction with a specific kinase and quantify the inhibitory activity.
CYP450 Inhibition Prediction of potential inhibition of major Cytochrome P450 isoforms (e.g., CYP3A4, 2D6) based on pharmacophore modeling or machine learning.[7]In vitro CYP450 Inhibition Assays using human liver microsomes and isoform-specific substrates.[8][9]To assess the risk of drug-drug interactions by determining the compound's actual inhibitory effect on key metabolic enzymes.
Cardiotoxicity Prediction of hERG channel blockade based on structural alerts and QSAR models.hERG Channel Assays (e.g., automated patch-clamp) to measure the direct inhibitory effect of the compound on the hERG potassium channel.[10][11]To evaluate the potential for drug-induced QT prolongation, a critical safety liability.

Proposed Validation Workflow

A systematic approach is crucial for the experimental validation of in silico predictions. The following workflow outlines the logical progression from computational screening to experimental verification for this compound.

G cluster_0 In Silico Prediction Phase cluster_1 Experimental Validation Phase cluster_2 Data Analysis & Comparison A Virtual Screening of this compound B ADMET Prediction (CYP450, hERG) A->B Input Structure C Biological Activity Prediction (e.g., Kinase Inhibition, Cytotoxicity) A->C Input Structure F In Vitro CYP450 Inhibition Assay B->F Validate DDI Risk G hERG Channel Assay B->G Validate Cardiotoxicity D Cell Viability Assays (e.g., MTT) C->D Validate Cytotoxicity E Biochemical Kinase Assays C->E Validate Kinase Target H Compare Predicted vs. Experimental IC50/Ki D->H E->H F->H G->H

Proposed workflow for the validation of in silico predictions.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments proposed in the validation workflow.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[12]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Biochemical Kinase Inhibition Assay (Luminescence-based)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the solution after a kinase reaction.[15]

  • Reagent Preparation: Prepare the kinase, substrate, and ATP in a reaction buffer.

  • Reaction Setup: In a 96-well plate, add the kinase and a serial dilution of this compound.

  • Initiate Reaction: Add the substrate/ATP mixture to initiate the kinase reaction. Incubate at room temperature for the specified time (e.g., 60 minutes).

  • ATP Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.[15]

  • Signal Measurement: Incubate for 10 minutes at room temperature and measure the luminescence using a plate reader.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

In Vitro CYP450 Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of major CYP450 enzymes using human liver microsomes.[7][16]

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific CYP isoform probe substrate, and a serial dilution of this compound in a phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding a NADPH-regenerating system.

  • Reaction Termination: Stop the reaction after a specified time (e.g., 15 minutes) by adding a stop solution (e.g., ice-cold acetonitrile).

  • Metabolite Quantification: Centrifuge the samples to pellet the protein. Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.[16]

  • Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control to calculate the percent inhibition and determine the IC50 value.

hERG Channel Assay (Automated Patch Clamp)

This assay directly measures the electrical current through the hERG potassium channel in cells stably expressing the channel.[10][11]

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293).

  • Automated Patch Clamp: The experiment is performed on an automated patch-clamp system. Cells are captured on a planar patch-clamp chip, and a whole-cell configuration is established.[17]

  • Voltage Protocol: Apply a specific voltage protocol to the cells to elicit hERG channel currents.

  • Compound Application: After establishing a stable baseline current, apply a vehicle control followed by increasing concentrations of this compound.

  • Current Measurement: Record the hERG tail current continuously during the experiment.

  • Data Analysis: Calculate the percentage of inhibition of the hERG current at each concentration relative to the baseline. Determine the IC50 value from the concentration-response curve.

Comparative Compounds

While specific experimental data for this compound is scarce, the biological activities of structurally related compounds can provide a valuable point of reference. For instance, various thienyl-pyridine derivatives have been investigated for their potential as pesticidal agents and multi-target anticancer agents.[18][19] Researchers can compare the experimental results obtained for this compound with the published data for these analogues to understand the structure-activity relationships within this chemical class.

References

A Comparative Analysis of Aromaticity in Thiophene, Pyrrole, and Furan Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The aromaticity of heterocyclic compounds is a cornerstone of organic chemistry, profoundly influencing their stability, reactivity, and potential applications, particularly in the realm of drug development. This guide provides a comparative study of the aromaticity of three key five-membered heterocycles: thiophene, pyrrole, and furan, supported by experimental data.

The aromatic character of these molecules arises from their ability to fulfill Hückel's rule: they are cyclic, planar, and possess a continuous ring of p-orbitals containing 6 π-electrons.[1] Four of these electrons are contributed by the carbon atoms, while the heteroatom (sulfur in thiophene, nitrogen in pyrrole, and oxygen in furan) contributes a lone pair to the delocalized system.[2]

The fundamental difference in their aromaticity stems from the electronegativity and the size of the p-orbitals of the heteroatom. The order of electronegativity for these heteroatoms is O > N > S.[3] A more electronegative atom holds its lone pair more tightly, making it less available for delocalization into the aromatic π-system.[4][5] Consequently, the degree of aromaticity follows the reverse order of the heteroatom's electronegativity. Sulfur, being the least electronegative, allows for the most effective delocalization of its lone pair, rendering thiophene the most aromatic of the three. Conversely, the highly electronegative oxygen in furan results in it being the least aromatic.[3][6]

Quantitative Comparison of Aromaticity

Various experimental and computational methods are employed to quantify the aromaticity of these heterocycles. The data consistently supports the order of aromaticity as thiophene > pyrrole > furan .

Resonance Energy

Resonance energy is a measure of the extra stability of a conjugated system compared to a hypothetical localized structure. A higher resonance energy indicates greater aromatic stabilization.

CompoundResonance Energy (kcal/mol)Resonance Energy (kJ/mol)
Benzene36152
Thiophene29121
Pyrrole2188
Furan1667
(Data sourced from multiple references)[6][7]
Bond Lengths

In an aromatic system, the bond lengths are intermediate between those of single and double bonds, indicating electron delocalization. Greater equalization of bond lengths suggests a higher degree of aromaticity.

CompoundCα-Cβ Bond Length (Å)Cβ-Cβ' Bond Length (Å)C-X Bond Length (Å)
Thiophene1.3701.4231.714
Pyrrole1.3821.4171.370
Furan1.3611.4311.362
(Representative data; exact values may vary with the experimental method)[8][9]
Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)

NICS is a computational method that measures the magnetic shielding at the center of a ring. A more negative NICS value indicates a stronger diatropic ring current and, therefore, greater aromaticity.

CompoundNICS(0) (ppm)NICS(1) (ppm)
Benzene-9.7-11.5
Thiophene-7.6-10.8
Pyrrole-7.1-10.4
Furan-4.3-8.0
(NICS(0) is at the ring center, NICS(1) is 1 Å above the ring. Data is representative of computational studies.)[10][11][12]

Experimental Protocols

The quantitative data presented above is derived from various experimental and computational techniques.

Calorimetry for Resonance Energy

Principle: The experimental resonance energy can be determined by comparing the heat of hydrogenation or heat of combustion of the aromatic compound with that of a non-aromatic analogue.

Methodology (Heat of Hydrogenation):

  • The heat of hydrogenation of the heterocyclic compound (e.g., furan) to its saturated analogue (e.g., tetrahydrofuran) is measured using a calorimeter.

  • The heat of hydrogenation of a suitable non-aromatic compound with the same number of double bonds (e.g., a dihydrofuran) is also measured.

  • The theoretical heat of hydrogenation for the non-aromatic, localized structure is calculated.

  • The resonance energy is the difference between the calculated heat of hydrogenation for the hypothetical non-aromatic structure and the experimentally measured value for the aromatic compound.

X-ray Crystallography for Bond Lengths

Principle: X-ray crystallography provides precise information about the three-dimensional structure of a molecule in its crystalline state, including bond lengths and angles.

Methodology:

  • A single crystal of the compound of interest is grown.

  • The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.

  • The diffraction pattern of the X-rays is collected on a detector.

  • The diffraction data is processed to generate an electron density map of the molecule.

  • From the electron density map, the positions of the atoms are determined, and the bond lengths are calculated with high precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy for NICS

Principle: While NICS is a calculated value, it is based on the principles of NMR. Aromatic compounds exhibit a diatropic ring current when placed in an external magnetic field, which induces a secondary magnetic field that shields the region inside the ring.

Methodology (Computational):

  • The geometry of the molecule (e.g., thiophene) is optimized using a suitable level of quantum chemical theory (e.g., Density Functional Theory).

  • The magnetic shielding tensors are then calculated at a specific point, typically the geometric center of the ring (for NICS(0)) or at a defined distance above the ring plane (e.g., NICS(1)).

  • The calculated shielding value is then inverted to give the NICS value. A negative value indicates shielding and aromaticity.

Visualizing the Factors of Aromaticity

The interplay of factors determining the aromaticity of these heterocycles can be visualized as follows:

G Electronegativity Electronegativity Pi-Electron Delocalization Pi-Electron Delocalization Electronegativity->Pi-Electron Delocalization Inversely Proportional Orbital Overlap Orbital Overlap Orbital Overlap->Pi-Electron Delocalization Directly Proportional Aromatic Stability Aromatic Stability Pi-Electron Delocalization->Aromatic Stability

Caption: Factors influencing the aromatic stability of heterocycles.

Experimental Workflow: NICS Calculation

The computational workflow for determining the Nucleus-Independent Chemical Shift (NICS) value is a key method for quantifying aromaticity.

G start Start: Define Molecule (e.g., Furan) geom_opt Geometry Optimization (DFT/B3LYP) start->geom_opt shielding_calc Magnetic Shielding Tensor Calculation (GIAO method) geom_opt->shielding_calc nics_calc Calculate NICS (at ring center) shielding_calc->nics_calc analyze Analyze Result: Negative value indicates aromaticity nics_calc->analyze

References

Unveiling the Therapeutic Potential of Thiophene Compounds: A Comparative Guide to In Vitro and In Vivo Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. This guide provides an objective comparison of the in vitro and in vivo performance of various thiophene-based compounds, supported by experimental data, detailed protocols, and pathway visualizations to bridge the gap between laboratory findings and preclinical validation.

Thiophene, a sulfur-containing heterocyclic compound, forms the backbone of a diverse range of molecules with significant therapeutic potential. This guide delves into the validation of thiophene derivatives in three key areas: oncology, inflammation, and neurology, presenting a clear comparison of their efficacy in laboratory assays and subsequent performance in animal models.

Anticancer Thiophene Derivatives: From Cell Lines to Xenografts

The cytotoxicity of novel thiophene compounds has been extensively evaluated against a panel of cancer cell lines, with promising candidates progressing to in vivo xenograft models. Here, we compare the performance of several noteworthy thiophene-based anticancer agents.

Comparative Performance of Anticancer Thiophene Compounds
Compound ClassIn Vitro ModelIn Vitro Efficacy (IC50)In Vivo ModelIn Vivo EfficacyImplicated Signaling Pathway(s)
Thienopyrimidinones MCF-7 (Breast Cancer)Cpd. 15: 1.18 µM, Cpd. 14: 1.19 µM, Cpd. 8: 1.26 µM[1]Breast Cancer Mouse XenograftSignificant reduction in tumor growth observed from day 2, with maximal effect at day 8.[1]Pim-1 Kinase[1]
TP 5 HepG2, SMMC-7721 (Hepatocellular Carcinoma)Showed higher activity than other tested thiophene derivatives and paclitaxel at 30.0 μg/mL.[2][3]Not explicitly detailed in the provided search results.Not explicitly detailed in the provided search results.Induction of apoptosis via ROS generation and mitochondrial membrane potential disruption.[2][3]
Compound 1312 SGC-7901 (Gastric Cancer), HT-29 (Colon Cancer)Significant dose-dependent decrease in cell proliferation.[4]Not explicitly detailed in the provided search results.Not explicitly detailed in the provided search results.β-tubulin and Wnt/β-catenin[4][5]
SNS-OH Neuroblastoma cellsEffectively induced apoptosis.[6]Not explicitly detailed in the provided search results.Not explicitly detailed in the provided search results.AKT and MAPK[6]
Thiophene Carboxamides (2b, 2e) Hep3B (Hepatocellular Carcinoma)2b: IC50 = 5.46 µM, 2e: IC50 = 12.58 µM[7]3D Spheroid Model (Hep3B)Both compounds inhibited spheroid formation.[7]Tubulin polymerization inhibition[7]
Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay): [2][7][8]

  • Cancer cells (e.g., HepG2, SMMC-7721, MCF-7, HCT116) are seeded in 96-well plates at a density of 8 x 10^4 cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the thiophene compounds.

  • After a 24-hour incubation period, 10 µL of MTT solution (5.0 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.

  • The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability.

In Vivo Xenograft Model: [1][9]

  • Human cancer cells (e.g., MCF-7) are subcutaneously injected into immunodeficient mice.

  • Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

  • The thiophene compounds are administered to the treatment group, typically via intraperitoneal injection, at specified doses and schedules.

  • Tumor volume and body weight are monitored throughout the study.

  • At the end of the experiment, tumors are excised and weighed to determine the percentage of tumor growth inhibition.

Signaling Pathway and Experimental Workflow

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_pathway Mechanism of Action invitro_start Synthesized Thiophene Compounds cell_lines Cancer Cell Lines (MCF-7, HepG2, etc.) invitro_start->cell_lines Treatment mtt_assay Cytotoxicity Assay (MTT) cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 promising_compounds Promising Compounds ic50->promising_compounds Selectivity xenograft Xenograft Mouse Model promising_compounds->xenograft treatment Compound Administration xenograft->treatment tumor_measurement Tumor Growth Monitoring treatment->tumor_measurement efficacy Evaluate Antitumor Efficacy tumor_measurement->efficacy pathway Signaling Pathway (e.g., AKT/MAPK, Wnt/β-catenin) efficacy->pathway Mechanistic Studies drug Thiophene Compound receptor Target Protein (e.g., Pim-1, Tubulin, VEGFR-2) drug->receptor receptor->pathway apoptosis Apoptosis / Cell Cycle Arrest pathway->apoptosis

Caption: Workflow from in vitro screening to in vivo validation of anticancer thiophene compounds.

Anti-inflammatory Thiophene Derivatives: Targeting COX/LOX Pathways

Thiophene-based compounds have emerged as potent anti-inflammatory agents, often acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.

Comparative Performance of Anti-inflammatory Thiophene Compounds
CompoundIn Vitro ModelIn Vitro EfficacyIn Vivo ModelIn Vivo Efficacy (% Inhibition)Implicated Signaling Pathway(s)
Compound 21 COX/LOX enzyme assaysHigher COX-2 inhibition than celecoxib (IC50: 0.67 µM vs 1.14 µM) and higher LOX inhibition than sodium meclofenamate (IC50: 2.33 µM vs 5.64 µM).[10]Formalin-induced paw edemaMore effective than celecoxib.[10]COX/LOX Inhibition
Compound 15 Not specifiedNot specifiedCarrageenan-induced paw edema (50 mg/kg)58.46% (superior to indomethacin at 47.73%).[10]Not specified
Thiophen-2-ylmethylene derivatives (6 and 11a) TNF-α production assayRemarkable inhibitory effect on TNF-α production, greater than celecoxib.[11]Formalin-induced paw edemaDisplayed fast onset and long duration of anti-inflammatory potency, better than celecoxib.[11]TNF-α Inhibition
Tetrahydrobenzo[b]thiophene derivatives (3a, 3b, 2a) LPS-induced inflammation in RAW 264.7 cells (NO production)3a: 87.07%, 3b: 80.39%, 2a: 78.04% inhibition.[12]Not specifiedNot specifiedNRF2 Activation[12][13]
Experimental Protocols

In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation): [14]

  • A reaction mixture containing the test compounds and 1% aqueous solution of bovine serum albumin is prepared.

  • The pH of the mixture is adjusted to 6.3 using a small amount of 1N HCl.

  • The samples are incubated at 37°C for 20 minutes and then heated to 51°C for 20 minutes.

  • After cooling, the turbidity is measured spectrophotometrically at 660 nm.

  • The percentage inhibition of denaturation is calculated.

In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema): [10][15]

  • Albino rats are administered the thiophene compounds or a reference drug (e.g., indomethacin).

  • After a set time, a 1% solution of carrageenan is injected into the sub-plantar region of the left hind paw.

  • The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.

Signaling Pathway and Experimental Workflow

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Inflammatory Pathways cluster_response Inflammatory Response cluster_drug Therapeutic Intervention stimulus Inflammatory Stimulus (e.g., Carrageenan, LPS) phospholipids Membrane Phospholipids stimulus->phospholipids cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) stimulus->cytokines arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid PLA2 cox COX Enzymes arachidonic_acid->cox lox LOX Enzymes arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation (Edema, Pain) prostaglandins->inflammation leukotrienes->inflammation cytokines->inflammation thiophene_compound Thiophene Compound thiophene_compound->cox Inhibition thiophene_compound->lox Inhibition thiophene_compound->cytokines Inhibition

Caption: Mechanism of action of anti-inflammatory thiophene compounds.

Antiseizure Thiophene Derivatives: From In Vitro Safety to In Vivo Efficacy

Certain thiophene derivatives have shown significant promise as anticonvulsant agents, with a clear translational path from in vitro safety and mechanistic studies to robust in vivo efficacy in established seizure models.

Comparative Performance of Antiseizure Thiophene Compounds
CompoundIn Vitro AssayIn Vitro ResultsIn Vivo ModelIn Vivo Efficacy (ED50)Proposed Mechanism of Action
Compound 33 (3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative) Neurotoxicity and Hepatotoxicity AssaysNo neurotoxicity or hepatotoxicity observed at 100 µM.[16]MES Test27.4 mg/kg[16]Interaction with neuronal voltage-sensitive sodium channels (site 2).[16]
6 Hz Test (32 mA)30.8 mg/kg[16]
scPTZ TestProlonged latency to the first seizure at 100 mg/kg.[16]
Compound 4 (3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride) Neuronal voltage-sensitive sodium and L-type calcium channel assaysModerate but balanced inhibition.[17]MES Test62.14 mg/kg[17]Inhibition of voltage-gated sodium and calcium channels.[17]
6 Hz Test75.59 mg/kg[17]
Experimental Protocols

In Vitro Neurotoxicity and Hepatotoxicity Assays: [16]

  • Neurotoxicity: Assessed in a suitable neuronal cell line by observing cell viability after exposure to the compound.

  • Hepatotoxicity: Evaluated in a liver cell line (e.g., HepG2) by measuring cell viability following compound treatment.

In Vivo Anticonvulsant Screening: [16][17]

  • Maximal Electroshock (MES) Test: This model of generalized tonic-clonic seizures is induced by electrical stimulation. The ability of the compound to prevent the tonic hindlimb extension is measured.

  • 6 Hz Psychomotor Seizure Test: This model identifies compounds that may be effective against therapy-resistant partial seizures. Seizures are induced by a low-frequency electrical stimulation, and the compound's ability to protect against seizure activity is assessed.

  • Subcutaneous Pentylenetetrazol (scPTZ) Test: This chemical-induced seizure model is used to identify compounds that may be effective against absence seizures. The compound's ability to prevent or delay the onset of clonic seizures is evaluated.

Logical Relationship and Experimental Workflow

antiseizure_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation invitro_start Synthesized Thiophene Compounds safety_assays Safety Profiling (Neurotoxicity, Hepatotoxicity) invitro_start->safety_assays channel_assays Mechanism Studies (Ion Channel Binding) invitro_start->channel_assays safe_compounds Safe & Active Compounds safety_assays->safe_compounds channel_assays->safe_compounds seizure_models Animal Seizure Models (MES, 6Hz, scPTZ) safe_compounds->seizure_models Progression to In Vivo compound_admin Compound Administration seizure_models->compound_admin seizure_assessment Seizure Protection Assessment compound_admin->seizure_assessment ed50_determination ED50 Determination seizure_assessment->ed50_determination

Caption: Logical workflow for the evaluation of antiseizure thiophene compounds.

References

A Head-to-Head Comparison of Leading Analytical Techniques for Biomolecular Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of biomolecules is paramount. The selection of an appropriate analytical technique is a critical decision that influences the quality and relevance of the experimental data obtained. This guide provides an objective comparison of four powerful and widely used techniques for biomolecular characterization: X-ray Crystallography, Cryo-Electron Microscopy (Cryo-EM), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for each technique, offering a clear comparison to inform your experimental design.

ParameterX-ray CrystallographyCryo-Electron Microscopy (Cryo-EM)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Resolution Routinely < 2 Å; can reach sub-1 Å[1]Near-atomic (2-4 Å) for many complexes; can exceed 2 Å[1]Atomic resolution for small to medium proteinsProvides mass accuracy, not direct spatial resolution
Molecular Weight (MW) Range No theoretical upper or lower limit[2]Ideal for >150 kDa; challenging for <65 kDa[2][3]Optimal for < 40-50 kDa[3][4][5]Wide range, from small peptides to large protein complexes
Sample Concentration 5-15 mg/mL (highly variable)~0.1-2 mg/mL[2]0.1 - 1 mM (~1-30 mg/mL)pmol to fmol range
Sample Volume ~1-10 µL for crystallization trials~3-5 µL per grid[2]~300-500 µL~10-100 µL
Throughput Can be high-throughput with automationModerate to high, improving with automationLow to moderateHigh-throughput capabilities
Native State Analysis Crystalline state may introduce artifactsNear-native, frozen-hydrated state[6]In-solution, near-native conditionsGas phase; native MS preserves non-covalent interactions

Experimental Workflows and Methodologies

To fully appreciate the practical implications of choosing a particular technique, it is essential to understand their respective experimental workflows.

X-ray Crystallography

X-ray crystallography determines the three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a crystal of that molecule.

xray_workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_struct Structure Determination p1 Protein Purification (>95% purity) p2 Protein Concentration (5-15 mg/mL) p1->p2 c1 Crystallization Screening p2->c1 c2 Optimization of Crystal Growth c1->c2 d1 X-ray Diffraction Data Collection c2->d1 d2 Data Processing & Scaling d1->d2 s1 Phase Determination d2->s1 s2 Model Building & Refinement s1->s2 s3 Structure Validation s2->s3

Figure 1. Experimental workflow for X-ray Crystallography.
  • Protein Purification and Concentration:

    • Express and purify the target protein to >95% homogeneity.

    • Concentrate the purified protein to a final concentration of 5-15 mg/mL in a suitable buffer with low ionic strength.

  • Crystallization:

    • Perform high-throughput screening of various crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging drop or sitting drop vapor diffusion.

    • Optimize initial "hit" conditions to obtain well-ordered, single crystals of sufficient size (>50 µm).

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystal and mount it on a goniometer.

    • Expose the crystal to a monochromatic X-ray beam, typically at a synchrotron source.

    • Rotate the crystal and collect a series of diffraction images.

  • Data Processing:

    • Index the diffraction pattern to determine the unit cell parameters and space group.

    • Integrate the intensities of the diffraction spots.

    • Scale and merge the data from multiple images to create a complete dataset.

  • Structure Determination and Refinement:

    • Solve the "phase problem" using methods like molecular replacement, MAD, or SAD.

    • Build an initial atomic model into the resulting electron density map.

    • Refine the model against the experimental data to improve its accuracy and agreement with known geometric parameters.

    • Validate the final structure using various quality metrics.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM involves flash-freezing biological samples in a thin layer of vitreous ice and imaging them with an electron microscope to determine their three-dimensional structure.

cryoem_workflow cluster_prep Sample Preparation cluster_grid Grid Preparation cluster_data Data Collection & Processing cluster_struct Structure Determination p1 Protein Purification p2 Sample Optimization (Concentration & Buffer) p1->p2 g1 Apply Sample to EM Grid p2->g1 g2 Blot Excess Liquid g1->g2 g3 Plunge-freeze in Cryogen g2->g3 d1 Automated Micrograph Acquisition g3->d1 d2 Movie Alignment & CTF Correction d1->d2 d3 Particle Picking d2->d3 s1 2D Class Averaging d3->s1 s2 Ab initio 3D Reconstruction s1->s2 s3 3D Classification & Refinement s2->s3 s4 Model Building & Validation s3->s4

Figure 2. Experimental workflow for Cryo-Electron Microscopy.
  • Sample Preparation:

    • Purify the protein or complex of interest.

    • Optimize the sample concentration (typically 0.1-2 mg/mL) and buffer conditions to ensure particle stability and monodispersity.

  • Grid Preparation:

    • Apply a small volume (3-5 µL) of the sample to an EM grid.

    • Blot away excess liquid to create a thin film of the sample.

    • Rapidly plunge-freeze the grid into a cryogen (e.g., liquid ethane) to vitrify the sample.

  • Data Collection:

    • Load the frozen grid into a transmission electron microscope.

    • Screen the grid to identify areas with optimal ice thickness and particle distribution.

    • Automatedly acquire a large number of movies of the particle projections.

  • Image Processing:

    • Correct for beam-induced motion by aligning the frames of each movie.

    • Estimate and correct for the contrast transfer function (CTF) of the microscope.

    • Automatically pick individual particle projections from the micrographs.

  • Structure Determination:

    • Perform 2D classification to sort particles into different views and remove junk particles.

    • Generate an initial 3D model (ab initio reconstruction).

    • Perform 3D classification to separate different conformational states and further refine the particle orientations.

    • Refine the final 3D reconstruction to high resolution.

    • Build and refine an atomic model into the EM density map.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy determines the structure of molecules in solution by probing the magnetic properties of atomic nuclei.

nmr_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_proc Data Processing & Analysis cluster_struct Structure Calculation p1 Isotopic Labeling (15N, 13C) p2 Protein Purification p1->p2 p3 Sample Formulation for NMR p2->p3 d1 Spectrometer Setup & Shimming p3->d1 d2 Acquisition of Multidimensional NMR Spectra d1->d2 pr1 Data Processing (FT, Phasing) d2->pr1 pr2 Resonance Assignment pr1->pr2 pr3 NOE Assignment & Dihedral Angle Restraints pr2->pr3 s1 Structure Calculation pr3->s1 s2 Structure Refinement s1->s2 s3 Structure Validation s2->s3

Figure 3. Experimental workflow for NMR Spectroscopy.
  • Sample Preparation:

    • Express the protein with isotopic labels (e.g., ¹⁵N, ¹³C) to enhance spectral resolution and enable specific experiments.

    • Purify the labeled protein to high homogeneity.

    • Prepare a stable, concentrated (0.1-1 mM) sample in a suitable buffer, often containing D₂O.

  • Data Acquisition:

    • Place the sample in a high-field NMR spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a series of multidimensional NMR experiments (e.g., HSQC, HNCA, HNCO, NOESY) to obtain through-bond and through-space correlations.

  • Data Processing and Resonance Assignment:

    • Process the raw NMR data using Fourier transformation, phasing, and baseline correction.

    • Assign the chemical shifts of the backbone and side-chain nuclei by connecting resonances in the various spectra.

  • Structure Calculation and Refinement:

    • Identify and assign Nuclear Overhauser Effect (NOE) cross-peaks to derive distance restraints between protons.

    • Determine dihedral angle restraints from chemical shifts or J-couplings.

    • Calculate an ensemble of 3D structures that satisfy the experimental restraints using computational algorithms.

    • Refine the structures in a water box using molecular dynamics simulations.

    • Validate the final ensemble of structures.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions to identify and quantify molecules. In proteomics, it is a powerful tool for protein identification, sequencing, and characterization of post-translational modifications.

ms_workflow cluster_prep Sample Preparation cluster_sep Peptide Separation cluster_ms Mass Spectrometry cluster_data Data Analysis p1 Protein Extraction & Denaturation p2 Reduction & Alkylation p1->p2 p3 Enzymatic Digestion (e.g., Trypsin) p2->p3 s1 Liquid Chromatography (LC) p3->s1 m1 Ionization (e.g., ESI) s1->m1 m2 MS1 Scan (Peptide Mass) m1->m2 m3 Fragmentation (MS2 Scan) m2->m3 d1 Database Searching m3->d1 d2 Protein Identification d1->d2 d3 Quantification & PTM Analysis d2->d3

Figure 4. Experimental workflow for Mass Spectrometry-based proteomics.
  • Sample Preparation:

    • Extract proteins from the biological sample of interest.

    • Denature the proteins to unfold them.

    • Reduce the disulfide bonds with a reducing agent (e.g., DTT) and alkylate the resulting free thiols (e.g., with iodoacetamide) to prevent them from reforming.

    • Digest the proteins into smaller peptides using a specific protease, most commonly trypsin.

  • Peptide Separation:

    • Separate the complex mixture of peptides using liquid chromatography (LC), typically reversed-phase HPLC.

  • Mass Spectrometry Analysis:

    • Introduce the separated peptides into the mass spectrometer.

    • Ionize the peptides, for example, using electrospray ionization (ESI).

    • Perform an MS1 scan to measure the mass-to-charge ratio of the intact peptides.

    • Select precursor ions (peptides) for fragmentation.

    • Fragment the selected peptides and perform an MS2 scan to measure the mass-to-charge ratio of the fragment ions.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database.

    • Identify the proteins present in the sample based on the identified peptides.

    • Perform quantitative analysis and identify any post-translational modifications (PTMs) if required.

By understanding the quantitative performance, experimental protocols, and workflows of these key analytical techniques, researchers can make more informed decisions, leading to more efficient and successful biomolecular characterization and drug development endeavors.

References

Safety Operating Guide

Navigating the Disposal of (6-thiophen-2-ylpyridin-3-yl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (6-thiophen-2-ylpyridin-3-yl)methanol, a heterocyclic compound featuring thiophene and pyridine rings. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, these recommendations are conservatively based on the known hazards of its constituent functional groups—pyridine, thiophene, and methanol—and general principles of hazardous waste management.

I. Hazard Profile and Waste Classification

This compound should be treated as hazardous waste. This classification is inferred from the toxicological and physical properties of its structural analogs:

  • Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin, and can cause damage to the liver, kidneys, and central nervous system.[1][2] Pyridine vapor can form explosive mixtures with air.[1]

  • Thiophene: While generally less toxic than pyridine, thiophene and its derivatives are sulfur-containing compounds that require careful handling.

  • Methanol: A flammable and toxic alcohol. It is toxic if swallowed, inhaled, or in contact with skin, and can cause damage to organs, including the eyes and central nervous system.[3][4]

Based on these properties, waste containing this compound is likely to be classified as both flammable and acutely toxic hazardous waste.

II. Proper Disposal Procedures

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[5][6] All waste must be collected and managed through your institution's designated hazardous waste program.[6]

Step 1: Waste Segregation

Proper segregation is the first and most crucial step to ensure safe disposal.

  • Solid Waste: Collect solid this compound in a dedicated, clearly labeled, and chemically compatible container.

  • Liquid Waste:

    • Organic Solvents: Solutions of this compound in flammable organic solvents (e.g., methanol, ethanol, acetone) should be collected in a designated "Flammable Organic Waste" container.

    • Aqueous Solutions: While direct disposal of aqueous solutions down the drain is prohibited, small amounts of neutralized aqueous solutions may be permissible under specific institutional guidelines.[7] However, given the hazardous nature of the parent compound, it is strongly recommended to collect all aqueous waste containing this chemical as hazardous waste.

    • Halogenated vs. Non-Halogenated: Do not mix waste containing halogenated solvents with non-halogenated solvent waste unless permitted by your institution's waste management program.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and spill cleanup materials, must be disposed of as solid hazardous waste.[1][8]

Step 2: Waste Container Management

Properly managing waste containers is essential to prevent spills, leaks, and exposure.

  • Container Selection: Use only appropriate, chemically resistant containers for waste storage, with plastic being a preferred option.[9] For flammable liquids, original containers or shatter-resistant, plastic-coated bottles are recommended.[7]

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (avoiding abbreviations), and the approximate concentration of each component.[1][9]

  • Container Closure: Keep waste containers securely closed at all times, except when adding waste.[6][9][10] This prevents the release of harmful vapors and reduces the risk of spills.

  • Storage Location: Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[9][10] This area should be at or near the point of waste generation.[9]

  • Secondary Containment: All hazardous waste containers must be stored in secondary containment, such as a chemical-resistant tub or tray, to contain any potential leaks or spills.[6]

Step 3: Arranging for Waste Pickup

Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EH&S) or a similar department.[9] Do not allow waste to accumulate in the laboratory. Adhere to the maximum storage limits for hazardous waste, which are typically 55 gallons of hazardous waste or one quart of acutely toxic waste.[6][9]

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Ventilation: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[2][5]

  • Remove Ignition Sources: For flammable materials like this compound, eliminate all potential ignition sources.[1][3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are often recommended for pyridine[2]), safety goggles or a face shield, and a lab coat. For large spills, respiratory protection may be necessary.[1]

  • Containment and Cleanup:

    • For liquid spills, use an absorbent material like a spill pillow, sand, or vermiculite to contain and soak up the material.[1][5]

    • Place the absorbent material and any other contaminated items into a sealed, properly labeled container for disposal as hazardous waste.[1][5]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Reporting: Report the spill to your supervisor and your institution's EH&S department.

IV. Quantitative Data Summary

Waste TypeContainer TypeLabeling RequirementsDisposal Method
Solid this compound Lined, sealed, chemically compatible container"Hazardous Waste," full chemical nameEH&S Pickup
Solutions in Flammable Solvents Shatter-resistant, sealed container for flammable liquids"Hazardous Waste," "Flammable," full chemical names and concentrationsEH&S Pickup
Aqueous Solutions Sealed, chemically compatible container"Hazardous Waste," full chemical name and concentrationEH&S Pickup
Contaminated Labware (gloves, pipette tips, etc.) Lined, sealed container"Hazardous Waste," "Contaminated Debris"EH&S Pickup

V. Experimental Protocols and Visualizations

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_segregation Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal Generate Generate this compound Waste Characterize Characterize Waste (Solid, Liquid, Contaminated Debris) Generate->Characterize Solid Solid Waste Characterize->Solid Liquid Liquid Waste Characterize->Liquid Debris Contaminated Debris Characterize->Debris Container_Solid Labeled Solid Waste Container Solid->Container_Solid Container_Liquid Labeled Liquid Waste Container Liquid->Container_Liquid Container_Debris Labeled Debris Container Debris->Container_Debris SAA Store in Satellite Accumulation Area (SAA) with Secondary Containment Container_Solid->SAA Container_Liquid->SAA Container_Debris->SAA Pickup Arrange for EH&S Hazardous Waste Pickup SAA->Pickup

Caption: Disposal workflow for this compound.

This comprehensive guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific chemical hygiene plan and hazardous waste disposal guidelines to ensure full compliance with local, state, and federal regulations.

References

Personal protective equipment for handling (6-thiophen-2-ylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (6-thiophen-2-ylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices and data from similar chemical compounds in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. A conservative approach, assuming hazards associated with related chemicals like methanol, is recommended.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to ensure safety when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationRecommended Personal Protective Equipment
General Laboratory Use Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and safety glasses with side shields.
Weighing and Transferring In addition to general PPE, use a chemical fume hood to minimize inhalation exposure.
Heating or Reactions A face shield and flame-retardant lab coat are recommended in addition to general PPE.
Spill Cleanup Chemical splash goggles, appropriate respiratory protection (e.g., a respirator with organic vapor cartridges), and heavy-duty chemical-resistant gloves.
Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[1].

  • Ignition Sources: This compound may be flammable. Keep away from heat, sparks, open flames, and other ignition sources[1][2]. Use non-sparking tools and take precautionary measures against static discharge[1].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[1]. Store locked up[1][3].

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product[2].

Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is recommended to dispose of this chemical through an approved waste disposal plant[3]. Contaminated clothing should be removed and washed before reuse[1].

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Data Sheet (or equivalent) b Don Appropriate PPE a->b c Prepare Work Area (Fume Hood) b->c d Weigh and Transfer Chemical c->d Proceed to handling e Perform Experiment d->e f Decontaminate Glassware and Surfaces e->f After experiment completion g Dispose of Waste f->g h Remove and Dispose of PPE g->h i Wash Hands Thoroughly h->i

Caption: This flowchart illustrates the necessary steps for safely handling this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.